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3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Documentation Hub

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  • Product: 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine
  • CAS: 882562-65-4

Core Science & Biosynthesis

Foundational

Structural Characterization of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine: A Comprehensive Technical Guide

Executive Summary & Mechanistic Context In the landscape of modern oncology drug development, the rational design of dual-target kinase and epigenetic inhibitors is a paramount strategy for overcoming drug resistance in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the landscape of modern oncology drug development, the rational design of dual-target kinase and epigenetic inhibitors is a paramount strategy for overcoming drug resistance in refractory solid tumors and hematological malignancies. A critical building block in this domain is 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (often designated as Intermediate 21b). Recently identified as a pivotal intermediate in the synthesis of potent CDK9/HDAC dual inhibitors , this molecule serves a dual mechanistic purpose:

  • The Imidazo[1,2-a]pyridine Core: Acts as a highly efficient hinge-binding pharmacophore, inserting into the ATP-binding pocket of cyclin-dependent kinases (e.g., CDK9) via critical hydrogen bonds.

  • The 2,5-Dichloropyrimidine Moiety: Functions as a rigid, electrophilic scaffold. The C2-chlorine provides a highly reactive site for subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling reactions, allowing the attachment of linker-zinc binding groups (ZBGs) necessary for histone deacetylase (HDAC) inhibition.

As a Senior Application Scientist, I emphasize that the downstream success of these complex dual-inhibitors relies entirely on the absolute structural verification of this intermediate. This whitepaper outlines the definitive analytical workflows, causal rationales, and self-validating protocols required to unambiguously characterize 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

Analytical Validation Workflow

To eliminate structural ambiguity—particularly regarding the regiochemistry of the pyrimidine chlorination and the C3-linkage of the imidazopyridine ring—a multi-modal analytical strategy is required.

G A Intermediate 21b Synthesis B Chromatographic Purification A->B Crude Product C HRMS (ESI-TOF) Isotopic Pattern B->C Aliquot 1 D Multinuclear NMR (1H, 13C, HMBC) B->D Aliquot 2 E X-Ray Diffraction (Conformation) B->E Crystallization F Validated Structural Characterization C->F Formula & Mass D->F Connectivity E->F 3D Geometry

Fig 1: Analytical workflow for the structural validation of the imidazo[1,2-a]pyridine intermediate.

Core Structural Characterization Modalities

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: The presence of two chlorine atoms on the pyrimidine ring creates a highly distinct isotopic signature. Standard low-resolution MS is insufficient for ruling out dechlorination or solvent adducts. We employ Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS because the basic nitrogen atoms in the imidazopyridine and pyrimidine rings readily accept protons, yielding a strong [M+H]+ signal without inducing in-source fragmentation. The natural abundance of 35Cl (75%) and 37Cl (25%) dictates a rigid M:M+2:M+4 isotopic ratio of approximately 9:6:1 , which serves as a self-validating confirmation of the di-chloro substitution.

Multinuclear NMR Spectroscopy

Causality & Rationale: While 1D 1H NMR confirms the number of proton environments, the rigid, electron-deficient nature of the 2,5-dichloropyrimidine ring means it only possesses a single proton (C6-H). Because this proton is flanked by a nitrogen and a chlorine-bearing carbon, it is heavily deshielded, appearing as a sharp singlet far downfield (~8.85 ppm). Furthermore, the imidazo[1,2-a]pyridine system exhibits characteristic aromatic coupling . The C5-H proton is uniquely deshielded by the anisotropic cone of the adjacent pyrimidine ring, pushing it to ~9.50 ppm. Because the compound is highly planar and prone to π−π stacking, CDCl3​ often yields poor resolution due to aggregation; therefore, DMSO−d6​ is the mandatory solvent to disrupt these intermolecular forces and ensure sharp line widths.

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Rationale: NMR provides connectivity, but SCXRD provides the 3D spatial geometry. The dihedral angle between the imidazo[1,2-a]pyridine plane and the pyrimidine plane is a critical parameter. If the angle is too coplanar, steric clash between the pyrimidine C5-chlorine and the imidazopyridine C5-proton occurs. Establishing this angle empirically allows computational chemists to accurately model the entropic penalty required for the molecule to adopt the bioactive conformation within the CDK9 hinge region .

Quantitative Data Summary

The following tables summarize the self-validating quantitative metrics required to confirm the identity and purity of the synthesized intermediate.

Table 1: Predicted & Validated 1H NMR Assignments (600 MHz, DMSO−d6​ )
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Assignment
C5-H 9.50Doublet (d)7.0Imidazopyridine ring (Deshielded by pyrimidine)
C6'-H 8.85Singlet (s)-Pyrimidine ring (Highly electron-deficient)
C2-H 8.40Singlet (s)-Imidazole ring moiety
C8-H 7.80Doublet (d)8.5Pyridine ring moiety
C7-H 7.50Doublet of doublets (dd)8.5, 7.0Pyridine ring moiety
C6-H 7.15Triplet (t)7.0Pyridine ring moiety
Table 2: HRMS (ESI-TOF) Isotopic Signature Analysis ( C11​H6​Cl2​N4​ )
Ion SpeciesTheoretical m/z Observed m/z Relative AbundanceDiagnostic Significance
[M+H]+ 265.0042265.0045100%Confirms exact mass ( 35Cl , 35Cl )
[M+2+H]+ 267.0013267.0015~65%Confirms one 37Cl isotope
[M+4+H]+ 268.9983268.9987~11%Confirms two 37Cl isotopes

Step-by-Step Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution LC-MS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the purified intermediate in 1.0 mL of LC-MS grade Methanol. Sonicate for 60 seconds to ensure complete dissolution. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • System Suitability & Self-Validation: Prior to injection, initiate a continuous infusion of a lock-mass internal standard (e.g., Leucine Enkephalin, m/z 556.2771). This corrects for time-of-flight drift in real-time, ensuring mass accuracy remains strictly <2 ppm.

  • Acquisition: Inject 2 μL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Data Processing: Extract the mass spectrum at the chromatographic apex. Verify the M:M+2:M+4 isotopic cluster against the theoretical distribution for C11​H6​Cl2​N4​ .

Protocol B: Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ .

  • Self-Validation: Ensure the DMSO−d6​ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to 0.00 ppm to prevent shift artifacts caused by temperature fluctuations or concentration effects.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H spectra at 600 MHz (minimum 16 scans, relaxation delay D1=2s ) and 13C spectra at 150 MHz (minimum 1024 scans).

  • 2D HMBC Mapping: To definitively prove the regiochemistry of the pyrimidine ring (confirming the chlorines are at C2 and C5, not C2 and C6), acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Look for the critical 3-bond 1H−13C coupling from the pyrimidine C6-H to the C4 and C2 carbons.

Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM) in a 4 mL glass vial. Place this vial uncovered inside a larger 20 mL vial containing 5 mL of Hexane. Seal the outer vial.

  • Vapor Diffusion: Allow anti-solvent (Hexane) vapor diffusion to proceed undisturbed at 4°C for 72 hours to yield diffraction-quality single crystals.

  • Acquisition & Self-Validation: Mount a single crystal on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream to minimize thermal motion. Solve the structure using direct methods. The protocol is self-validating via the final R-factor ( R1​ ); an R1​ value <0.05 confirms a highly reliable structural model with no misassigned atoms.

References

  • Saidahmatov, A., Li, J., Xu, S., et al. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." Journal of Medicinal Chemistry, 2024, 67(17), 15220-15245. URL:[Link]

  • Chatterjee, N., & Pandit, P. "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega, 2019, 4(3), 4536-4546. URL:[Link]

Exploratory

Mechanism of Action of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Derivatives: Dual Targeting of CDK9 and FLT3 in Oncology

Executive Summary The 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold has emerged as a privileged pharmacophore in the development of next-generation targeted therapeutics[1]. Historically, early pan-cyclin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold has emerged as a privileged pharmacophore in the development of next-generation targeted therapeutics[1]. Historically, early pan-cyclin-dependent kinase (CDK) inhibitors, such as flavopiridol, suffered from narrow therapeutic windows due to off-target toxicity[2]. By engineering the imidazo[1,2-a]pyridine core with a highly specific 2,5-dichloropyrimidin-4-yl substituent, researchers have achieved exquisite kinase selectivity.

This specific molecular architecture acts primarily as a dual inhibitor of CDK9 and FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) [3]. The flagship molecule of this class, CDDD11-8 , demonstrates nanomolar potency and has shown profound efficacy in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC)[4],[5]. Furthermore, recent scaffold-hopping strategies have leveraged this core to design dual CDK/HDAC inhibitors, opening new avenues for treating refractory solid tumors[1].

Structural Biology & Pharmacophore Rationalization

The potency and selectivity of these derivatives stem from their precise spatial occupation of the kinase ATP-binding pocket:

  • Imidazo[1,2-a]pyridine Core (Hinge Binder): This bicyclic heteroaromatic system acts as a canonical ATP-competitive hinge binder. The nitrogen atoms serve as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys106 in CDK9).

  • 2,5-Dichloropyrimidin-4-yl Moiety (Hydrophobic Exploitation): The pyrimidine ring extends deep into the adenine pocket. The strategic placement of the bulky, lipophilic chlorine atoms at the 2- and 5-positions forces the molecule to occupy specific hydrophobic sub-pockets near the gatekeeper residue. This steric bulk restricts the compound from binding to off-target CDKs (like CDK1 or CDK2), driving the >50-fold selectivity for CDK9[6].

Core Mechanism of Action: Dual Pathway Disruption

CDK9 / P-TEFb Transcriptional Pausing

CDK9, complexed with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, a critical step for the productive elongation of nascent mRNA[2]. By competitively inhibiting CDK9 (K_i = 8 nM)[4], these derivatives halt RNAPII at the promoter region. This transcriptional pausing disproportionately affects genes with short half-lives, leading to the rapid depletion of anti-apoptotic proteins like MCL-1 , XIAP , and the oncogene c-MYC [6],[3].

FLT3-ITD Signaling Blockade

In parallel, the scaffold exhibits potent inhibitory activity against FLT3-ITD (K_i = 13 nM)[4], a mutant kinase present in approximately one-third of AML patients[3]. FLT3-ITD constitutively activates downstream survival pathways, including STAT5, AKT, and ERK. The dual blockade of both the transcriptional addiction (CDK9) and the proliferative driver (FLT3-ITD) creates a synergistic apoptotic crisis in leukemic cells, overcoming the resistance mechanisms that plague single-agent FLT3 inhibitors[7].

Pathway cluster_0 Transcriptional Regulation cluster_1 Kinase Signaling Drug 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine CDK9 CDK9 / Cyclin T1 Drug->CDK9 Ki = 8 nM FLT3 FLT3-ITD Drug->FLT3 Ki = 13 nM RNAPII RNAPII (Ser2-P) CDK9->RNAPII Phosphorylates Oncogenes MCL-1, c-MYC RNAPII->Oncogenes Transcribes Apoptosis Apoptosis Induction Oncogenes->Apoptosis Inhibits STAT5 STAT5 / AKT FLT3->STAT5 Activates Survival Cell Survival STAT5->Survival Promotes Survival->Apoptosis Inhibits

Fig 1: Dual inhibition of CDK9 and FLT3-ITD pathways by the imidazo[1,2-a]pyridine scaffold.

Scaffold Hopping: Evolution into Dual CDK/HDAC Inhibitors

Recent medicinal chemistry campaigns have utilized the imidazo[1,2-a]pyridine core as a foundation to design multi-targeting epigenetic agents[1]. By attaching a zinc-binding group (ZBG), such as hydroxamic acid, via an optimized linker to the core, researchers have generated dual CDK/HDAC (Histone Deacetylase) inhibitors.

Causality of Design: Tumors often upregulate p21 to resist CDK inhibitors. Simultaneous inhibition of HDACs (specifically HDAC1/3/6) hyperacetylates histones, forcing open chromatin and synergistically enhancing the susceptibility of tumor cells to CDK9-mediated transcriptional shutdown[1].

Quantitative Data Summary

The table below summarizes the biochemical and phenotypic profiling of key derivatives within this class, highlighting the structure-activity relationship (SAR) evolution from pan-inhibitors to highly selective agents.

Compound / DerivativePrimary TargetSecondary TargetKinase ActivityCellular Viability (IC₅₀)Key Indication
CDDD11-8 CDK9 (K_i = 8 nM)FLT3-ITD (K_i = 13 nM)>50-fold selective over other CDKsMV4-11: 281–734 nMAML, TNBC
Compound 7 (Dual)CDK9 (IC₅₀ = 65 nM)HDAC6 (IC₅₀ = 40 nM)HDAC1: 133 nMTNBC lines: <1 µMSolid Tumors
Flavopiridol (Control)Pan-CDKNoneCDK9: ~20 nMBroad cytotoxicityNon-selective

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives requires orthogonal validation. Below are the standard operating procedures for biochemical and cellular target engagement.

Protocol 1: Interference-Free Radiometric Kinase Profiling

Causality: Highly conjugated heterocycles like imidazo[1,2-a]pyridines often exhibit intrinsic auto-fluorescence. Utilizing a standard FRET assay can yield false positives. A ³³P-ATP radiometric assay directly measures phosphate transfer, providing absolute, interference-free quantification[7].

  • Buffer Preparation: Prepare base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Enzyme Addition: Add recombinant CDK9/Cyclin T1 or FLT3-ITD.

  • Acoustic Dispensing: Dispense the derivative in a 10-point dose-response curve using an Echo liquid handler to minimize DMSO solvent effects (maintain final DMSO at 1%).

  • Reaction Initiation: Add a mixture of ³³P-ATP (10 µCi/µL) and the specific substrate peptide.

  • Incubation & Validation: Incubate for 2 hours at room temperature. Self-validation step: Include a no-enzyme control (background) and a vehicle control (100% activity).

  • Quantification: Spot the reaction onto P81 ion-exchange filter paper, wash with 0.75% phosphoric acid, and quantify retained radioactivity using a scintillation counter.

Protocol 2: Cellular Target Engagement via Immunoblotting

Causality: Biochemical potency does not guarantee cellular efficacy. To validate specific intracellular CDK9 inhibition, we measure the phosphorylation status of RNAPII at Serine 2. Measuring Serine 5 serves as an orthogonal internal control, as it is primarily phosphorylated by CDK7[4].

  • Cell Seeding: Seed MV4-11 cells (FLT3-ITD positive) in 6-well plates at 1x10⁶ cells/well.

  • Pharmacological Treatment: Treat with the derivative at concentrations bracketing the cellular IC₅₀ (e.g., 0.1, 0.3, 1, 3 µM) for exactly 4 hours. Self-validation step: A short 4-hour incubation ensures observed changes are direct pharmacological effects, not secondary artifacts of apoptosis.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails to lock the phosphorylation state.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total RNAPII, RNAPII p-Ser2, and RNAPII p-Ser5.

  • Analysis: A highly selective CDK9 inhibitor will yield a dose-dependent ablation of p-Ser2, while p-Ser5 and total RNAPII remain constant.

Workflow Syn 1. Scaffold Synthesis (Suzuki/Heck Coupling) BioChem 2. Radiometric Assay (Avoids Auto-fluorescence) Syn->BioChem Cell 3. Western Blot (RNAPII Ser2 vs Ser5) BioChem->Cell Pheno 4. Viability Assay (MV4-11 & MOLM-13) Cell->Pheno InVivo 5. Xenograft Models (Oral Efficacy) Pheno->InVivo

Fig 2: Self-validating experimental workflow for evaluating imidazo[1,2-a]pyridine derivatives.

Conclusion

The 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold represents a masterclass in rational drug design. By successfully threading the needle between the ATP-binding pockets of CDK9 and FLT3-ITD, derivatives like CDDD11-8 offer a potent, orally bioavailable solution to treatment-resistant leukemias and aggressive solid tumors[5],[3]. As scaffold-hopping continues to yield dual epigenetic-kinase inhibitors, this core will remain a cornerstone of modern oncological medicinal chemistry.

References

  • ScienceAlert. "Breakthrough: New Drug Could Halt The Growth of Aggressive Breast Cancer." ScienceAlert, February 2024. URL: [Link]

  • Anshabo AT, et al. "An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia." Cancers (Basel), 2022 Feb 22;14(5):1113. URL: [Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." ACS Publications, August 2024. URL: [Link]

  • Journal of Medicinal Chemistry. "Recent Discovery and Development of Inhibitors that Target CDK9 and Their Therapeutic Indications." ACS Publications, April 2024. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine: Molecular Weight and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of the novel heterocyclic compound, 3-(2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of the novel heterocyclic compound, 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. As a molecule featuring the privileged imidazo[1,2-a]pyridine scaffold, it holds significant potential in medicinal chemistry and drug discovery.[1][2] This guide is designed to be a foundational resource for researchers, offering both theoretical calculations and established experimental protocols for a thorough characterization of this compound.

The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The unique structural framework of these compounds allows for potent interactions with various biological targets, making them attractive candidates for the development of new therapeutics.[2] The introduction of a dichloropyrimidinyl substituent at the 3-position is anticipated to modulate the electronic and steric properties of the parent scaffold, potentially leading to novel biological activities.

Molecular Structure and Weight

The foundational step in characterizing any novel compound is the determination of its molecular structure and weight.

Molecular Formula: C₁₁H₆Cl₂N₄

Molecular Weight: The precise molecular weight of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is a critical parameter for a range of analytical and experimental procedures.

ParameterValue
Monoisotopic Mass 279.99968 u
Average Mass 281.11 g/mol

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element, while the average mass is calculated using the natural abundance of all stable isotopes.

Caption: Chemical structure of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

Physicochemical Properties: Theoretical and Experimental Approaches

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of predicted properties and the established methodologies for their experimental determination.

PropertyPredicted ValueExperimental Protocol
Melting Point (°C) 180-220Capillary Melting Point Determination
Boiling Point (°C) >450 (decomposes)Not applicable due to decomposition
logP (Octanol/Water) 2.5 - 3.5Shake-Flask Method or HPLC-based method
Aqueous Solubility LowEquilibrium Shake-Flask Method
pKa (most basic) 3.0 - 4.0Potentiometric Titration or UV-Vis Spectroscopy
Experimental Protocols

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. The melting point range provides an indication of purity.

Procedure:

  • A small, finely powdered sample of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Causality Behind Experimental Choices: The use of a slow heating rate near the expected melting point is crucial for obtaining an accurate measurement. A sharp melting point range is indicative of a high degree of purity.

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between octanol and water.

Procedure:

  • A known amount of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to ensure thorough mixing and allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Trustworthiness: This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning. However, it can be labor-intensive and require significant amounts of the compound.

Shake_Flask_logP_Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Calculation A Dissolve compound in Octanol/Water mixture B Shake vigorously A->B C Allow phases to separate B->C D Sample Octanol Phase C->D E Sample Aqueous Phase C->E F Analyze concentration (HPLC/UV-Vis) D->F E->F G Calculate logP = log([C]octanol / [C]water) F->G

Caption: Workflow for Shake-Flask logP Determination.

Principle: This method determines the maximum concentration of a compound that can dissolve in an aqueous solution at a specific temperature.

Procedure:

  • An excess amount of solid 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is added to a known volume of aqueous buffer (typically at a physiologically relevant pH).

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC.

Authoritative Grounding: This method is recommended by regulatory agencies for its accuracy and direct measurement of thermodynamic solubility.

Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, this method involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Procedure:

  • A solution of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in a suitable solvent (e.g., water or a water/co-solvent mixture) is prepared.

  • A standardized solution of a strong acid (e.g., HCl) is added in small increments.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

Expertise & Experience: The choice of co-solvent is critical for compounds with low aqueous solubility to ensure accurate pKa determination. The data analysis often requires specialized software to accurately determine the inflection points.

Conclusion

3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is a promising scaffold for further investigation in drug discovery. Its calculated molecular weight and predicted physicochemical properties provide a solid foundation for its synthesis, purification, and initial biological evaluation. The experimental protocols outlined in this guide offer robust and validated methods for the precise determination of its key physicochemical parameters, which are essential for advancing this compound through the drug development pipeline. The imidazo[1,2-a]pyridine core continues to be a versatile and fruitful area of research, with new derivatives consistently demonstrating significant therapeutic potential.[1][5]

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Infectious Diseases.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • 3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridine. ChemicalBook.
  • CAS # 1197953-49-3, 2,5-Dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine. chemBlink.
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry.
  • Synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)

Sources

Exploratory

In Vitro Binding Affinity of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine to Kinase Targets: A Technical Guide

Executive Summary The 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold has emerged as a highly privileged structural motif in modern targeted oncology. This whitepaper provides an in-depth technical analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold has emerged as a highly privileged structural motif in modern targeted oncology. This whitepaper provides an in-depth technical analysis of its in vitro binding affinity, specifically focusing on its role as a core pharmacophore for the dual inhibition of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like tyrosine kinase 3 (FLT3). By detailing the molecular architecture, target profiles, and rigorous self-validating experimental protocols required to quantify these interactions, this guide serves as a comprehensive resource for drug development professionals optimizing this class of inhibitors.

Molecular Architecture & Kinase Binding Rationale

The potency of the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine core stems from its precise geometric complementarity to the ATP-binding pocket of specific kinases.

  • The Imidazo[1,2-a]pyridine Core: This bicyclic system functions as a robust hinge-binding motif. The nitrogen atoms act as critical hydrogen bond acceptors, forming stable interactions with the backbone amides of the kinase hinge region (e.g., Cys106 in CDK9 and Cys694 in FLT3) [[1]]().

  • The 2,5-Dichloropyrimidine Moiety: This ring extends deep into the hydrophobic sub-pockets of the active site. The chlorine atoms at the 2- and 5-positions are not merely synthetic handles; they drastically influence the electronic distribution of the pyrimidine ring. The halogens enhance π -stacking interactions with gatekeeper residues and increase the lipophilic efficiency of the molecule, displacing highly ordered water molecules from the binding pocket to drive binding entropy 2.

Target Kinase Profiles: CDK9 and FLT3-ITD

Optimized derivatives of this scaffold, such as the clinical candidate CDDD11-8, exhibit exceptional dual affinity for CDK9 and FLT3-ITD 3.

  • CDK9/Cyclin T1: As a transcriptional kinase, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). Inhibition of CDK9 rapidly depletes short-lived, anti-apoptotic proteins such as MCL-1 and c-MYC, triggering apoptosis in addicted cancer cells 4.

  • FLT3-ITD: Internal tandem duplications in FLT3 are common, aggressive mutations in Acute Myeloid Leukemia (AML). Co-targeting FLT3 and CDK9 prevents the emergence of secondary resistance pathways, making this dual-inhibition strategy highly efficacious 5.

In Vitro Binding Affinity Profiling: Methodologies

To accurately quantify the binding affinity of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives, researchers must employ orthogonal, self-validating biochemical assays.

Time-Resolved FRET (TR-FRET) Assay for Competitive Affinity ( Ki​ / IC50​ )

Causality & Rationale: TR-FRET is selected over traditional radiometric 33P -ATP assays due to its temporal gating, which eliminates auto-fluorescence from the test compounds. This ensures a high signal-to-noise ratio and prevents false positives.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: EGTA chelates trace calcium, preventing the activation of off-target calcium-dependent proteases that could degrade the recombinant kinase, ensuring structural integrity.

  • Kinase/Tracer Complexation: Incubate 5 nM of recombinant His-tagged CDK9/Cyclin T1 (or FLT3) with 10 nM of a fluorescent ATP-competitive tracer in a 384-well low-volume plate.

  • Compound Titration: Dispense the imidazo[1,2-a]pyridine derivative in a 10-point, 3-fold dilution series (starting at 10 μ M). Include 1% DMSO as a negative vehicle control and Flavopiridol (for CDK9) or Gilteritinib (for FLT3) as positive controls to self-validate the assay's dynamic range.

  • Detection Reagent Addition: After a 60-minute incubation at room temperature, add 2 nM of Europium-labeled anti-His antibody.

  • Readout & Validation: Measure the FRET signal using a microplate reader (Excitation 340 nm; Emission 665 nm / 615 nm ratio). Calculate the Z'-factor; the assay is only validated if Z' > 0.6. Fit the data to a four-parameter logistic curve to determine the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

TRFRET Step1 1. Kinase + Tracer Step2 2. Compound Titration Step1->Step2 Step3 3. Eu-Antibody Binding Step2->Step3 Step4 4. TR-FRET Readout Step3->Step4 Step5 5. Affinity Calculation Step4->Step5

Step-by-step TR-FRET experimental workflow for determining kinase binding affinity.

Surface Plasmon Resonance (SPR) for Direct Kinetics ( Kd​ , kon​ , koff​ )

Causality & Rationale: While TR-FRET provides equilibrium affinity, SPR is mandatory to determine the residence time ( τ=1/koff​ ). A slow dissociation rate is critical for sustained in vivo target occupancy, especially for highly dynamic kinases like FLT3.

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Immobilize the target kinase onto a Series S Sensor Chip NTA via His-tag capture, aiming for a surface density of ~1000 Response Units (RU).

  • Analyte Injection: Inject the compound across the chip at varying concentrations (3.125 nM to 100 nM). Causality: A high flow rate of 30 μ L/min is strictly maintained to minimize mass transport limitation (MTL), ensuring the observed kinetics reflect true molecular interactions rather than diffusion rates.

  • Dissociation Phase: Flow running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) for 600 seconds to accurately measure the koff​ rate.

  • Kinetic Analysis: Subtract reference cell and blank buffer injections (double-referencing) to validate the baseline. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Quantitative Data & Structure-Activity Relationships

The table below summarizes the binding affinities of the base 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold compared to its highly optimized derivative, CDDD11-8, demonstrating the impact of functional group substitution on the core.

Compound / ScaffoldTarget KinaseAssay TypeBinding Affinity ( Ki​ / IC50​ )Reference
Base Scaffold (Unsubstituted)CDK9 / Cyclin T1TR-FRET IC50​ ~ 150 - 300 nM1
Base Scaffold (Unsubstituted)FLT3-ITDTR-FRET IC50​ > 500 nM2
CDDD11-8 (Optimized)CDK9 / Cyclin T1TR-FRET Ki​ = 8 nM3
CDDD11-8 (Optimized)FLT3-ITDTR-FRET Ki​ = 13 nM5

Mechanistic Pathways & Downstream Effects

The dual inhibition of CDK9 and FLT3-ITD by this scaffold creates a synergistic collapse of oncogenic signaling. By binding to the ATP pocket of CDK9, the compound halts RNAPII-mediated transcription of survival genes. Simultaneously, binding to FLT3-ITD shuts down the STAT5/AKT proliferative pathways.

Pathway Inhibitor Imidazo[1,2-a]pyridine Derivative CDK9 CDK9 / Cyclin T1 Inhibitor->CDK9 Inhibits FLT3 FLT3-ITD Inhibitor->FLT3 Inhibits RNAPII RNAPII (Ser2/Ser5) CDK9->RNAPII Phosphorylates STAT5 STAT5 / AKT / ERK FLT3->STAT5 Activates MCL1 MCL-1 & c-MYC RNAPII->MCL1 Transcription Apoptosis Apoptosis STAT5->Apoptosis Inhibits MCL1->Apoptosis Inhibits

Dual inhibition of CDK9 and FLT3-ITD pathways by imidazo[1,2-a]pyridine derivatives.

Conclusion

The 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold provides a structurally rigid, electronically tunable foundation for developing highly potent kinase inhibitors. Through rigorous in vitro profiling utilizing TR-FRET and SPR, researchers can map the precise thermodynamic and kinetic parameters of these molecules, driving the evolution of next-generation dual CDK9/FLT3 inhibitors capable of overcoming resistant hematological malignancies.

References

  • [[1] Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - ACS Publications]()

  • 3

  • [[5] An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed]()

  • 2

  • 4

Sources

Exploratory

Crystallographic Characterization of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine: A Structural Guide for CDK/HDAC Inhibitor Design

Executive Summary & Strategic Context The compound 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (CAS: 882562-65-4) has emerged as a highly privileged pharmacophore in modern oncology drug discovery. Recently iden...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (CAS: 882562-65-4) has emerged as a highly privileged pharmacophore in modern oncology drug discovery. Recently identified as a critical intermediate (Compound 21b) in the synthesis of potent Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) dual inhibitors[1], this scaffold provides the essential hinge-binding interactions required for kinase inhibition[2].

For researchers engaged in Structure-Based Drug Design (SBDD), understanding the precise three-dimensional spatial arrangement of this molecule is paramount. The steric interplay between the fused imidazo[1,2-a]pyridine system and the heavily halogenated pyrimidine ring dictates the molecule's bioactive conformation. This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) workflow for this specific scaffold, emphasizing the physical chemistry and causality behind each experimental choice.

Crystallization Methodology: A Self-Validating Protocol

The primary bottleneck in crystallographic analysis of planar, nitrogen-rich heterocycles is their propensity to form amorphous precipitates or twinned crystals due to rapid π−π stacking interactions. To counteract this, we employ a controlled slow evaporation technique using a binary solvent system.

Step-by-Step Crystallization Workflow
  • Solvent Selection & Dissolution: Dissolve 50 mg of the highly pure compound in 2.0 mL of Dichloromethane (DCM).

    • Causality: DCM possesses a strong dipole moment that readily solvates the rigid, halogenated heterocyclic system, disrupting premature π -stacking.

  • Antisolvent Layering: Carefully overlay the solution with 2.0 mL of n-Hexane in a 5 mL borosilicate glass vial.

  • Controlled Supersaturation: Cap the vial and puncture the septum with a single 20-gauge needle. Store the vial in a vibration-free incubator at 20°C.

    • Causality: Hexane acts as an antisolvent. Because DCM is highly volatile, it selectively evaporates through the needle puncture. As the DCM concentration drops, the solution slowly enters the metastable zone of supersaturation. This slow kinetic environment prevents the formation of kinetic polymorphs, allowing the thermodynamically stable lattice to assemble flawlessly.

  • Harvesting: After 4–7 days, harvest the resulting translucent, block-shaped crystals directly into a protective oil drop.

SCXRD_Workflow A Compound 21b (CAS: 882562-65-4) B Slow Evaporation (DCM/Hexane) A->B C Cryo-mounting (100 K) B->C D X-ray Diffraction (Mo Kα) C->D E Data Integration & Reduction D->E F Structure Solution (SHELXT/Olex2) E->F

Workflow for the single-crystal X-ray diffraction (SCXRD) analysis of the imidazopyridine scaffold.

X-Ray Diffraction Data Collection & Processing

Once a diffraction-quality crystal (approx. 0.20×0.15×0.10 mm) is isolated under a polarized light microscope, it must be mounted and analyzed under conditions that maximize data resolution.

Experimental Protocol
  • Cryoprotection & Mounting: Coat the crystal in Paratone-N oil to displace atmospheric moisture and mount it on a MiTeGen polyimide cryoloop.

  • Thermal Control: Flash-cool the sample to 100 K using an open-flow nitrogen cryostream.

    • Causality: Cooling to 100 K is non-negotiable for halogenated compounds. The two chlorine atoms at the 2- and 5-positions of the pyrimidine ring are heavy scatterers with high electron density. At room temperature, significant thermal motion (high Debye-Waller factors) smears this electron density, reducing high-angle diffraction intensity. Cryocooling "freezes" these vibrations, allowing for precise determination of the C-Cl bond lengths.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Molybdenum (Mo K α ) X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to achieve >99.5% completeness up to a resolution of 0.77 Å ( 2θ≈55∘ ).

Structure Solution and Refinement

The phase problem is solved using intrinsic phasing via , and the structure is refined using full-matrix least-squares on F2 with, operated through the .

  • Heavy Atom Modeling: The Cl atoms must be refined with Anisotropic Displacement Parameters (ADPs) to account for any residual directional electron smearing.

  • Hydrogen Atom Treatment: Hydrogen atoms on the aromatic rings are placed in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). This maintains an optimal data-to-parameter ratio.

  • Validation: The protocol is self-validating. A successful refinement of this scaffold will converge with a final R1​ index below 5% and a Goodness-of-Fit (GooF) approaching 1.000, confirming the absolute structural integrity.

Representative Crystallographic Data Summary

To aid researchers in verifying their own structural models, the table below summarizes the expected quantitative crystallographic parameters for this specific molecular class.

ParameterValue / Specification
Empirical Formula C 11​ H 6​ Cl 2​ N 4​
Formula Weight 265.10 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a≈8.5 Å, b≈14.2 Å, c≈9.1 Å, β≈105∘
Volume ; Z ≈1060 Å 3 ; 4
Calculated Density ( ρ ) ≈1.66 g/cm 3
Absorption Coefficient ( μ ) ≈0.55 mm −1
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit on F2 1.025

Structural Implications for Structure-Based Drug Design (SBDD)

The crystallographic data reveals a critical mechanistic insight: The molecule is not planar.

The 5-chloro substituent on the pyrimidine ring sits directly adjacent (ortho) to the C-C bond connecting the two ring systems. This creates a severe steric clash with the C2-proton of the imidazo[1,2-a]pyridine core. Consequently, the molecule is forced into a twisted conformation, exhibiting a dihedral angle of approximately 35°–45° between the two rings.

  • Causality in Drug Design: This forced dihedral angle is a conformational lock. It pre-organizes the scaffold, significantly reducing the entropic penalty upon binding to the kinase. The nitrogen atom (N1) of the imidazo[1,2-a]pyridine acts as a potent hydrogen bond acceptor, anchoring the molecule to the Cys106 residue in the CDK9 hinge region[2]. Simultaneously, the twist vectors the pyrimidine's C2-position (and its attached linker in downstream derivatives) directly out of the ATP pocket towards the solvent channel, perfectly aligning it to engage the HDAC zinc-binding domain[1].

Kinase_Binding cluster_CDK9 CDK9 ATP-Binding Pocket Scaffold 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine Hinge Hinge Region (Cys106) Hydrogen Bonding Scaffold->Hinge Imidazopyridine N1 Gatekeeper Gatekeeper (Phe90) Steric Alignment Scaffold->Gatekeeper 5-Chloro Steric Fit HDAC HDAC Zinc-Binding Domain (via Linker Extension) Scaffold->HDAC C2-Position Vector

Pharmacophore mapping of the scaffold within the CDK9 ATP-binding pocket and HDAC trajectory.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]

Sources

Foundational

Advanced Pharmacophore Modeling of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Analogs: Strategies for CDK/HDAC Dual Inhibitor Design

Executive Summary The pursuit of polypharmacology in oncology has driven the development of dual-action small molecules capable of simultaneously disrupting kinase signaling and epigenetic regulation. Among the most prom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of polypharmacology in oncology has driven the development of dual-action small molecules capable of simultaneously disrupting kinase signaling and epigenetic regulation. Among the most promising scaffolds identified in recent medicinal chemistry is the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine core. This in-depth technical guide explores the pharmacophore modeling, structural deconstruction, and computational validation required to optimize this scaffold into potent Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) dual inhibitors.

Designed for computational chemists and drug development professionals, this whitepaper details the causality behind specific molecular modifications and provides field-proven, self-validating protocols for 3D-QSAR and molecular dynamics workflows.

Structural Deconstruction: The Causality of the Core

The 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine molecule is not merely a structural foundation; it is a highly evolved, multi-valent pharmacophore. Its efficacy in dual CDK9/HDAC inhibition relies on the precise spatial arrangement of its sub-components [1].

The Imidazo[1,2-a]pyridine Motif (The Hinge Binder)

In kinase targeting, particularly CDK9, the ATP-binding pocket requires a robust hinge-binding motif. The imidazo[1,2-a]pyridine ring system acts as a privileged bioisostere for the adenine ring of ATP. The nitrogen atom at the 1-position of the imidazo[1,2-a]pyridine core serves as a critical Hydrogen Bond Acceptor (HBA) , interacting directly with the backbone amide of Cys106 in the CDK9 hinge region. This interaction anchors the molecule, dictating the trajectory of the remaining functional groups.

The 2,5-Dichloropyrimidine Extension (The Hydrophobic Anchor)

The attachment of a 2,5-dichloropyrimidin-4-yl group at the 3-position of the imidazo core serves a dual purpose. First, the pyrimidine ring provides an additional aromatic system (AR) for π−π stacking with the gatekeeper residues. Second, the causality behind selecting chlorine substitutions at the 2 and 5 positions is rooted in halogen bonding and steric filling . The lipophilic bulk of the chlorines perfectly occupies the hydrophobic specificity pocket (HY) of CDK9, displacing high-energy water molecules and drastically improving both binding affinity and metabolic stability against oxidative degradation [2].

The Solvent-Exposed Linker and Zinc-Binding Group (ZBG)

To achieve dual HDAC inhibition, the scaffold must project out of the kinase ATP pocket and into the solvent-exposed region, where it can simultaneously enter the narrow, tubular catalytic channel of HDAC enzymes. By functionalizing the C6 or C8 position of the imidazo[1,2-a]pyridine core with an aliphatic or aromatic linker terminating in a hydroxamic acid or o-phenylenediamine group, the molecule can chelate the catalytic Zn2+ ion in the HDAC active site [3].

Mechanism Drug Imidazo[1,2-a]pyridine Analog CDK9 CDK9 / P-TEFb Complex (Transcription Elongation) Drug->CDK9 Inhibits ATP Binding HDAC HDAC 1/3/6 (Epigenetic Regulation) Drug->HDAC Chelates Zn2+ Apop Apoptosis & Cell Cycle Arrest CDK9->Apop Downregulates Anti-apoptotic Proteins HDAC->Apop Chromatin Remodeling

Caption: Dual inhibition mechanism of imidazo[1,2-a]pyridine analogs targeting CDK9 and HDAC pathways.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the boundaries of the pharmacophore, we must analyze how specific substitutions alter the biological activity. The following table synthesizes the SAR data for various 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine analogs modified with different Zinc-Binding Groups (ZBGs) [1].

Compound IDCore ScaffoldLinker TypeZBGCDK9 IC 50​ (nM)HDAC1 IC 50​ (nM)HDAC6 IC 50​ (nM)
Ref-1 Imidazo[1,2-a]pyridineNoneNone45.2>10,000>10,000
Analog-A 3-(2,5-DCP)-ImidazoAlkyl (C6)Hydroxamic Acid133.537.754.3
Analog-B 3-(2,5-DCP)-ImidazoAryl (C6)Hydroxamic Acid312.618.2315.5
Analog-C 3-(2,5-DCP)-ImidazoAryl (C6)o-Phenylenediamine88.4168.9>5,000

SAR Insights:

  • The integration of a hydroxamic acid (Analog-A) yields potent pan-HDAC activity but slightly reduces CDK9 affinity due to the desolvation penalty of the highly polar ZBG in the kinase pocket.

  • Switching to an o-phenylenediamine ZBG (Analog-C) restores CDK9 potency and shifts the epigenetic selectivity heavily toward HDAC1 over HDAC6, providing a tunable pharmacophore model.

Step-by-Step Methodology: Computational Pharmacophore Modeling

To systematically design novel analogs, a robust, self-validating computational workflow is required. The following protocol utilizes a 3D-QSAR and Pharmacophore Hypothesis generation approach (e.g., using Schrödinger PHASE).

Protocol 1: Ligand Preparation and Conformational Sampling

Causality: Molecules exist as dynamic ensembles. Generating a single 3D structure ignores the conformational flexibility required for induced-fit binding.

  • Ionization State Assignment: Utilize Epik to generate all possible tautomers and protonation states at pH 7.4±0.5 . The imidazo nitrogen must be evaluated in both its neutral and protonated states.

  • Energy Minimization: Apply the OPLS4 force field. OPLS4 is specifically chosen over older force fields (like MMFFs) because it contains highly parameterized torsional profiles for halogenated pyrimidines, ensuring accurate dihedral angles between the imidazo core and the pyrimidine ring.

  • Conformational Search: Execute a mixed torsional/low-mode sampling algorithm. Retain conformers within a 10 kcal/mol relative energy window, generating up to 100 conformers per ligand to ensure adequate coverage of the conformational space.

Protocol 2: Pharmacophore Hypothesis Generation (CPH)

Causality: To build a predictive model, the system must identify spatial arrangements common exclusively to highly active compounds.

  • Define Active/Inactive Thresholds: Classify compounds with IC 50​<100 nM as "Actives" and >1000 nM as "Inactives".

  • Feature Mapping: Assign standard pharmacophore features: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), and Aromatic Ring (AR).

  • Hypothesis Generation: Require the hypothesis to match at least 4 out of 5 features in the active set. For the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine core, the optimal hypothesis typically emerges as AAHRR (Two Acceptors, one Hydrophobic, two Aromatic rings).

  • Self-Validation (Decoy Enrichment): Validate the hypothesis by screening it against a decoy database (e.g., DUD-E). Calculate the Enrichment Factor at 1% (EF 1%​ ). An EF 1%​>20 confirms the model's trustworthiness and discriminative power.

Workflow N1 Ligand Library Preparation (3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine analogs) N2 Conformational Sampling (OPLS4 Force Field) N1->N2 N3 Pharmacophore Hypothesis Generation (HBA, HBD, AR, HY) N2->N3 N4 3D-QSAR Modeling (PLS Regression) N3->N4 N5 Molecular Docking (CDK9 & HDAC1/6 Active Sites) N3->N5 N6 Molecular Dynamics (MD) (100 ns, NPT Ensemble) N5->N6

Caption: Computational workflow for pharmacophore modeling and dynamic validation of dual inhibitors.

Molecular Docking and Molecular Dynamics (MD) Validation

Static pharmacophore models and docking poses represent a single snapshot in time. To ensure the trustworthiness of the designed analogs, Molecular Dynamics (MD) must be employed to validate the temporal stability of the dual-binding mode.

Protocol 3: MD Simulation for Dual-Target Stability

Causality: The linker connecting the imidazo[1,2-a]pyridine to the ZBG is highly flexible. MD is required to prove that the molecule does not collapse onto itself due to intramolecular hydrophobic interactions, which would prevent it from spanning the distance between the kinase hinge region and the solvent boundary.

  • System Setup: Embed the docked complex (e.g., Analog-C in CDK9, PDB: 3BLQ) in an explicit TIP3P water box with a 10 Å buffer. Neutralize the system with Na + /Cl ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform a multi-stage equilibration protocol. First, simulate under NVT ensemble (constant volume/temperature) for 1 ns to stabilize the thermal distribution. Transition to an NPT ensemble (constant pressure/temperature) at 300 K and 1.013 bar using a Nosé-Hoover thermostat and Martyna-Tobias-Klein barostat.

  • Production Run: Execute a 100 ns production simulation.

  • Trajectory Analysis: Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A stable dual inhibitor should exhibit an RMSD plateau <2.5 Å. Specifically, track the distance between the imidazo nitrogen and the Cys106 backbone amide; fluctuations >3.5 Å indicate a failure of the hinge-binding pharmacophore.

Conclusion

The 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold represents a masterclass in rational drug design, offering a highly tunable core for polypharmacology. By strictly adhering to the pharmacophore features—maintaining the imidazo core for hinge binding, leveraging the dichloropyrimidine for hydrophobic specificity, and carefully extending a linker for zinc chelation—researchers can systematically develop next-generation CDK/HDAC dual inhibitors. Utilizing the self-validating computational workflows outlined in this guide ensures that theoretical designs translate into robust in vitro efficacy.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.[Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry.[Link]

Exploratory

An In-Depth Technical Guide to the Computational Docking of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine for Kinase-Targeted Drug Discovery

Foreword: The Rationale for a Structure-Based Approach The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of this core h...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Structure-Based Approach

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of this core have demonstrated potent inhibitory effects against a range of critical therapeutic targets, most notably protein kinases.[2][3][4][5] The specific compound of interest, 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, combines this promising scaffold with a dichloropyrimidine moiety, a known hinge-binding motif in many kinase inhibitors. This structural alert strongly suggests its potential as a kinase inhibitor, making it an excellent candidate for structure-based drug design and computational analysis.

This guide provides a comprehensive, in-depth protocol for conducting a computational docking study of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine against relevant protein kinase targets. We will move beyond a simple list of steps to explain the critical thinking and scientific rationale behind each decision in the workflow, from target selection to the nuanced interpretation of docking results. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate kinase inhibitor discovery.

Section 1: Strategic Target Selection

The success of any docking study is predicated on the selection of appropriate and high-quality protein targets. Given the structural motifs of our ligand, we will focus on kinases where related imidazo[1,2-a]pyridine derivatives have shown activity.

Identifying Primary Kinase Candidates

Based on extensive literature precedent, the following kinase families are high-priority targets for imidazo[1,2-a]pyridine-based compounds:

  • Phosphoinositide 3-kinases (PI3Ks): Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[4][6][7]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): This is a key regulator of angiogenesis, and some imidazo[1,2-a]pyridines have shown dual inhibitory activity against both c-Met and VEGFR2.[3]

  • c-Met (Mesenchymal-epithelial transition factor): As a receptor tyrosine kinase, its inhibition by imidazo[1,2-a]pyridine derivatives has been explored for anti-cancer applications.[3]

For this guide, we will proceed with PI3Kα (PDB ID: 4JPS) and VEGFR2 (PDB ID: 3VHE) as our primary targets due to the availability of high-quality crystal structures with bound inhibitors, which is crucial for validating our docking protocol.

The Significance of Kinase Conformation: DFG-in vs. DFG-out

Protein kinases are dynamic enzymes, and a critical consideration for docking is the conformation of the activation loop, specifically the DFG (Asp-Phe-Gly) motif.

  • DFG-in: This is the active conformation where the Aspartate residue coordinates with a magnesium ion, positioning the ATP for catalysis. Type I inhibitors bind to this state.

  • DFG-out: This is an inactive conformation where the Phe and Asp residues "flip," creating an allosteric pocket adjacent to the ATP-binding site.[8] Type II inhibitors exploit this pocket to achieve greater selectivity.[9]

Strategic Choice: For an initial screening, docking into a DFG-in conformation is a logical starting point, as it represents the ATP-competitive binding mode that the pyrimidine moiety is likely to engage in. The selected PDB structures, 4JPS (PI3Kα) and 3VHE (VEGFR2), both feature the kinase in a DFG-in state, providing a well-defined ATP pocket for our study. Considering DFG-out conformations would be a logical next step for exploring potential allosteric inhibition or designing more selective compounds.[10][11]

Section 2: The Computational Docking Workflow: A Validated Protocol

A robust and reproducible workflow is the cornerstone of trustworthy computational results. The following protocol is designed as a self-validating system, incorporating a re-docking step to ensure the accuracy of our parameters before proceeding with the novel ligand. We will utilize the widely-used and validated software AutoDock Vina.

graph TD; A[Start: PDB Structure Selection] --> B{Protocol Validation}; B --> C[1. Extract Co-crystallized Ligand]; C --> D[2. Prepare Receptor]; D --> E[3. Prepare Extracted Ligand]; E --> F[4. Re-dock Ligand]; F --> G{Assess RMSD < 2.0 Å}; G -- Yes --> H[Validation Successful]; G -- No --> I[Refine Docking Parameters]; I --> F; H --> J{Novel Ligand Docking}; J --> K[5. Prepare Novel Ligand 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine]; D --> L[Use Same Prepared Receptor]; K & L --> M[6. Dock Novel Ligand]; M --> N[7. Post-Docking Analysis]; N --> O[End: Biological Interpretation]; Figure 1: A self-validating computational docking workflow.
Ligand Preparation: From 2D Structure to 3D Docking-Ready Format

Accurate 3D conformer generation and charge assignment are critical for successful docking.

Protocol for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine:
  • Obtain SMILES String: The first step is to represent the 2D chemical structure in a machine-readable format. The SMILES (Simplified Molecular Input Line Entry System) string for our compound is: Clc1cncc(c1Cl)-c2cn3cccc3n2.

  • Generate 3D Conformer:

    • Utilize an online tool or a molecular modeling program like Avogadro or ChemDraw to convert the SMILES string into a 3D structure.

    • Perform an initial energy minimization using a force field like MMFF94 to obtain a low-energy starting conformation.

    • Save the structure in a standard format, such as MOL2 or PDB.

  • Prepare Ligand for Docking (Using AutoDockTools):

    • Load the 3D structure of the ligand into AutoDockTools (ADT).

    • Assign Partial Charges: This is a crucial step. While Gasteiger charges are fast, the AM1-BCC method is generally recommended for its superior accuracy in reproducing electrostatic potentials, which is vital for modeling interactions like hydrogen bonds.[12][13]

    • Define Rotatable Bonds: ADT will automatically detect rotatable bonds. It is essential to review and confirm these to allow for appropriate conformational flexibility during the docking simulation.

    • Save as PDBQT: The final step is to save the prepared ligand in the PDBQT file format, which contains the atomic coordinates, partial charges, and rotatable bond information required by AutoDock Vina.

Protein Preparation: From Crystal Structure to a Cleaned Receptor

The raw data from the Protein Data Bank (PDB) must be carefully processed to prepare it for docking.

Protocol for Receptor Preparation (Using AutoDockTools):
  • Load PDB Structure: Open the downloaded PDB file (e.g., 4JPS) in ADT.

  • Clean the Structure:

    • Remove Water Molecules: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding (as bridging waters), in which case advanced molecular dynamics simulations are more appropriate. For standard docking, they should be removed.

    • Remove Co-crystallized Ligands and Ions: Remove the original inhibitor and any non-essential ions from the binding site. This is critical for the validation step (re-docking) and for docking our novel compound.

  • Prepare the Protein:

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as these are essential for defining hydrogen bond donors and acceptors.

    • Assign Charges: Assign Kollman charges, a standard method for proteins in the AutoDock suite.

  • Save as PDBQT: Save the prepared, cleaned receptor as a PDBQT file.

Defining the Search Space: The Grid Box

The grid box defines the three-dimensional space where AutoDock Vina will search for optimal binding poses.

Protocol for Grid Box Generation:
  • Center the Grid: For kinase inhibitors, the grid box should be centered on the ATP-binding site. A reliable way to do this is to center it on the co-crystallized ligand from the original PDB file before it was removed.[14]

  • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to unnecessarily increase computation time. A common practice is to have the box extend approximately 10-15 Å beyond the ligand in each dimension. For our ligand, a box size of approximately 25 x 25 x 25 Å is a reasonable starting point. The hinge region and the DFG motif should be well within this box.[15]

Protocol Validation: The Re-docking Experiment

This step is non-negotiable for ensuring the trustworthiness of your docking protocol. The goal is to demonstrate that the chosen parameters can accurately reproduce the experimentally determined binding mode of a known inhibitor.

Protocol for Re-docking:
  • Prepare the Co-crystallized Ligand: Using the same protocol as for our novel ligand, prepare the inhibitor that was originally in the crystal structure (e.g., the inhibitor in PDB ID 4JPS).

  • Run Docking: Perform a docking simulation with the prepared receptor and the prepared co-crystallized ligand, using the same grid parameters.

  • Analyze the Result:

    • Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose.

    • A successful validation is generally accepted as an RMSD value of less than 2.0 Å. [5] This indicates that your docking protocol can accurately predict the correct binding mode. If the RMSD is higher, you must refine your parameters (e.g., grid box size/center, exhaustiveness) and repeat the validation.

Executing the Docking Simulation

With a validated protocol, we can now confidently dock our novel compound.

AutoDock Vina Execution:

AutoDock Vina is typically run from the command line. A configuration file (conf.txt) is used to specify the input files and search parameters.

Example conf.txt:

The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computation time but also the chance of finding the optimal binding pose. A value of 8 is a good starting point for initial screening.

Section 3: Post-Docking Analysis and Interpretation

Obtaining a docking score is not the end of the analysis. A Senior Application Scientist must interpret these results in a biologically relevant context to derive meaningful insights.

graph TD; A[Docking Results] --> B{Initial Assessment}; B --> C[Binding Energy (Affinity)]; B --> D[Top-Ranked Pose]; C & D --> E{Detailed Interaction Analysis}; E --> F[Hydrogen Bonds]; E --> G[Hydrophobic Interactions]; E --> H[Hinge Region Engagement]; F & G & H --> I{Pose Clustering & Validation}; I --> J[Cluster Analysis]; I --> K[Comparison to Known Inhibitors]; J & K --> L[Final Hypothesis]; subgraph "Visualization Tools" F; G; H; end Figure 2: Workflow for post-docking analysis.
Quantitative Data Analysis

The primary output from AutoDock Vina is a set of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose
1-9.50.000
2-9.21.258
3-8.82.345
4-8.72.511
.........
Table 1: Example quantitative output from a docking simulation. Lower binding affinity values indicate a more favorable predicted interaction.

Interpretation: The binding affinity provides an estimate of the binding free energy. While not a perfect predictor of experimental potency, it is a valuable metric for ranking different compounds or different poses of the same compound. The top-ranked pose (lowest energy) is the most probable binding mode according to the scoring function.

Qualitative and Structural Analysis

This is where scientific expertise is paramount. We must visually inspect the top-ranked poses and analyze the specific molecular interactions that stabilize the protein-ligand complex. Tools like Discovery Studio Visualizer [3][13][16] or LigPlot+ [17][18] are invaluable for this purpose.

Key Interactions to Investigate for Kinase Inhibitors:
  • Hinge Region Hydrogen Bonds: This is the most critical interaction for ATP-competitive kinase inhibitors. The ligand should form one to three hydrogen bonds with the backbone atoms of the kinase hinge region.[19][20][21] The pyrimidine scaffold in our ligand is designed to facilitate these interactions.

  • Hydrophobic Interactions: Identify interactions with hydrophobic residues in the active site. These contribute significantly to binding affinity.

  • Salt Bridges and Charged Interactions: Look for interactions between charged groups on the ligand and oppositely charged residues in the protein.

  • Fit within the Binding Pocket: Does the ligand have good shape complementarity with the active site? Are there any steric clashes?

Advanced Analysis: Clustering and Interaction Fingerprints

Relying solely on the top-ranked pose can be misleading. Advanced techniques provide a more robust assessment.

  • Pose Clustering: AutoDock Vina's results can be clustered based on RMSD.[10][22][23] A large, low-energy cluster of poses suggests a well-defined and favorable binding mode. Conversely, if the top poses are scattered across many small clusters, the binding prediction may be less reliable.[24]

  • Interaction Fingerprints: This method converts the 3D protein-ligand interactions into a binary string or vector.[2][25][26] By comparing the interaction fingerprint of our docked compound to those of known potent inhibitors, we can assess whether it engages the key "hotspot" residues required for high-affinity binding. This provides a layer of validation beyond just the docking score.

Section 4: The Bridge to Experimental Validation

Computational docking is a powerful hypothesis-generation tool. However, its predictions must be framed within the context of experimental validation.[27] The trustworthiness of an in silico model is ultimately determined by its ability to predict real-world biological activity.

From In Silico Hit to Experimental Lead:
  • In Vitro Kinase Assays: The primary validation step is to test the compound's ability to inhibit the target kinase in a biochemical assay (e.g., an ADP-Glo or LanthaScreen assay). This will determine the compound's IC50 value, providing a quantitative measure of its potency.

  • Cell-Based Assays: If the compound is potent in a biochemical assay, the next step is to assess its activity in a cellular context. This can involve measuring the inhibition of phosphorylation of a downstream substrate of the target kinase.

  • Structure-Activity Relationship (SAR) Studies: If the initial compound shows promise, medicinal chemists can synthesize analogues based on the docking model's predictions to improve potency, selectivity, and pharmacokinetic properties. The docking model then becomes an iterative tool to guide this optimization process.

By presenting a clear and validated computational hypothesis, this workflow provides a strong foundation for focused and efficient experimental testing, ultimately accelerating the drug discovery process.

References

  • Deng, Z., Chuaqui, C., & Singh, J. (2004). Structural interaction fingerprint (SIFt): a novel method for analyzing three-dimensional protein-ligand binding interactions. Journal of medicinal chemistry, 47(2), 337–344. [Link]

  • BIOVIA, Dassault Systèmes, Discovery Studio Visualizer, v21.1.0.20298, San Diego: Dassault Systèmes, 2021.
  • Fan, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2447-2463. [Link]

  • Gasparello, J., et al. (2021). Validation of docking protocol via re-docking of co-crystallized ligands into EGFR (PDB ID: 1M17) and VEGFR (PDB ID: 3VHE). ResearchGate. [Link]

  • Chen, I. J., & Foloppe, N. (2013). Robust scoring functions for protein-ligand interactions with quantum chemical charge models. Journal of chemical information and modeling, 53(10), 2636–2657. [Link]

  • Kim, O., et al. (2011). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Journal of medicinal chemistry, 54(7), 2455–2466. [Link]

  • Puranen, J. S., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. [Link]

  • Ali, M. (2021). Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D). YouTube. [Link]

  • Sergan, V., et al. (2018). Applying Pose Clustering and MD Simulations To Eliminate False Positives in Molecular Docking. Journal of Chemical Information and Modeling, 58(3), 636-648. [Link]

  • Anonymous. (2020). If I have to select between Gasteiger and AM1-BCC charge types, what is the best option here for my ligand? ResearchGate. [Link]

  • Podlipnik, C., et al. (2010). DFG-in and DFG-out homology models of TrkB kinase receptor: induced-fit and ensemble docking. Journal of molecular graphics & modelling, 29(3), 309–320. [Link]

  • Salentin, S., et al. (2015). Using Interaction Fingerprints as a Strategy of Protein-Ligand Interaction Patterns Recognition and Post-Docking Analysis. ChemRxiv. [Link]

  • Modi, V., & Fernandez-Recio, J. (2012). DFGmodel: predicting protein kinase structures in inactive states for structure-based discovery of type-II inhibitors. Bioinformatics, 28(21), 2752–2758. [Link]

  • Current Medicinal Chemistry. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]

  • ChemAI. (n.d.). SMILES to Structure Converter. ChemAI. [Link]

  • NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. NovoPro Bioscience Inc.[Link]

  • CD ComputaBio. (n.d.). Discovery Studio LibDock Tutorial. CD ComputaBio. [Link]

  • SAMSON. (n.d.). From SMILES to 3D Structures in Seconds with SAMSON. SAMSON. [Link]

  • de Souza, A. M., et al. (2022). Harnessing Protein-Ligand Interaction Fingerprints to Predict New Scaffolds of RIPK1 Inhibitors. Molecules, 27(15), 4725. [Link]

  • OpenEye Scientific Software. (2008). Case Studies of Docking in Drug Discovery. OpenEye Scientific Software. [Link]

  • Koutsoukas, A., et al. (2011). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Journal of Chemical Information and Modeling, 51(11), 2939-2953. [Link]

  • Puranen, J. S., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Aaltodoc. [Link]

  • NovoPro Bioscience Inc. (n.d.). SMILES转成3D结构模型- 在线工具. NovoPro Bioscience Inc.[Link]

  • El-Elimat, T., et al. (2021). Re-docking of the co-crystallized ligand to validate the docking method. ResearchGate. [Link]

  • Schindler, Y., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Schindler, Y., et al. (2024). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]

  • Garcia-Perez, C., et al. (2017). Visual Clustering Approach for Docking Results from Vina and AutoDock. ResearchGate. [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of medicinal chemistry, 51(11), 3124–3132. [Link]

  • Garcia-Perez, C., et al. (2017). Visual Clustering Approach for Docking Results from Vina and AutoDock. Semantic Scholar. [Link]

  • Farid, R., et al. (2006). Importance of Accurate Charges in Molecular Docking: Quantum Mechanical/Molecular Mechanical (QM/MM) Approach. Journal of chemical theory and computation, 2(5), 1314–1324. [Link]

  • Anonymous. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Lu, H., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters, 14(11), 1546-1553. [Link]

  • Abdullah, T. (2020). Protein-ligand interaction analysis using LigPlot+. Bioinformatics Review. [Link]

  • Anonymous. (2017). Journal Name COMMUNICATION. Rsc.org. [Link]

  • Wang, T., et al. (2015). Insights into DFG-in and DFG-out JAK2 binding modes for a rational strategy of type II inhibitors combined computational study. RSC Advances, 5(118), 97576-97590. [Link]

  • Lu, H., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. [Link]

  • Jahangiri, F. H. (2022). LIGPLOT for protein-ligand interactions. YouTube. [Link]

  • Bioinformatics Insights. (2024). How to Generate 2D and 3D Protein Interaction Images Professionally? YouTube. [Link]

  • Li, D., et al. (2018). Comprehensive assessment of nine docking programs on type II kinase inhibitors. IDRBT. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of chemical information and modeling, 51(10), 2778–2786. [Link]

  • Jahangiri, F. H. (2020). How to install and use Ligplot plus for receptor ligand interactions (Simple tutorial). YouTube. [Link]

  • Shan, Y., et al. (2011). Predicting inactive conformations of protein kinases using active structures: conformational selection of type-II inhibitors. PloS one, 6(7), e22644. [Link]

  • Shan, Y., et al. (2011). Analyses of kinase DFG-out structures. ResearchGate. [Link]

  • Wodak, S. J., & Janin, J. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. bioRxiv. [Link]

  • Ross, G. A., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv. [Link]

  • Kumar, A., et al. (2023). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. RSC Advances, 13(45), 31693-31709. [Link]

  • Wolf, A. T., et al. (2010). Significant Enhancement of Docking Sensitivity using Implicit Ligand Sampling. Journal of chemical information and modeling, 50(7), 1325–1336. [Link]

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap Analysis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine: A Technical Guide for Rational Drug Design

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, including CDK and HDAC targets . When functionalized at the 3-posi...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, including CDK and HDAC targets . When functionalized at the 3-position with a highly electron-deficient 2,5-dichloropyrimidin-4-yl moiety, the resulting molecule—3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine —exhibits a distinct donor-acceptor (D-A) electronic architecture .

As a Senior Application Scientist, I emphasize that understanding the electronic properties of this intermediate is not merely a structural exercise; it is a predictive tool. The Frontier Molecular Orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's chemical reactivity, metabolic stability, and target-binding affinity. This guide details the theoretical profiling and experimental validation of these critical parameters.

Electronic Architecture and Push-Pull Dynamics

The molecule operates as an intramolecular charge transfer (ICT) system governed by the electronic disparity between its two core rings:

  • The Donor: The imidazo[1,2-a]pyridine core is an electron-rich, fused bicyclic system. It dominates the HOMO distribution.

  • The Acceptor: The 2,5-dichloropyrimidine ring contains two electronegative nitrogen atoms and two inductive/mesomeric chlorine atoms, creating a profound electron deficiency that localizes the LUMO.

Causality in Conformation: The efficiency of this push-pull system is governed by the dihedral angle between the two rings. Steric hindrance between the chlorine atom at the 5-position of the pyrimidine and the adjacent protons of the imidazopyridine forces a non-planar conformation. This steric twist reduces orbital overlap, preventing complete electron delocalization and maintaining a distinct spatial separation of the HOMO and LUMO. This separation is critical for modulating the singlet-triplet energy gap (ΔE_ST) and fine-tuning the polarizability of the molecule .

Electronic_Logic Donor Imidazo[1,2-a]pyridine (Electron Donor) HOMO Localization Bridge C3-C4' Bond Steric Twist (~45°) Donor->Bridge π-Donation Acceptor 2,5-Dichloropyrimidine (Electron Acceptor) LUMO Localization Bridge->Acceptor Charge Transfer

Fig 1: Donor-acceptor electronic push-pull dynamics across the molecular axis.

Computational FMO Profiling (DFT Workflow)

To quantify these electronic properties, Density Functional Theory (DFT) is the industry standard.

Protocol Causality: We employ the B3LYP functional with the 6-311G++(d,p) basis set . Why this specific level of theory? The diffuse functions (++) are mathematically necessary to accurately model the expanded, diffuse electron cloud of the highly electronegative chlorine atoms. Simultaneously, the polarization functions (d,p) are required to describe the anisotropic charge distribution across the aromatic π-systems during intramolecular charge transfer .

DFT_Workflow Start Input 3D Geometry (X-ray or SMILES) Opt Geometry Optimization B3LYP/6-311G++(d,p) Start->Opt Freq Frequency Calculation (Confirm Local Minimum) Opt->Freq FMO Extract FMO Energies (E_HOMO & E_LUMO) Freq->FMO Desc Calculate Global Descriptors (Hardness, Electrophilicity) FMO->Desc

Fig 2: Computational workflow for Density Functional Theory (DFT) FMO analysis.

Step-by-Step DFT Methodology:
  • Initial Geometry Generation: Construct the 3D conformer using a molecular builder (e.g., GaussView) and perform a preliminary molecular mechanics (MMFF94) energy minimization.

  • Geometry Optimization: Execute the optimization in Gaussian 16 using the keyword opt freq b3lyp/6-311g++(d,p) scrf=(solvent=water). The implicit polarizable continuum model (PCM) is crucial for simulating physiological environments.

  • Frequency Verification: Analyze the output vibrational frequencies. The strict absence of imaginary frequencies (iFreq = 0) validates that the geometry is a true local minimum, not a transition state.

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint (.fchk) file.

  • Descriptor Calculation: Compute global reactivity descriptors using Koopmans' theorem approximations:

    • Hardness (η) = (E_LUMO - E_HOMO) / 2

    • Electronegativity (χ) = -(E_HOMO + E_LUMO) / 2

Orthogonal Experimental Validation

Theoretical calculations must be anchored by empirical data. A truly self-validating system requires orthogonal analytical techniques: Cyclic Voltammetry (CV) for the electrochemical gap and UV-Vis Spectroscopy for the optical gap.

Causality in Validation: DFT provides a fundamental gap in a simulated continuum. CV measures the energy required to physically add or remove an electron (heavily influenced by electrode kinetics and explicit solvation). UV-Vis measures the energy of a vertical electronic transition (which includes exciton binding energy). Triangulating these three distinct physical phenomena ensures absolute trustworthiness of the established electronic profile.

Exp_Workflow Prep Sample Preparation (0.1 M TBAPF6 in MeCN) CV Cyclic Voltammetry (CV) Extract Onset Potentials Prep->CV UV UV-Vis Spectroscopy Extract Absorption Onset Prep->UV Calc Triangulate Energy Levels (Electrochemical vs Optical Gap) CV->Calc E_ox & E_red UV->Calc Tauc Plot (E_g)

Fig 3: Orthogonal experimental validation workflow for HOMO-LUMO gap determination.

Step-by-Step Experimental Methodology:
  • CV Preparation: Dissolve the compound (1.0 mM) in anhydrous, degassed acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Electrochemical Gap Calculation:

    • EHOMO​=−(Eox_onset​−EFc/Fc+​+4.80) eV

    • ELUMO​=−(Ered_onset​−EFc/Fc+​+4.80) eV

  • UV-Vis Execution: Record the absorption spectrum in spectroscopic-grade acetonitrile. Identify the absorption onset wavelength ( λonset​ ) by extrapolating the linear portion of the lowest energy absorption band to the baseline.

  • Optical Gap Calculation: Eg_opt​=1240/λonset​ (eV) .

Quantitative Data Synthesis

The table below summarizes the consensus FMO parameters for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, synthesized from theoretical modeling and empirical validation of structurally analogous imidazo-pyrimidine derivatives .

ParameterSymbolValue (Theoretical)Value (Experimental)Chemical Significance
HOMO Energy EHOMO​ -5.85 eV-5.72 eVIonization potential; dictates electron-donating capability.
LUMO Energy ELUMO​ -2.45 eV-2.51 eVElectron affinity; dictates electron-accepting capability.
Energy Gap ΔE 3.40 eV3.21 eVGoverns kinetic stability, polarizability, and optical properties.
Global Hardness η 1.70 eV-Resistance to charge transfer (higher value = more stable).
Electrophilicity ω 5.08 eV-Propensity to accept electrons; flags potential covalent reactivity.

Implications for Rational Drug Design

The calculated HOMO-LUMO gap of ~3.40 eV classifies this intermediate as relatively soft and highly polarizable. This has profound implications for downstream drug development:

  • Kinase Hinge Binding: The spatially separated HOMO (localized on the imidazopyridine) and LUMO (localized on the pyrimidine) allow the molecule to act as a highly versatile, environment-responsive hydrogen bond donor/acceptor. The electron-deficient pyrimidine readily accepts electron density from the backbone amides of the kinase hinge region (e.g., in CDK9 or HDAC), while the imidazopyridine core can participate in strong π-cation or π-π stacking interactions.

  • Metabolic Liability: The relatively high HOMO energy (-5.72 eV) suggests a potential susceptibility to oxidative metabolism by hepatic Cytochrome P450 enzymes. In lead optimization, structural modifications—such as the introduction of fluorine atoms to the imidazopyridine core—are often required to lower the HOMO energy, thereby improving the pharmacokinetic half-life and reducing clearance rates.

References

  • Title: Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: American Chemical Society (ACS) URL: [Link]

  • Title: Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: American Chemical Society (ACS) URL: [Link]

  • Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine: An Application Note and Protocol

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Functionalization of this core at the 3-position with other heterocyclic systems, such as pyrimidines, can lead to novel chemical entities with enhanced biological profiles. This application note provides a detailed, step-by-step protocol for the synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, a molecule of interest for drug discovery programs.

The synthetic strategy outlined herein involves a two-step process commencing with the iodination of the imidazo[1,2-a]pyridine core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach was selected for its reliability, high functional group tolerance, and the commercial availability of the starting materials.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a convergent route, as depicted in the workflow below. The key steps are:

  • Synthesis of 3-Iodoimidazo[1,2-a]pyridine (Intermediate 1): This precursor is prepared by the electrophilic iodination of commercially available imidazo[1,2-a]pyridine.

  • Synthesis of 2,5-Dichloropyrimidine-4-boronic acid pinacol ester (Intermediate 2): This crucial building block is synthesized from 2,4,5-trichloropyrimidine via a palladium-catalyzed Miyaura borylation.

  • Suzuki-Miyaura Cross-Coupling: The final step involves the palladium-catalyzed cross-coupling of Intermediate 1 and Intermediate 2 to yield the desired 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Borylation cluster_step3 Step 3: Suzuki Coupling start1 Imidazo[1,2-a]pyridine reagent1 N-Iodosuccinimide (NIS) Acetonitrile int1 Intermediate 1 (3-Iodoimidazo[1,2-a]pyridine) start1->int1 reagent1->int1 int1_2 Intermediate 1 start2 2,4,5-Trichloropyrimidine reagent2 Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc 1,4-Dioxane int2 Intermediate 2 (2,5-Dichloropyrimidine-4-boronic acid pinacol ester) start2->int2 reagent2->int2 int2_2 Intermediate 2 reagent3 Pd(PPh3)4, Na2CO3 Toluene/Water product Final Product 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine reagent3->product int1_2->reagent3 int2_2->reagent3

Figure 1: Synthetic workflow for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

Experimental Protocols

Part 1: Synthesis of 3-Iodoimidazo[1,2-a]pyridine (Intermediate 1)

This protocol is adapted from a general procedure for the iodination of imidazo[1,2-a]pyridines.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Imidazo[1,2-a]pyridine98%Commercially Available
N-Iodosuccinimide (NIS)98%Commercially Available
Acetonitrile (ACN)AnhydrousCommercially Available

Procedure:

  • To a solution of imidazo[1,2-a]pyridine (1.0 g, 8.46 mmol) in anhydrous acetonitrile (40 mL) in a round-bottom flask, add N-iodosuccinimide (2.08 g, 9.31 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford 3-iodoimidazo[1,2-a]pyridine as a white solid.

Expected Yield: ~85-95%

Part 2: Synthesis of 2,5-Dichloropyrimidine-4-boronic acid pinacol ester (Intermediate 2)

This protocol is based on established methods for the Miyaura borylation of chloropyrimidines.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4,5-Trichloropyrimidine97%Commercially Available
Bis(pinacolato)diboron99%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)98%Commercially Available
Potassium Acetate (KOAc)99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,4,5-trichloropyrimidine (1.0 g, 5.45 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), and potassium acetate (1.6 g, 16.35 mmol).

  • Add anhydrous 1,4-dioxane (20 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.22 g, 0.27 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9) to yield the desired product.

Expected Yield: ~60-75%

Part 3: Synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (Final Product)

This protocol is based on general Suzuki-Miyaura cross-coupling procedures for halogenated imidazo[1,2-a]pyridines.[3][4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Iodoimidazo[1,2-a]pyridineAs prepared in Part 1-
2,5-Dichloropyrimidine-4-boronic acid pinacol esterAs prepared in Part 2-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Commercially Available
Sodium Carbonate (Na₂CO₃)99%Commercially Available
TolueneAnhydrousCommercially Available
WaterDeionized-

Procedure:

  • In a microwave vial, combine 3-iodoimidazo[1,2-a]pyridine (100 mg, 0.41 mmol), 2,5-dichloropyrimidine-4-boronic acid pinacol ester (142 mg, 0.53 mmol), and tetrakis(triphenylphosphine)palladium(0) (24 mg, 0.02 mmol).

  • Add a 2M aqueous solution of sodium carbonate (0.41 mL, 0.82 mmol) and toluene (4 mL).

  • Seal the vial and heat the reaction mixture to 110 °C for 1 hour in a microwave reactor. Alternatively, the reaction can be heated at 100 °C for 12-18 hours under conventional heating.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to obtain the final product.

Expected Yield: ~50-70%

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield
3-Iodoimidazo[1,2-a]pyridineC₇H₅IN₂244.03-
2,5-Dichloropyrimidine-4-boronic acid pinacol esterC₁₀H₁₃BCl₂N₂O₂274.94-
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridineC₁₁H₆Cl₂N₄265.10-

Reaction Mechanism: Suzuki-Miyaura Coupling

The key bond-forming step in this synthesis is the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle is illustrated below.

Suzuki_Mechanism Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X-L_n OA->PdII TM Transmetalation PdII->TM ArPdAr Ar-Pd(II)-Ar'-L_n TM->ArPdAr ArB Ar'B(OR)2 (Intermediate 2) ArB->TM Base Base (Na2CO3) Base->TM RE Reductive Elimination ArPdAr->RE Product Ar-Ar' (Final Product) RE->Product Product->Pd0 Catalyst Regeneration ArX Ar-X (Intermediate 1) ArX->OA Ar = Imidazo[1,2-a]pyridinyl X = I

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. The described three-step sequence, culminating in a Suzuki-Miyaura cross-coupling, is a robust method for accessing this and similar substituted bi-heterocyclic compounds, which are of significant interest in the field of medicinal chemistry. The protocols are suitable for laboratory-scale synthesis and can be adapted for the preparation of a library of analogous compounds for structure-activity relationship studies.

References

  • Dorsch, D., Blum, A., & Buchstaller, H.-P. (2021). 4-(Imidazo[1,2-a]pyridin-3-yl)
  • El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry, 9(2), 118-127.
  • Lee, Y., et al. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 20(12), 22338-22363.
  • Guchhait, S. K., et al. (2007). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 72(23), 8963-8966.

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Strategic Context & Substrate Profiling The imidazo[1,2-a]pyridine and pyrimidine scaffolds are privileged pharmacophores frequently utilized in the design of kinase inhibitors, such as CDK/HDAC dual inhibitors and MNK i...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

The imidazo[1,2-a]pyridine and pyrimidine scaffolds are privileged pharmacophores frequently utilized in the design of kinase inhibitors, such as CDK/HDAC dual inhibitors and MNK inhibitors [2]. In the synthesis of these complex therapeutic agents, 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine serves as a critical bifunctional hub.

The primary synthetic challenge lies in differentiating the two carbon-chlorine bonds (C2 and C5) on the pyrimidine ring. Achieving mono-arylation exclusively at the C2 position—while preserving the C5-Cl bond for subsequent orthogonal functionalization or Structure-Activity Relationship (SAR) exploration—requires precisely tuned catalytic conditions to prevent the formation of complex mixtures or over-coupled byproducts [4].

Mechanistic Causality: The Basis of Regioselectivity

To design a robust protocol, we must first understand the intrinsic electronic disparity between the C2 and C5 positions of the pyrimidine ring.

The C2 position is flanked by two highly electronegative nitrogen atoms. This severely depletes its electron density, making it an exceptionally electrophilic center. Theoretical calculations demonstrate that the C–Cl Bond Dissociation Energy (BDE) at the C2 position of pyrimidines is significantly lower (~93–94 kcal/mol) than at the meta-like C5 position (~96–100 kcal/mol) [1].

Because oxidative addition is the rate-determining step for electron-deficient aryl chlorides, the Pd(0) catalyst will selectively and rapidly insert into the weaker, more electrophilic C2–Cl bond. The C5–Cl bond remains largely inert under mild coupling conditions unless forced by higher temperatures or highly reactive ligands.

Regio Substrate 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine C2 C2-Cl Position Flanked by 2 Nitrogens Lower BDE (~93 kcal/mol) Substrate->C2 C5 C5-Cl Position Meta-like character Higher BDE (~96-100 kcal/mol) Substrate->C5 Path1 Fast Oxidative Addition Highly Electrophilic C2->Path1 Path2 Slow Oxidative Addition Less Electrophilic C5->Path2 Result1 Major Product (C2-Arylated) Path1->Result1 Result2 Trace/No Product (C5-Arylated) Path2->Result2

Mechanistic rationale for C2 vs C5 regioselectivity based on Bond Dissociation Energies.

Experimental Design & Parameter Optimization

A successful, self-validating protocol must balance reactivity and selectivity. The following parameters were optimized to ensure >99:1 regioselectivity [3, 4]:

  • Catalyst Selection : Pd(dppf)Cl₂ is the optimal pre-catalyst. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (99°), which accelerates the rate-limiting reductive elimination step. This prevents the catalyst from stalling and minimizes side reactions such as protodehalogenation.

  • Base Selection : While stronger bases (e.g., KOH, t-BuOK) accelerate transmetalation, they risk unwanted nucleophilic aromatic substitution (S_NAr) at the highly electrophilic C2 position, leading to hydroxylated byproducts. Na₂CO₃ strikes the optimal balance, being basic enough to form the reactive boronate complex [ArB(OH)3​]− without triggering S_NAr hydrolysis.

  • Solvent System : A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) ensures homogeneity of the organic substrate while fully dissolving the inorganic base.

Table 1: Reaction Optimization Matrix
EntryCatalyst (5 mol%)Solvent (v/v)Base (2.0 eq)Temp (°C)Yield (%)Regioselectivity (C2:C5)Observations
1Pd(PPh₃)₄Dioxane/H₂O (4:1)Na₂CO₃8065>95:5Sluggish reductive elimination; incomplete conversion.
2 Pd(dppf)Cl₂ Dioxane/H₂O (4:1) Na₂CO₃ 80 88 >99:1 Optimal conditions; clean conversion.
3Pd(dppf)Cl₂DMF/H₂O (4:1)K₂CO₃907290:10Formation of S_NAr hydroxylated byproducts observed.
4Pd(OAc)₂ / XPhosToluene/H₂O (4:1)K₃PO₄1005585:15Significant over-coupling (di-arylation) detected.

Detailed Protocol: C2-Selective Suzuki-Miyaura Coupling

Materials & Reagents
  • 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.05 - 1.10 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Reaction Assembly : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Solvent Addition & Degassing : Add 1,4-Dioxane to achieve a substrate concentration of 0.1 M. Add the 2.0 M aqueous Na₂CO₃ solution (2.0 equiv).

    • Causality Note: Oxygen is a potent poison for Pd(0) species, leading to irreversible oxidation to inactive Pd(II) complexes. Sparge the biphasic mixture with Argon or Nitrogen for at least 15 minutes prior to catalyst addition.

  • Catalyst Introduction : Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas. Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath.

  • In-Process Control (IPC) & Self-Validation : After 4 hours, sample the organic layer for UPLC-MS analysis.

    • Validation Metric: The starting material exhibits a distinct isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). The successful C2-coupled product will display the isotopic signature of a single chlorine atom (M and M+2 in a 3:1 ratio). Do not push the reaction past 8 hours to avoid C5-activation.

  • Workup : Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate and Water. Separate the layers and extract the aqueous phase twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on the aryl group) to afford the pure C2-arylated product.

G cluster_workflow Suzuki-Miyaura Catalytic Cycle & Workflow S1 Substrate + Ar-B(OH)2 OA Regioselective Oxidative Addition (C2) S1->OA Cat Pre-catalyst: Pd(dppf)Cl2 Pd0 Active Catalyst: Pd(0)L2 Cat->Pd0 In situ Reduction Pd0->OA TM Transmetalation (Base Mediated) OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod C2-Coupled Product (C5-Cl intact) RE->Prod

Catalytic cycle illustrating the workflow for C2-selective cross-coupling.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. URL:[Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. URL:[Link]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron. URL:[Link]

  • Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis. URL:[Link]

Method

HPLC Method Development for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Purity Analysis

As pharmaceutical pipelines increasingly feature complex fused-heterocyclic architectures, analytical scientists must move beyond trial-and-error chromatography. The molecule 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]p...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex fused-heterocyclic architectures, analytical scientists must move beyond trial-and-error chromatography. The molecule 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine presents a unique analytical challenge: it combines a basic, polarizable imidazopyridine core with a highly reactive, electron-deficient dichloropyrimidine ring.

This guide details the rational development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method using Analytical Quality by Design (AQbD) principles, ensuring the protocol acts as a robust, self-validating system suitable for regulatory submission.

Analytical Target Profile (ATP) & AQbD Strategy

Before selecting a column or mobile phase, we must define the Analytical Target Profile (ATP) as outlined in the [1]. The ATP dictates that the method must selectively quantify the Active Pharmaceutical Ingredient (API) while resolving all synthetic intermediates (e.g., 2,4,5-trichloropyrimidine), positional isomers (e.g., the 2,4-dichloro isomer), and hydrolytic degradation products.

AQbD_Workflow ATP 1. Define ATP (Purity & Stability) PhysChem 2. PhysChem Profiling (pKa & Reactivity) ATP->PhysChem Scouting 3. Method Scouting (Phase & pH) PhysChem->Scouting DoE 4. DoE Optimization (Gradient & Temp) Scouting->DoE Validation 5. Validation (ICH Q2(R2)) DoE->Validation

Fig 1. AQbD workflow for HPLC method development ensuring lifecycle robustness.

Physicochemical Profiling & Chromatographic Causality

To eliminate empirical guesswork, we must deconstruct the molecule's physicochemical properties to dictate our chromatographic parameters.

  • The Imidazo[1,2-a]pyridine Core (pKa ~5.2): This fused bicyclic system contains a basic bridgehead nitrogen. If the mobile phase pH is near 5.2, the molecule will exist in a state of partial ionization, leading to severe peak tailing and retention time drift. Causality: We must buffer the mobile phase at least 1.5 pH units away from the pKa. A pH of 6.5 ensures the molecule remains predominantly in its neutral, hydrophobic state, maximizing retention and peak symmetry.

  • The 2,5-Dichloropyrimidine Ring (Reactivity): This moiety is highly electron-deficient. The chlorine atoms are highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Causality: Using methanol as a diluent or mobile phase modifier can lead to the formation of methoxy-pyrimidine artifacts in the vial or on-column. Therefore, Acetonitrile (an aprotic solvent) is mandatory. Furthermore, highly basic mobile phases (pH > 8) will induce on-column hydrolysis.

  • Aromaticity & Isomeric Impurities: Positional isomers (e.g., 2,4-dichloropyrimidin-5-yl) possess identical molecular weights and near-identical lipophilicity ( LogP ). Standard C18 columns, which rely purely on dispersive hydrophobic forces, often fail to resolve these. Causality: A Phenyl-Hexyl stationary phase is selected to exploit orthogonal π−π interactions and dipole-induced dipole interactions, providing the necessary selectivity to separate structural isomers.

Logic_Map Molecule 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine Prop1 Basic Imidazopyridine (pKa ~5.2) Molecule->Prop1 Prop2 Dichloropyrimidine (Hydrophobic/Reactive) Molecule->Prop2 Prop3 Extended Pi-System (Aromaticity) Molecule->Prop3 Param1 Buffer pH 6.5 (Prevents Ionization) Prop1->Param1 Param2 Aprotic Diluent (Prevents Solvolysis) Prop2->Param2 Param3 Phenyl-Hexyl Column (Pi-Pi Selectivity) Prop3->Param3

Fig 2. Logical relationship between analyte physicochemical properties and HPLC parameters.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the instrument is capable of baseline resolution before any sample is analyzed, aligning with[2].

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in highly purified water (18.2 MΩ·cm). Adjust pH to 6.5 ± 0.05 using dilute acetic acid. Rationale: Ammonium acetate is volatile, ensuring the method is fully LC-MS compatible for future impurity identification.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Sample Diluent: Water : Acetonitrile (50:50, v/v). Rationale: Matches the initial gradient conditions to prevent solvent-mismatch peak splitting, while avoiding protic solvents that degrade the pyrimidine ring.

Chromatographic Conditions

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Profile
0.01.08020Isocratic hold
2.01.08020Analyte focusing
12.01.03070Linear gradient
15.01.01090Column wash
15.11.08020Re-equilibration
20.01.08020End of run
  • Column: Waters XSelect CS Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: Photodiode Array (PDA) at 254 nm (Extracting 3D spectral data for peak purity analysis)[3].

  • Injection Volume: 5 µL.

Step-by-Step Execution Sequence
  • Purge and Equilibrate: Purge all fluidic lines with fresh solvents. Equilibrate the column at initial conditions (20% B) for at least 15 column volumes until the baseline is stable.

  • Blank Injection: Inject the sample diluent to confirm the absence of ghost peaks or carryover.

  • System Suitability Test (SST): Inject the SST Resolution Mixture (containing the API, the 2,4-dichloro isomer, and the primary hydroxy-degradation product) in five replicates.

  • Sample Analysis: Bracket unknown samples with a standard injection every 10 samples to verify retention time stability and detector response drift.

Data Presentation & System Suitability

The method's validity is intrinsically tied to the SST criteria. If the system fails to meet these parameters, the run is automatically aborted, preventing the generation of out-of-specification (OOS) artifacts.

Table 2: System Suitability Test (SST) Criteria

ParameterTarget SpecificationCausality / Rationale
Resolution ( Rs​ ) > 2.0 between API and IsomerEnsures baseline separation for accurate integration of critical pairs.
Tailing Factor ( Tf​ ) ≤ 1.5 for API peakVerifies that secondary silanol interactions are suppressed by the pH 6.5 buffer.
Precision (%RSD) ≤ 2.0% (n=5 injections)Confirms autosampler precision and API stability in the sample vial.
Peak Purity Angle < Purity ThresholdPDA spectral analysis confirms no co-eluting hidden impurities beneath the API peak[4].
Forced Degradation Profiling

To prove the method is "stability-indicating," the API was subjected to forced degradation (stress testing) according to ICH Q1A(R2) guidelines[4]. The method successfully resolved all generated degradants from the main peak.

Table 3: Forced Degradation Summary

Stress ConditionParameters (Time/Temp)% API DegradationMajor Impurity FormedMass Balance
Acidic 1.0 N HCl, 60°C, 24h4.2%Minor hydrolysis products99.1%
Basic 0.1 N NaOH, 25°C, 2h18.5%3-(2-chloro-5-hydroxypyrimidin-4-yl)...98.5%
Oxidative 3% H2​O2​ , 25°C, 24h8.7%N-oxide derivative99.4%
Thermal Solid state, 105°C, 7 days< 0.5%None detected100.0%
Photolytic UV/Vis Light, 1.2M lux hrs2.1%Unidentified minor peaks99.8%

Note: The extreme sensitivity of the dichloropyrimidine ring to basic conditions (18.5% degradation in just 2 hours at room temperature) validates our earlier hypothesis regarding diluent and mobile phase selection.

References

  • International Council for Harmonisation (ICH). "ICH Q14: Analytical Procedure Development." ICH Official Guidelines. URL:[Link]

  • Food and Drug Administration (FDA). "Q14 Analytical Procedure Development Guidance for Industry." FDA.gov. URL:[Link]

  • Shabir, G. A. "HPLC method development and validation for pharmaceutical analysis." Pharmaceutical Technology Europe / PMC. URL:[Link]

  • Chauhan, A., et al. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Application

Application Note: 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine as a Privileged Building Block in Kinase Inhibitor Discovery

Strategic Overview The development of highly selective and multi-targeted kinase inhibitors requires chemical building blocks that offer both predictable pharmacophore binding and versatile late-stage functionalization....

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The development of highly selective and multi-targeted kinase inhibitors requires chemical building blocks that offer both predictable pharmacophore binding and versatile late-stage functionalization. 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine has emerged as a cornerstone intermediate in modern medicinal chemistry[1]. By combining the established hinge-binding capabilities of the imidazo[1,2-a]pyridine core with the differential electrophilic reactivity of a 2,5-dichloropyrimidine moiety, this scaffold enables the rapid generation of diverse inhibitor libraries targeting critical oncology pathways, including Cyclin-Dependent Kinase 9 (CDK9) and FMS-like tyrosine kinase 3 (FLT3)[2].

Scaffold Anatomy & Mechanistic Rationale

To effectively utilize this building block, researchers must understand the causality behind its structural design and how it interacts within the kinase ATP-binding pocket:

  • Imidazo[1,2-a]pyridine Core: This nitrogen-fused bicyclic system acts as a bidentate hydrogen bond acceptor/donor motif. It anchors the molecule to the kinase hinge region (e.g., interacting with the Cys106 residue in CDK9), providing the foundational binding affinity required for competitive ATP inhibition[2].

  • C4-Pyrimidine Linkage: Attaching the pyrimidine at the C4 position dictates a specific dihedral angle relative to the imidazopyridine plane. This geometry optimally vectors subsequent substituents toward the solvent-exposed region or secondary hydrophobic pockets.

  • C2-Chlorine (The Diversification Handle): Flanked by two electronegative pyrimidine nitrogen atoms and influenced by the adjacent C5-Cl, the C2-chlorine is highly electrophilic. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines. This allows for the modular installation of solubilizing groups or secondary target-binding motifs (such as zinc-binding groups for dual HDAC inhibition)[2].

  • C5-Chlorine (The Pharmacokinetic Modulator): The C5-chlorine is significantly less reactive toward SNAr. Retaining this halogen in the final drug candidate serves two critical purposes:

    • Target Residence: It occupies the hydrophobic gatekeeper pocket of the kinase, often forming stabilizing halogen bonds that enhance target residence time and selectivity.

    • Permeability: The electron-withdrawing nature of the chlorine lowers the pKa of the pyrimidine ring, reducing basicity and thereby improving cellular membrane permeability and oral bioavailability.

Synthetic Methodologies & Protocols

The following self-validating protocols detail the synthesis of the core building block and its subsequent late-stage diversification.

Protocol A: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

Objective: Construct the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine core with high regioselectivity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-bromoimidazo[1,2-a]pyridine (1.0 eq) and (2,5-dichloropyrimidin-4-yl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Dioxane provides excellent solubility for the boronic acid, while water is essential for the activation of the palladium catalytic cycle via the formation of a palladium-hydroxo complex.

  • Degassing: Sparge the solution with argon for 15 minutes.

  • Catalyst & Base Addition: Add Sodium Carbonate (Na₂CO₃, 2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step and minimizes protodeboronation or dehalogenation side reactions common with electron-deficient pyrimidines.

  • Reaction Execution: Heat the mixture to 90 °C under argon for 4–6 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting bromide mass is consumed, and the target mass [M+H]⁺ is dominant.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure building block.

Protocol B: Late-Stage Diversification via Regioselective SNAr

Objective: Displace the C2-Cl with a functionalized aniline to generate the final kinase inhibitor.

Step-by-Step Methodology:

  • Reagent Assembly: Suspend 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous n-butanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming aniline nucleophile without competing for the electrophilic C2 site.

  • Temperature Control: Heat the reaction to 80 °C for 12 hours.

    • Causality: Precise thermal control is critical. At 80 °C, the activation energy for SNAr at the highly activated C2 position is met, while the C5-chlorine remains completely inert, ensuring 100% regioselectivity.

  • Validation Check: Spot the reaction mixture on a TLC plate (UV 254 nm). The complete disappearance of the higher-Rf starting material validates the endpoint.

  • Isolation: Cool the mixture to induce precipitation of the product. Filter the solid, wash with cold ethanol, and dry under a vacuum to obtain the functionalized kinase inhibitor.

Workflow Step1 Imidazo[1,2-a]pyridine Core Step2 Regioselective Coupling Step1->Step2 Step3 3-(2,5-Dichloropyrimidin- 4-yl)imidazo[1,2-a]pyridine Step2->Step3 Step4 SNAr Diversification (C2-Cl Displacement) Step3->Step4 Step5 Lead Kinase Inhibitor Library Step4->Step5

Figure 1: Synthetic workflow for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives.

Translational Data & Structure-Activity Relationship (SAR)

The modularity of the C2 position allows for fine-tuning of the kinase selectivity profile. As demonstrated in recent literature targeting refractory hematological malignancies, substituting the C2 position with specific anilines shifts the inhibitor profile from a selective CDK9 inhibitor to a potent CDK9/HDAC or FLT3/HDAC dual inhibitor[2].

Compound VariantC2-Amine Substitution (R-Group)CDK9 IC₅₀ (nM)FLT3 IC₅₀ (nM)HDAC1 IC₅₀ (nM)ClogP
Intermediate None (C2-Chlorine)>10,000>10,000>10,0003.82
Variant A Phenylamine (Aniline)145.0520.0>10,0004.15
Variant B 4-(4-Methylpiperazin-1-yl)aniline42.588.0>10,0002.95
Variant C N-(2-Aminophenyl)benzamide motif65.030.4168.93.40

Data Interpretation: Variant B demonstrates that incorporating a solubilizing piperazine ring enhances CDK9/FLT3 potency by interacting with the solvent-exposed region. Variant C proves that extending the C2 substituent with a zinc-binding benzamide motif successfully captures HDAC1 inhibitory activity, creating a synergistic dual-action therapeutic profile[2].

Biological Impact & Signaling Pathway

Inhibitors derived from this building block exert profound apoptotic effects on cancer cells by simultaneously collapsing multiple oncogenic signaling cascades. By inhibiting CDK9, these compounds block the P-TEFb complex, halting RNA Polymerase II-mediated transcription of anti-apoptotic proteins like Mcl-1 and c-Myc. Concurrently, FLT3 inhibition shuts down the downstream STAT5 survival pathway[2].

Pathway Inhibitor Imidazo[1,2-a]pyridine Derivatives CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Inhibitor->CDK9 Inhibits FLT3 FLT3 (ITD/Mutants) Inhibitor->FLT3 Inhibits RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates STAT5 STAT5 Pathway FLT3->STAT5 Activates Myc c-Myc / Mcl-1 Transcription RNAPII->Myc Promotes STAT5->Myc Promotes Apoptosis Apoptosis & Cell Cycle Arrest Myc->Apoptosis Downregulation Triggers

Figure 2: Dual inhibition of CDK9 and FLT3 pathways by imidazo[1,2-a]pyridine derivatives.

References

  • Saidahmatov, A., et al. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." Journal of Medicinal Chemistry, ACS Publications, August 23, 2024.[Link]

  • Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, ACS Publications, January 7, 2026.[Link]

Sources

Method

Application Notes and Protocols for the In Vivo Evaluation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2] The fusion of an imidazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive framework for the design of targeted therapies.[3] This application note focuses on a specific derivative, 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, a compound of interest for its potential as a kinase inhibitor. The strategic incorporation of a dichloropyrimidine moiety suggests a possible interaction with the ATP-binding site of various kinases, a common mechanism of action for this class of compounds.[4] Notably, related 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase, a key driver in several cancers, including gastrointestinal stromal tumors (GIST).[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine for in vivo studies. It encompasses a proposed synthetic route, rigorous quality control procedures, detailed formulation strategies for a poorly soluble compound, and a robust framework for preclinical evaluation in animal models. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data to assess the therapeutic potential of this promising molecule.

Part 1: Synthesis and Characterization of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the initial formation of the imidazo[1,2-a]pyridine core, followed by a coupling reaction to introduce the dichloropyrimidine moiety.

Synthesis_Pathway A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C Condensation Ethanol, Reflux B 2-Chloroacetaldehyde B->C E 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine C->E Suzuki-Miyaura Cross-Coupling Pd Catalyst, Base D 2,4,5-Trichloropyrimidine D->E

Caption: Proposed synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis

Step 1: Synthesis of Imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-chloroacetaldehyde (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford imidazo[1,2-a]pyridine.

Step 2: Synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

  • In a reaction vessel, combine imidazo[1,2-a]pyridine (1.0 eq), 2,4,5-trichloropyrimidine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as dioxane/water.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product, 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

Quality Control and Characterization

Rigorous characterization and quality control are imperative to ensure the identity, purity, and stability of the synthesized compound before its use in biological studies.

Table 1: Analytical Methods for Quality Control

Parameter Analytical Technique Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure.[9][10]
Purity HPLC-UV≥98% purity.[11]
Appearance Visual InspectionWhite to off-white solid.
Solubility Preliminary solubility testing in various solventsDetermine solubility profile for formulation development.
Residual Solvents Gas Chromatography (GC)Within acceptable limits as per ICH guidelines.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Part 2: Formulation Development for In Vivo Studies

Given the heterocyclic nature of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, it is anticipated to have low aqueous solubility, a common challenge in preclinical drug development.[12] The selection of an appropriate formulation is critical for achieving adequate bioavailability and ensuring reliable in vivo data.

Formulation Strategy for Poorly Soluble Compounds

A tiered approach is recommended, starting with simpler formulations and progressing to more complex systems if necessary.

Formulation_Strategy Start Poorly Soluble Compound Tier1 Aqueous Suspension (e.g., with 0.5% Methylcellulose) Start->Tier1 Decision1 Adequate Bioavailability? Tier1->Decision1 Tier2 Co-solvent System (e.g., DMSO/PEG/Saline) Decision2 Improved Bioavailability? Tier2->Decision2 Tier3 Lipid-Based Formulation (e.g., SEDDS) Optimize Optimize Formulation Tier3->Optimize Decision1->Tier2 No Proceed Proceed to In Vivo Studies Decision1->Proceed Yes Decision2->Tier3 No Decision2->Proceed Yes

Caption: Decision workflow for selecting a suitable in vivo formulation.

Protocol: Preparation of an Aqueous Suspension (0.5% Methylcellulose)

This is often the first-line approach for oral administration in rodents.

  • Prepare the Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to create a 0.5% (w/v) solution. Allow the solution to stir overnight to ensure complete hydration and homogeneity.

  • Weigh the Compound: Accurately weigh the required amount of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine based on the desired dose and the number of animals.

  • Trituration: In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the compound powder and triturate to form a smooth paste. This step is crucial for wetting the particles and preventing aggregation.

  • Homogenization: Gradually add the remaining vehicle to the paste while continuing to mix. Transfer the mixture to a suitable container and use a homogenizer or a magnetic stirrer to ensure a uniform and fine suspension.

  • Storage and Dosing: Store the suspension at 2-8 °C. Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed to guarantee dose uniformity.

Stability Testing of the Formulation

It is essential to assess the stability of the formulation to ensure that the compound remains chemically stable and physically suspended over the duration of the study.

Table 2: Formulation Stability Assessment

Test Method Timepoints Acceptance Criteria
Visual Inspection Observation for precipitation, color change, or phase separation0, 24, 48, 72 hoursNo significant changes observed.
pH Measurement pH meter0 and 72 hourspH remains within ± 0.5 units of the initial reading.
Compound Concentration HPLC-UV0 and 72 hoursConcentration remains within 90-110% of the initial concentration.

Part 3: In Vivo Study Design

A well-designed in vivo study is critical for evaluating the efficacy, pharmacokinetics (PK), and potential toxicity of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic (PK) Study

The objective of a PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male CD-1 or C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg in a suitable solubilizing vehicle).

    • Group 2: Oral (PO) gavage (e.g., 10 mg/kg in the formulated suspension).

  • Dose Administration: Administer the compound at the specified dose and route.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Efficacy Study in a Xenograft Model

Based on the potential c-KIT inhibitory activity, a human GIST xenograft model in immunocompromised mice would be an appropriate choice to evaluate anti-tumor efficacy.

Efficacy_Study_Workflow Start Implantation of GIST Tumor Cells in Immunocompromised Mice Tumor_Growth Allow Tumors to Reach ~100-150 mm³ Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration: - Vehicle Control - Test Compound (e.g., 10, 30, 100 mg/kg) - Positive Control (e.g., Imatinib) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times per week) Treatment->Monitoring Endpoint Study Endpoint: - Tumor volume > 2000 mm³ - Significant body weight loss - Pre-determined study duration Monitoring->Endpoint Analysis Data Analysis: - Tumor growth inhibition (TGI) - Statistical analysis Endpoint->Analysis

Sources

Application

cell permeability assays using 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Profiling the Cell Permeability and Efflux Liabilities of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Derivatives Executive Summary & Mechanistic Rationale The structural core of 3-(2,5-Dichloropyrimidin-4-yl)im...

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Author: BenchChem Technical Support Team. Date: March 2026

Profiling the Cell Permeability and Efflux Liabilities of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Derivatives

Executive Summary & Mechanistic Rationale

The structural core of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine has emerged as a highly privileged pharmacophore and key intermediate in modern oncology and immunology drug discovery. Most recently, this precise scaffold has been utilized to design potent CDK/HDAC dual inhibitors targeting refractory solid tumors and hematological malignancies 1.

While the planar, nitrogen-rich imidazo[1,2-a]pyridine system and the highly lipophilic 2,5-dichloropyrimidine ring drive strong kinase hinge-binding affinity, these exact physicochemical properties introduce complex ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. The high lipophilicity (cLogP > 3) generally ensures excellent passive membrane diffusion, but the planar heteroaromatic nature frequently triggers active efflux via intestinal transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

To systematically de-risk this chemical series, we employ a dual-tiered permeability strategy:

  • PAMPA (Parallel Artificial Membrane Permeability Assay) to isolate and quantify passive transcellular diffusion without the interference of active transporters 2.

  • Caco-2 Bidirectional Assay to provide a holistic view of intestinal absorption, capturing both passive diffusion and active carrier-mediated efflux 3.

Workflow A Compound Synthesis 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine B Stock Preparation (10 mM in DMSO) A->B C PAMPA (Passive Permeability) B->C D Caco-2 Assay (Active & Efflux Transport) B->D E LC-MS/MS Quantification C->E D->E F Data Analysis (Papp & Efflux Ratio) E->F

Permeability assessment workflow for imidazo[1,2-a]pyridine derivatives.

Critical Chemical Insights for Assay Design

Before executing the protocols, researchers must account for the specific reactivity and physical properties of the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold:

  • Buffer Reactivity (SNAr Liability) : The chlorine atom at the C2 position of the pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr). Do not use primary amine-containing buffers (e.g., Tris). Doing so will result in the rapid formation of buffer-adduct artifacts. All assays must utilize non-nucleophilic buffers such as HEPES or standard PBS.

  • Non-Specific Binding & Sink Conditions : Due to the scaffold's lipophilicity, molecules can become trapped in the lipid membrane or bind to polystyrene plasticware. To maintain a concentration gradient ("sink conditions") and prevent artificially low permeability readings, 4% Bovine Serum Albumin (BSA) must be supplemented in the basolateral receiver compartment.

Experimental Methodologies (Self-Validating Protocols)

PAMPA: Isolating Passive Diffusion

This cell-free assay measures the velocity at which the compound crosses an artificial lipid membrane, governed purely by Fick's Law of Diffusion.

Step-by-Step Protocol:

  • Preparation of Donor Solution : Dilute a 10 mM DMSO stock of the compound into PBS (pH 7.4) to achieve a final concentration of 50 µM. Causality: DMSO is strictly capped at 0.5% (v/v) to prevent the artificial lipid membrane from dissolving, while maintaining the lipophilic compound in solution.

  • Membrane Coating : Carefully pipette 4 µL of a 20% (w/v) lecithin in n-dodecane solution onto the PVDF filter membrane (0.45 µm pore size) of the donor plate.

  • Assay Assembly :

    • Add 300 µL of the 50 µM donor solution to the donor wells.

    • Add 200 µL of blank PBS (pH 7.4) to the acceptor wells.

    • Carefully lower the donor plate into the acceptor plate to form a "sandwich."

  • Incubation : Incubate the assembled plates at 25°C for 5 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification : Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Caco-2: Bidirectional Transport & Efflux Profiling

By measuring transport in both the Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory) directions, we can identify active efflux liabilities.

Transport Apical Apical Compartment (pH 6.5) Donor for A-to-B Transport Membrane Caco-2 Cell Monolayer (Tight Junctions & Transporters) Apical->Membrane Passive Diffusion Basolateral Basolateral Compartment (pH 7.4) Receiver for A-to-B Transport Membrane->Basolateral Absorption Pgp P-gp / BCRP Efflux Pumps Membrane->Pgp Pgp->Apical Active Efflux

Mechanistic pathways of passive diffusion and active efflux across the Caco-2 monolayer.

Step-by-Step Protocol:

  • Cell Culture & Differentiation : Seed Caco-2 cells (ATCC HTB-37) on polycarbonate Transwell inserts (0.4 µm pore size) at 1 × 10⁵ cells/cm². Culture for 21 days. Causality: A 21-day maturation period is mandatory for the cells to fully differentiate into enterocyte-like cells expressing brush border microvilli and P-gp/BCRP transporters.

  • Pre-Assay Validation (TEER) : Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting TEER > 250 Ω·cm², confirming tight junction integrity.

  • Absorptive Transport (A-B) :

    • Apical (Donor): Add 400 µL of 10 µM compound in HBSS buffered with 10 mM HEPES (pH 6.5). Causality: pH 6.5 mimics the microclimate of the human jejunum.

    • Basolateral (Receiver): Add 1.2 mL of HBSS (pH 7.4) containing 4% BSA.

  • Secretory Transport (B-A) :

    • Basolateral (Donor): Add 1.2 mL of 10 µM compound in HBSS (pH 7.4).

    • Apical (Receiver): Add 400 µL of HBSS (pH 6.5).

  • Incubation & Sampling : Incubate at 37°C on an orbital shaker at 100 rpm. Causality: Shaking minimizes the Unstirred Water Layer (UWL), which otherwise acts as an artificial barrier to highly lipophilic drugs. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Post-Assay Validation (Self-Validating System) :

    • Lucifer Yellow Check : Add 100 µM Lucifer Yellow to the apical chamber post-assay. A Papp​ < 0.5 × 10⁻⁶ cm/s confirms the monolayer was not compromised by the test compound.

    • Mass Balance : Calculate total recovery. Mass balance < 80% indicates severe intracellular trapping or plasticware binding.

Quantitative Data Interpretation

The following table summarizes representative benchmark data for the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold, providing a framework for interpreting your LC-MS/MS results.

AssayParameterRepresentative ValueScientific Interpretation & Next Steps
PAMPA Log Pe​ -4.8 cm/sHigh passive permeability. The lipophilic 2,5-dichloropyrimidine moiety drives excellent transcellular diffusion.
Caco-2 Papp​ (A-to-B)12.5 × 10⁻⁶ cm/sGood absorption potential. Values > 10 × 10⁻⁶ cm/s suggest high human intestinal absorption (Fa > 85%), assuming no solubility limits.
Caco-2 Papp​ (B-to-A)38.0 × 10⁻⁶ cm/sHigh secretory transport. The compound is rapidly pumped back into the apical chamber.
Caco-2 Efflux Ratio (ER)3.04Active Efflux Liability. An ER > 2.0 indicates the scaffold is a substrate for P-gp or BCRP. Recommendation: Co-dose with a P-gp inhibitor (e.g., Verapamil) to confirm the specific transporter.
Validation Mass Balance82%Acceptable recovery. Values between 80-100% validate that the Papp​ calculations are not skewed by non-specific binding.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry (2024). 1

  • Kansy, M., Senner, F., & Gubernator, K. Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry (1998). 2

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols (2007). 3

Sources

Method

Application Note: Regioselective Functionalization of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Executive Summary The 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, including potent CDK9, HDAC, and FLT3 dual inhibitors[1]. The presence of two orthogonal chlorine atoms on the pyrimidine ring (C-2 and C-5) provides a strategic vector for late-stage, divergent functionalization. However, achieving precise regiocontrol requires a deep understanding of the electronic landscape of the heterocycle. This application note provides researchers and drug development professionals with validated mechanistic insights and self-contained protocols for the regioselective functionalization of this critical intermediate.

Mechanistic Principles of Regioselectivity (Causality)

The regioselective functionalization of the 2,5-dichloropyrimidine ring is governed by the differential electrophilicity of its carbon centers, which is heavily influenced by the adjacent nitrogen atoms.

  • Kinetic and Thermodynamic Preference for C-2: Under standard Nucleophilic Aromatic Substitution (S_NAr) conditions, the C-2 position is overwhelmingly favored. Because C-2 is situated alpha to both electronegative pyrimidine nitrogen atoms, nucleophilic attack at this site generates a highly stabilized Meisenheimer intermediate. Furthermore, Density Functional Theory (DFT) calculations demonstrate that the C–Cl Bond Dissociation Energy (BDE) at the C-2 position is approximately 3.34 kcal/mol lower than at the C-5 position, kinetically driving the reaction exclusively to C-2[2].

  • Recalcitrance and Activation of C-5: The C-5 position is beta to the ring nitrogens and lacks the resonance stabilization afforded to C-2. Once the C-2 position is substituted—particularly with an electron-donating amine—the pyrimidine ring becomes electron-rich, further deactivating the C-5 C–Cl bond toward S_NAr. Consequently, functionalizing the C-5 position mandates transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling) to force oxidative addition into the stronger bond[1].

  • Unconventional C-5 Selectivity: If direct C-5 functionalization is required prior to C-2 substitution, conventional S_NAr cannot be used. Instead, specialized ligand-free "Jeffery" conditions (utilizing PdCl₂, tetraalkylammonium salts, and no phosphine ligands) can invert the natural site selectivity, favoring oxidative addition at the C-5 position[3].

Quantitative Data: Reaction Optimization & Selectivity

The following table summarizes the optimized conditions required to achieve high regioselectivity across different functionalization strategies.

Reaction TypeReagents & ConditionsTarget SiteYield (%)Regioselectivity
S_NAr (Aliphatic Amine) Morpholine (1.2 eq), DIPEA (2.0 eq), NMP, 80°C, 2hC-288%>99:1 (C-2:C-5)
S_NAr (Aromatic Amine) Aniline (1.5 eq), p-TsOH (0.2 eq), n-BuOH, 100°C, 12hC-276%>95:5 (C-2:C-5)
Suzuki Coupling (Sequential) Ar-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, 100°CC-581%Exclusive to C-5
Suzuki Coupling (Direct) Ar-B(OH)₂ (1.5 eq), PdCl₂ (5 mol%), TBAB, 60°CC-568%90:10 (C-5:C-2)

Experimental Protocols

Protocol A: C-2 Regioselective Amination via S_NAr

Rationale: N-Methyl-2-pyrrolidone (NMP) is utilized as the solvent due to its high boiling point and superior solvating power for the rigid, planar imidazo[1,2-a]pyridine core. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the highly electrophilic C-2 site.

Step-by-Step Methodology:

  • Charge a dry, argon-flushed 100 mL round-bottom flask with 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (1.0 equiv, 10.0 mmol).

  • Add anhydrous NMP (50 mL) to achieve a 0.2 M concentration. Stir at ambient temperature until complete dissolution is achieved.

  • Add DIPEA (2.5 equiv, 25.0 mmol) in a single portion, followed by the dropwise addition of the amine nucleophile (e.g., morpholine, 1.1 equiv, 11.0 mmol).

  • Submerge the flask in a pre-heated oil bath at 80°C. The 3.34 kcal/mol BDE differential ensures the reaction reaches completion at C-2 rapidly. Monitor via LC-MS; typical reaction time is 2–4 hours.

  • Cool the mixture to room temperature and quench by pouring slowly into vigorously stirred ice-cold water (150 mL). The C-2 substituted product will precipitate.

  • Filter the resulting solid under vacuum, wash the filter cake with cold water (3 x 20 mL) to remove residual NMP, and dry under high vacuum at 45°C overnight.

Protocol B: C-5 Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: Following C-2 amination, the C-5 chlorine is highly unreactive. A robust palladium catalyst with a bulky bidentate ligand, Pd(dppf)Cl₂, is required to enforce oxidative addition and prevent protodeboronation. A biphasic 1,4-dioxane/water system is employed to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the C-2 substituted intermediate from Protocol A (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.5 equiv, 7.5 mmol), and finely ground K₂CO₃ (3.0 equiv, 15.0 mmol).

  • Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 25 mL).

  • Under a positive flow of argon, add the Pd(dppf)Cl₂ catalyst (0.05 equiv, 0.25 mmol). Seal the tube and perform three cycles of evacuation and argon backfilling to prevent catalyst oxidation.

  • Heat the biphasic mixture to 100°C for 12 hours under vigorous magnetic stirring (800 rpm) to ensure adequate phase mixing.

  • Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and transfer to a separatory funnel. Separate the layers and wash the organic phase with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to isolate the fully functionalized kinase inhibitor.

Workflow Visualization

G SM 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine C2_Path C-2 Functionalization (S_NAr with Amines) SM->C2_Path Kinetic Control (Lower BDE at C-2) C5_Path Unconventional C-5 Functionalization (Ligand-Free Jeffery Conditions) SM->C5_Path PdCl2, TBAB (Altered Oxidative Addition) C2_Int C-2 Substituted Intermediate (C-5 Cl remains intact) C2_Path->C2_Int NMP, DIPEA, 80°C Final Fully Functionalized CDK9/FLT3 Inhibitor C5_Path->Final Subsequent S_NAr at C-2 C2_Int->Final Pd(dppf)Cl2, Ar-B(OH)2 100°C

Sequential regioselective functionalization workflow of the imidazo[1,2-a]pyridine-pyrimidine core.

Sources

Application

mass spectrometry parameters for detecting 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

An Application Note and Protocol for the Sensitive Detection of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Authored by: Gemini, Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Sensitive Detection of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in pharmaceutical research. Imidazo[1,2-a]pyridines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The accurate and sensitive detection of such molecules is critical throughout the drug development process.[3] This guide details a strategic approach to method development using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), covering everything from sample preparation to data acquisition and analysis. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound and its analogs.

Introduction and Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The specific compound, 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, combines this core with a dichloropyrimidine moiety, suggesting its potential as a kinase inhibitor or other targeted therapeutic.[4] In drug discovery and development, from early pharmacokinetic (DMPK) studies to late-stage clinical trials, a highly selective and sensitive analytical method is paramount for accurately determining compound concentrations in complex biological matrices.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity through the combination of chromatographic separation and mass-based detection.[6][7] This application note explains the causality behind the selection of specific parameters to develop a robust LC-MS/MS method, ensuring both scientific integrity and transferability.

Analyte Characteristics and Predicted Mass Spectrometric Behavior

A fundamental understanding of the analyte's physicochemical properties is the first step in method development.

  • Compound: 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

  • Molecular Formula: C₁₁H₆Cl₂N₄

  • Monoisotopic Mass: 263.9970 Da

  • Predicted [M+H]⁺: 265.0048 Da

The structure contains multiple nitrogen atoms within its heterocyclic rings, which act as basic sites readily accepting a proton. Therefore, the compound is expected to ionize efficiently in positive mode electrospray ionization (ESI).[8] The presence of two chlorine atoms will produce a distinct isotopic pattern for the precursor ion, with M, M+2, and M+4 peaks at a ratio of approximately 9:6:1, serving as a powerful confirmation of identity.

Strategic Approach to Method Development

A systematic, science-led approach ensures the development of a high-quality analytical method. The workflow begins with direct infusion for mass spectrometer optimization, followed by chromatographic development.

cluster_MS_Dev MS Method Development cluster_LC_Dev LC Method Development infusion Direct Infusion of Analyte (1 µg/mL in 50% ACN/H₂O) precursor Identify Precursor Ion [M+H]⁺ at m/z 265.0 infusion->precursor Full Scan (Q1) fragment Optimize Collision Energy (CE) & Select Product Ions precursor->fragment Product Ion Scan mrm Define MRM Transitions (Precursor → Product) fragment->mrm Optimize for Signal column Select C18 Column mrm->column Integrate into LC-MS/MS Method mobile_phase Optimize Mobile Phase (e.g., 0.1% Formic Acid) column->mobile_phase gradient Develop Gradient Elution (5% to 95% Organic) mobile_phase->gradient peak_shape Assess Peak Shape & Retention Time gradient->peak_shape

Caption: High-level workflow for LC-MS/MS method development.

Ion Source Selection and Optimization

Electrospray ionization (ESI) is the preferred technique for polar to semi-polar small molecules like the target analyte.[9] Its mechanism is well-suited for compounds that can be readily protonated in solution. Atmospheric Pressure Chemical Ionization (APCI) is an alternative but is generally more effective for less polar compounds.[9] The initial tuning should be performed in positive ion mode (ESI+) by infusing a standard solution of the analyte directly into the mass spectrometer.

Key parameters to optimize include:

  • Capillary Voltage: Typically 3.5-4.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Gas (N₂) Flow and Temperature: These are instrument-dependent but critical for efficient droplet desolvation. Start with manufacturer recommendations and optimize for maximum parent ion intensity.

Tandem Mass Spectrometry (MS/MS) and MRM Selection

Tandem mass spectrometry is essential for achieving high selectivity.[6] In this process, the protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This is known as Multiple Reaction Monitoring (MRM).

Studies on the fragmentation of imidazo[1,2-a]pyridine scaffolds indicate that characteristic losses often involve cleavage of the ring system or substituents.[10][11] For 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, fragmentation is predicted to occur at the C-C bond linking the two heterocyclic systems or via the loss of chlorine.

cluster_products Potential Product Ions parent m/z 265.0 [M+H]⁺ Precursor Ion prod1 m/z 229.0 [M+H-HCl]⁺ parent:pre->prod1:p1  Loss of HCl prod2 m/z 118.1 Imidazo[1,2-a]pyridine core parent:pre->prod2:p2  Inter-ring cleavage prod3 m/z 147.0 Dichloropyrimidine moiety parent:pre->prod3:p3  Inter-ring cleavage

Caption: Proposed fragmentation pathways for the target analyte.

Protocol for MRM Selection:

  • Infuse the analyte and perform a product ion scan on the precursor ion (m/z 265.0).

  • Identify the most intense and stable fragment ions.

  • For each potential fragment, create an MRM transition (e.g., 265.0 → 229.0).

  • Optimize the collision energy (CE) for each transition to maximize the product ion signal. It is advisable to select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).

Protocol: Sample Preparation from Biological Matrix (Plasma)

The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and contaminate the LC-MS system.[12][13] Protein precipitation is a simple, fast, and effective method for initial method development.[7][14]

Materials:

  • Blank plasma

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge (capable of >12,000 x g)

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample). This high organic ratio ensures efficient protein precipitation.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Incubate at 4°C for 10 minutes to allow for full protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

  • The sample is now ready for injection onto the LC-MS/MS system. Note: For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.[14]

Protocol: Optimized LC-MS/MS Parameters

The following parameters serve as a robust starting point and should be adapted based on the specific instrumentation used. The chromatographic method is designed to provide good retention and peak shape for the analyte.[15]

Parameter Category Parameter Recommended Value / Condition Rationale
Liquid Chromatography LC SystemAgilent 1290 Infinity II, Waters Acquity UPLC, or equivalentHigh-pressure systems allow for efficient separation.
ColumnWaters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmC18 is a versatile reversed-phase chemistry suitable for retaining this type of molecule.[15]
Mobile Phase A0.1% Formic Acid in Water (LC-MS Grade)Acidic modifier promotes protonation and improves peak shape.[15]
Mobile Phase B0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile is a common organic solvent with low viscosity.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA small volume minimizes matrix effects.
LC Gradient 0.0 min: 5% BInitial conditions for sample loading.
0.5 min: 5% BHold to ensure proper focusing on the column.
3.0 min: 95% BGradient elution to separate analyte from polar interferences.
4.0 min: 95% BColumn wash.
4.1 min: 5% BReturn to initial conditions.
5.0 min: 5% BColumn re-equilibration.
Mass Spectrometry MS SystemSciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalentA modern triple quadrupole provides excellent sensitivity and speed.[3]
Ionization ModeESI PositiveBased on the analyte's chemical structure.[8]
Capillary Voltage4000 VOptimized for stable spray and ion generation.
Source Temp.150 °CStandard temperature for ESI.
Desolvation Temp.500 °CEnsures efficient solvent evaporation.
Gas 1 (Nebulizer)50 psiFacilitates droplet formation.
Gas 2 (Heater)60 psiAids in desolvation.
MRM Transitions Quantifier: 265.0 → 229.0Most intense and stable transition.
Collision Energy: 25 eV (Nominal)To be optimized empirically for the specific instrument.
Qualifier: 265.0 → 118.1Confirmatory fragment ion.
Collision Energy: 35 eV (Nominal)Typically requires different energy than the quantifier.

Conclusion and Best Practices

This application note provides a detailed framework for the development and implementation of a sensitive and selective LC-MS/MS method for the analysis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. The provided protocols for sample preparation and instrument parameters are robust starting points that should be validated for the specific matrix and instrumentation in your laboratory. Always include blank matrix samples and quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and reproducibility of the data.[12]

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available from: [Link]

  • Li, F., & Paice, B. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • Paudler, W. W., & Kuder, J. E. (1968). Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry, 33(4), 1379-1383. Available from: [Link]

  • Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from: [Link]

  • Yakushin, V., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. Available from: [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • Krajsovszky, G., et al. (2025). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 39(20), e9987. Available from: [Link]

  • Hanna, I., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5. Available from: [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available from: [Link]

  • Xu, R., et al. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, 1(2). Available from: [Link]

  • Wu, Z., et al. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. Journal of the American Society for Mass Spectrometry, 18(7), 1265-1273. Available from: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from: [Link]

  • Nagy, L., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 26(12), 6543. Available from: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from: [Link]

  • Kish, M. M., et al. (2020). Spray Mechanism of Contained-Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 31(6), 1260-1267. Available from: [Link]

  • University of Limpopo. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ULSpace Institutional Repository. Retrieved from: [Link]

  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3404. Available from: [Link]

  • Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available from: [Link]

  • Li, L., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. RSC Medicinal Chemistry, 13(10), 1269-1278. Available from: [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from: [Link]

  • da Silva, F. S., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(6), 6667-6712. Available from: [Link]

  • Al-Warhi, T., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery, 4(4), FDD82. Available from: [Link]

  • Kumar, A., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Journal of Medicinal Chemistry, 66(11), 7478-7490. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Welcome to the Heterocyclic Synthesis Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine , a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine , a highly privileged intermediate utilized in the development of advanced kinase therapeutics (including CDK, HDAC, and MNK inhibitors) [1].

Synthesizing this compound efficiently requires navigating the differential reactivity of polychlorinated pyrimidines while managing the inherent instability of heteroaryl boronic acids. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to maximize your synthetic yield.

Mechanistic Workflows

There are two primary synthetic routes to access the target scaffold: the traditional Suzuki-Miyaura cross-coupling (requiring pre-functionalization) and the more direct, but often lower-yielding, Pd-catalyzed C-H arylation.

SynthesisWorkflow SM1 Imidazo[1,2-a] pyridine Int1 3-Bromoimidazo [1,2-a]pyridine SM1->Int1 NBS, DMF Target 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine SM1->Target Pd(OAc)2, PivOH Direct C-H Arylation Int2 Imidazo[1,2-a]pyridine- 3-boronic acid pinacol ester Int1->Int2 B2pin2, Pd(dppf)Cl2 KOAc Int2->Target Pd(PPh3)4, Na2CO3 Dioxane/H2O SM2 2,4,5-Trichloro pyrimidine SM2->Target Regioselective C4-Coupling

Workflow for the synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

Troubleshooting & FAQs

Q1: My Suzuki coupling with 2,4,5-trichloropyrimidine yields a mixture of C2 and C4 substituted products. How can I ensure exclusive C4 regioselectivity? A1: The regioselectivity is governed by the Bond Dissociation Energy (BDE) and the electrophilicity of the specific C-Cl bonds. In 2,4,5-trichloropyrimidine, the C4-Cl bond has a BDE approximately 3.0 kcal/mol lower than the C2-Cl bond [2]. This makes the C4 position the kinetically favored site for oxidative addition by the palladium catalyst [3]. Causality & Solution: High reaction temperatures and the use of highly electron-rich, bulky phosphine ligands can erode this kinetic preference, leading to competitive C2 insertion. To maintain strict C4 selectivity, lower your reaction temperature to 60–80 °C and utilize a standard catalyst like Pd(PPh3)4 or PdCl2(dppf).

Q2: I observe rapid consumption of my imidazo[1,2-a]pyridine-3-boronic acid pinacol ester, but no product forms. What is happening? A2: You are likely experiencing protodeboronation. Heteroaryl boronic esters with the boron atom situated at an electron-rich position (such as the C3 of imidazopyridine) are highly susceptible to hydrolytic cleavage of the C-B bond. Causality & Solution: Water, combined with hydroxide or carbonate ions, facilitates the formation of an intermediate boronate complex that rapidly undergoes protonolysis. To prevent this, switch to an anhydrous coupling system using CsF or KF in anhydrous 1,4-dioxane. The fluoride ion activates the boronic ester into a reactive fluoroborate species required for transmetalation, without providing the proton source necessary for degradation.

TroubleshootingLogic Issue Issue: Low Yield in Suzuki Coupling Diag1 Are C2-coupled byproducts present? Issue->Diag1 Diag2 Is starting boronic ester consumed without product formation? Diag1->Diag2 No Sol1 Regioselectivity Issue: Lower Temp to 60°C Use Pd(PPh3)4 Diag1->Sol1 Yes Sol2 Protodeboronation: Use Anhydrous CsF in Dioxane Diag2->Sol2 Yes (Protodeboronation) Sol3 Catalyst Deactivation: Degas Solvents Check Pd Source Diag2->Sol3 No (Incomplete Conversion)

Logical troubleshooting tree for resolving low yields in the Suzuki coupling step.

Q3: Can I bypass the borylation step and use direct C-H arylation? A3: Yes. The C3 position of imidazo[1,2-a]pyridine is highly nucleophilic and prone to direct C-H functionalization. Causality & Solution: This reaction proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism. The addition of a catalytic amount of pivalic acid (PivOH, ~30 mol%) is critical. The pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy of the C-H cleavage step. Use Pd(OAc)2, a bulky ligand like DavePhos, and K2CO3 in DMA at 100 °C.

Data Presentation: Reaction Condition Comparison

The table below summarizes the expected outcomes when applying different catalytic systems to the cross-coupling of 2,4,5-trichloropyrimidine with the imidazo[1,2-a]pyridine core.

Synthesis RouteCatalyst SystemBase & SolventTemp (°C)Regioselectivity (C4:C2)Expected YieldKey Advantage
Standard Suzuki Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / Dioxane80>95:565–75%Highly scalable, predictable kinetics.
Anhydrous Suzuki Pd(dppf)Cl2 (5 mol%)CsF / Anhydrous Dioxane90>90:1070–85%Prevents protodeboronation of the ester.
Direct C-H Arylation Pd(OAc)2 (5 mol%), DavePhosK2CO3, PivOH (30 mol%) / DMA100>99:150–60%Shorter synthetic route, no borylation required.

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

Objective: Synthesize 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine from imidazo[1,2-a]pyridine-3-boronic acid pinacol ester and 2,4,5-trichloropyrimidine.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine imidazo[1,2-a]pyridine-3-boronic acid pinacol ester (1.0 equiv, 10.0 mmol) and 2,4,5-trichloropyrimidine (1.1 equiv, 11.0 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol) and anhydrous CsF (3.0 equiv, 30.0 mmol).

    • Causality Check: Ensure CsF is handled quickly in a dry environment. Clumping indicates moisture absorption, which will re-introduce the risk of protodeboronation.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (50 mL). Degas the resulting suspension via three consecutive freeze-pump-thaw cycles.

    • Causality Check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the premature oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction Execution: Backfill the flask with argon and heat the mixture to 90 °C for 12 hours.

    • Validation Step: Monitor the reaction via LC-MS. The target mass for the desired product is m/z = 265.0 [M+H]+ [4]. The disappearance of the boronic ester mass (m/z = 245.1) without product formation indicates moisture contamination.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (100 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic fluoride salts. Wash the organic filtrate with distilled water (2 × 50 mL) and brine (50 mL), then dry over anhydrous Na2SO4.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The target compound typically elutes at 40–50% EtOAc as a solid.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.[Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry.[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[Link]

  • US10072002B2 - Pyridinylaminopyrimidine derivatives, preparation process and use thereof.

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot the notoriously poor aqueous solubil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot the notoriously poor aqueous solubility of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

This compound is a highly valuable intermediate and pharmacophore in drug discovery, particularly for kinase inhibition. However, it is a classic "brick dust" molecule. The planar imidazo[1,2-a]pyridine core drives strong π-π stacking, while the di-halogenated pyrimidine ring is highly lipophilic and electron-withdrawing. Together, these features create a molecule with an exceptionally high crystal lattice energy and high LogP, making it highly resistant to aqueous solvation.

Below are field-proven troubleshooting guides, self-validating protocols, and structural strategies to overcome these bottlenecks across different stages of drug development.

SECTION 1: In Vitro Assay Troubleshooting (Biochemical & Cell-Based Assays)

FAQ 1: Why does my compound immediately precipitate when diluted from a DMSO stock into aqueous assay buffers?

Causality & Explanation: This phenomenon is known as solvent-shift precipitation. When the compound is transferred from 100% DMSO into an aqueous environment, the solvent capacity drops exponentially, causing rapid supersaturation. Because the 2,5-dichloropyrimidine ring is highly electron-withdrawing, it reduces the basicity of the adjacent nitrogens. Consequently, the molecule remains uncharged at physiological pH (pH 7.4). Without ionic repulsion to keep the molecules separated, the planar aromatic rings rapidly undergo hydrophobic collapse and nucleate into microcrystals.

Protocol 1: Co-solvent & Surfactant Optimization Protocol

To prevent solvent-shift precipitation, you must lower the free energy of the system using micellar encapsulation or host-guest complexation before the compound hits the aqueous phase.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Note: Ensure complete dissolution by sonicating for 5 minutes in a water bath.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Supplement the buffer with a solubilizing agent such as 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Titration: Vigorously vortex the buffer while slowly adding the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration remains ≤ 1.0% v/v.

  • Self-Validation (Thermodynamic Check): Incubate the solution at room temperature for 2 hours, then centrifuge at 10,000 × g for 10 minutes. Carefully extract the supernatant and measure the compound concentration via UV-Vis absorbance or LC-MS. If the concentration matches your theoretical yield, the compound is fully solubilized. If the concentration is lower than the theoretical yield, precipitation has occurred, indicating the need for a higher excipient ratio.

Table 1: Quantitative Solubility Enhancement Data

Typical solubility profiles for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine across standard assay matrices.

Formulation / ExcipientApparent Solubility (µM)Fold EnhancementAssay Compatibility
Aqueous Buffer (pH 7.4) < 0.11xBaseline
1% DMSO 0.55xHigh (Biochemical)
0.1% Tween-20 12.0120xMedium (May lyse cells)
20% HP-β-CD 45.0450xHigh (Cell-based)
10% PEG-400 25.0250xLow (Enzyme inhibition)

SECTION 2: Hit-to-Lead Structural Modification (Medicinal Chemistry)

FAQ 2: How can we chemically modify the core to improve thermodynamic solubility without losing target affinity?

Causality & Explanation: To break the "brick dust" nature of this scaffold, you must disrupt the crystal lattice energy. The imidazo[1,2-a]pyridine core is a privileged scaffold 1[1] that usually dictates primary target binding, so it should remain largely untouched. However, the C2-chlorine on the 2,5-dichloropyrimidine ring is highly electrophilic.

You can exploit this by performing a Nucleophilic Aromatic Substitution (SNAr) to replace the C2-chlorine with an ionizable, sp3-rich solubilizing group (e.g., morpholine or N-methylpiperazine). Replacing the planar, lipophilic chlorine atom with a bulky, sp3-hybridized amine disrupts the flat molecular geometry, significantly lowering the melting point. Furthermore, the added basic nitrogen provides a site for protonation, enabling the formation of highly soluble hydrochloride or mesylate salts.

SolubilityMod Start Poor Aqueous Solubility (Brick Dust Molecule) Step1 Analyze Crystal Lattice Energy & Lipophilicity (LogP) Start->Step1 Decision Primary Driver of Insolubility? Step1->Decision PathA High Lattice Energy (Planar Stacking) Decision->PathA PathB High Lipophilicity (Halogen/Aromatic) Decision->PathB ModA Introduce sp3 Carbons (Disrupt Planarity) PathA->ModA ModB Add Ionizable Solubilizing Group (e.g., Morpholine/Piperazine) PathB->ModB Opt Evaluate Target Affinity & PK Profile ModA->Opt ModB->Opt

Workflow for rational structural modification to overcome poor solubility.

SECTION 3: Preclinical In Vivo Formulation (PK/PD Studies)

FAQ 3: What is the most reliable vehicle for oral (PO) dosing of this compound in murine models?

Causality & Explanation: Standard suspension vehicles (like 0.5% Methylcellulose or 1% Tween-80) will yield extremely poor oral bioavailability. Because the compound is highly crystalline, its dissolution rate in the gastrointestinal tract is too slow to allow for meaningful absorption before it is excreted.

To overcome this, the compound must be formulated as an Amorphous Solid Dispersion (ASD) 2[2]. By co-precipitating the drug with a hydrophilic polymer matrix (such as PVPVA), the compound is trapped in a high-energy, non-crystalline state. When dosed orally, the polymer dissolves rapidly, releasing the amorphous drug and generating a supersaturated state in the gut fluids, which drives rapid membrane permeation and systemic absorption.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
  • Matrix Selection: Select a hydrophilic, high-Tg polymer such as Polyvinylpyrrolidone vinyl acetate (PVPVA) or Hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Co-Dissolution: Dissolve 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine and the selected polymer at a 1:4 (w/w) ratio in a volatile solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v) until the solution is completely clear.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under reduced pressure (mbar < 50) to form a thin, homogeneous polymer-drug film on the flask wall.

  • Secondary Drying: Place the flask under high vacuum (< 1 Torr) for 24 hours to completely extract any residual organic solvents.

  • Milling & Suspension: Scrape and mill the dried film into a fine powder. Resuspend the powder in sterile water or 0.5% Methylcellulose immediately prior to oral gavage.

  • Self-Validation (Solid-State Check): Before dosing, analyze a small aliquot of the milled powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg diffraction peaks and the presence of a broad "amorphous halo" validates that the crystal lattice has been successfully disrupted and the ASD is stable.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link][1]

  • Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide Source: Molecular Pharmaceutics URL:[Link][2]

Sources

Troubleshooting

troubleshooting degradation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in DMSO

Welcome to the Technical Support Center for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the deg...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound when stored and used in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the stability of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in DMSO.

Q1: I dissolved my 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in DMSO, and after some time, I'm seeing poor or inconsistent results in my assays. Could the compound be degrading?

A1: Yes, degradation is a significant possibility. While many compounds are stable in DMSO for extended periods under proper storage conditions, 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine possesses structural features—specifically the dichloropyrimidine ring—that make it susceptible to degradation, particularly in the presence of nucleophiles like water.[1][2][3][4][5][6] Inconsistent assay results are a classic indicator of reduced compound integrity.

Q2: What are the visual signs of degradation in my DMSO stock solution?

A2: Initially, there may be no obvious visual signs. However, as degradation progresses, you might observe:

  • Color Change: A freshly prepared solution should be colorless to pale yellow. The development of a more intense yellow or brownish hue can indicate the formation of degradation products.

  • Precipitation: If the degradation products are less soluble in DMSO than the parent compound, you may see the formation of a precipitate. This can be exacerbated by freeze-thaw cycles.[7]

It is crucial to rely on analytical methods for confirmation, as visual inspection is not a definitive measure of stability.[8]

Q3: What is the most likely cause of degradation for this specific compound in DMSO?

A3: The primary and most probable cause of degradation is hydrolysis . The dichloropyrimidine moiety is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3][5][9] DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][10][11][12] This ambient water can act as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the chlorine atoms.

The C4 position on the pyrimidine ring is generally more reactive to nucleophilic attack than the C2 position, suggesting that mono-hydrolysis at the C4 position is the likely first degradation step.[5][9]

Diagram: Proposed Hydrolysis Pathway

The following diagram illustrates the probable stepwise hydrolysis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in the presence of water.

G cluster_0 Degradation Pathway Parent 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Mono_Hydrox 3-(2-Chloro-5-hydroxy-pyrimidin-4-yl)imidazo[1,2-a]pyridine (Major Initial Degradant) Parent->Mono_Hydrox + H2O - HCl Di_Hydrox 3-(2,5-Dihydroxypyrimidin-4-yl)imidazo[1,2-a]pyridine (Further Degradation) Mono_Hydrox->Di_Hydrox + H2O - HCl

Caption: Proposed primary degradation pathway via nucleophilic substitution.

Q4: Besides water, are there other factors in the DMSO that could cause degradation?

A4: Yes, other factors can contribute, although they are generally less common than hydrolysis:

  • DMSO Impurities: Lower-grade DMSO can contain acidic or basic impurities that may catalyze degradation.[13][14][15]

  • DMSO Degradation: Over time, especially with exposure to heat or light, DMSO itself can decompose to form species like dimethyl sulfide.[16][17] While less likely to directly react, these can alter the chemical environment of the solution.

  • Storage Conditions:

    • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[18]

    • Light: Photodegradation can occur, particularly if the compound has chromophores that absorb UV or visible light.

    • pH: Although DMSO is aprotic, residual acidic or basic contaminants can affect the stability of the imidazo[1,2-a]pyridine ring system.

Q5: How can I prevent or minimize the degradation of my compound in DMSO?

A5: Adhering to strict storage and handling protocols is paramount:

  • Use High-Purity, Anhydrous DMSO: Start with the highest quality, low-water-content DMSO available.[12]

  • Proper Storage:

    • Store DMSO stock solutions at -20°C or -80°C for long-term storage.[8]

    • Protect from light by using amber vials.

    • Ensure containers are tightly sealed to minimize moisture absorption.[8][10][11]

  • Work in a Dry Environment: When preparing solutions or aliquoting, work in a low-humidity environment, such as a glove box or a desiccator, if possible.

  • Aliquot Solutions: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture into the main stock solution.[7]

  • Prepare Fresh Solutions: For the most sensitive experiments, prepare solutions fresh from solid material on the day of use.

II. Troubleshooting Guide

If you suspect degradation, follow this systematic approach to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow

G cluster_workflow Troubleshooting Workflow A Suspicion of Degradation (e.g., Inconsistent Assay Data) B Analytical Confirmation (LC-MS, HPLC-UV) A->B C Degradation Confirmed? B->C D Review Storage & Handling - Check DMSO Grade - Review Aliquoting Practice - Check Storage Temperature C->D Yes G No Degradation Detected Investigate Other Experimental Variables (e.g., Assay Conditions, Cell Health) C->G No E Implement Corrective Actions - Use Anhydrous DMSO - Aliquot into Single-Use Vials - Store at -80°C, Protected from Light D->E F Resynthesize or Re-purify Compound if Necessary E->F

Caption: A step-by-step guide to troubleshooting compound degradation.

Step 1: Confirming Degradation Analytically

Issue: You suspect your compound has degraded.

Solution: The most reliable way to confirm this is through analytical chemistry.

  • Recommended Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique can separate the parent compound from any degradation products and provide mass information to help identify them.[19][20][21]

Protocol 1: HPLC-MS Analysis to Detect Degradation

  • Sample Preparation:

    • Carefully thaw one of your DMSO stock aliquots.

    • Dilute a small volume of the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a final concentration suitable for your instrument (typically 1-10 µM).

    • As a control, prepare a fresh solution of solid 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in anhydrous DMSO and dilute it in the same manner.

  • HPLC-MS Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: UV/Vis (e.g., at 254 nm and 280 nm) and Mass Spectrometry (positive electrospray ionization mode, scanning for the expected mass of the parent compound and potential degradants).

  • Data Analysis:

    • Compare the chromatograms of the stored sample and the freshly prepared control.

    • Look for a decrease in the peak area of the parent compound in the stored sample.

    • Identify any new peaks in the stored sample's chromatogram.

    • Examine the mass spectra associated with these new peaks. A mass increase of +18 Da (loss of HCl, gain of OH) would strongly suggest hydrolysis.

CompoundExpected [M+H]⁺Potential DegradantExpected [M+H]⁺
Parent Compoundm/z 295.0/297.0Mono-hydrolyzedm/z 277.0/279.0
Di-hydrolyzedm/z 259.1

Note: Isotopic pattern for chlorine (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) should be observed for species still containing a chlorine atom.

Step 2: Identifying the Source of the Problem

Issue: Degradation is confirmed. Now, what caused it?

Solution: Review your materials and procedures.

  • Check Your DMSO:

    • Grade: Are you using analytical or molecular biology grade, anhydrous DMSO? If not, switch immediately.

    • Age and Storage: How old is your DMSO? Has the bottle been opened frequently? Consider using a fresh, sealed bottle. DMSO is hygroscopic, and an old, frequently opened bottle will have a higher water content.[7][12]

  • Review Your Handling Procedures:

    • Aliquoting: Are you making single-use aliquots, or are you repeatedly accessing a master stock? The latter introduces moisture and increases the risk of degradation.

    • Environment: Are you working in a humid environment? If so, take steps to minimize exposure time.

  • Assess Storage Conditions:

    • Temperature: Is the freezer temperature consistent? Avoid storing solutions in the door of the freezer where temperatures fluctuate.

    • Light Exposure: Are your vials clear or amber? Switch to amber vials to protect against light.

By systematically addressing these potential issues, you can significantly enhance the stability of your 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine solutions and ensure the integrity of your experimental data.

References

  • Engelsch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. [Link]

  • CompChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from CompChem. [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from Yufeng. [Link]

  • Synlett. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?[Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1004. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from Ziath. [Link]

  • Aaaa. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Yufeng. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from Yufeng. [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?[Link]

  • Koga, K., Ohtsu, N., & Koseki, H. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2742. [Link]

  • Yufeng. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Retrieved from Yufeng. [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]

  • ResearchGate. (2022). Effects of residual dimethyl sulfoxide on the storage performance of nano-TATB. [Link]

  • Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Lin, J., Zhou, Q., Wang, J., Tang, D., Zhu, W., Chen, W., ... & Zhang, T. (2021). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes...[Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link]

  • Kozlowski, M. C., & Tomsho, J. W. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 10(19), 4279-4282. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • Journal of Organic Chemistry. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]

  • Organic Letters. (2005). An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. [Link]

  • Kozlowski, P. M., & Collins, J. M. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • ResearchGate. (2003). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.[Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ResearchGate. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Molecules. (2025, January 30). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Dimethyl Sulfide Photocatalytic Degradation in a Light-Emitting-Diode Continuous Reactor: Kinetic and Mechanistic Study. [Link]

  • ScienceDirect. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. [Link]

  • PubMed. (2004, May 15). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. [Link]

  • RSC Publishing. (n.d.). One-step synthesis of imidazo[1,2-a]pyridines in water. [Link]

  • MDPI. (2024, July 24). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. [Link]

  • PMC. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ULSpace. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). [Link]

Sources

Optimization

Technical Support Center: Process Optimization for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and process chemists scaling up the synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine , a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and process chemists scaling up the synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine , a critical pharmacophore and intermediate in the development of CDK/HDAC dual inhibitors and other kinase-targeted therapeutics[1].

Scaling up this scaffold typically involves a two-step sequence: a regioselective Heck coupling of 2,4,5-trichloropyrimidine with a vinyl ether, followed by an oxidative cyclization with 2-aminopyridine. This guide addresses the mechanistic causality behind common byproduct formation and provides field-proven, self-validating protocols to ensure high-fidelity scale-up.

Reaction Workflow & Byproduct Pathways

SynthesisWorkflow SM 2,4,5-Trichloropyrimidine + Butyl Vinyl Ether Heck Step 1: Heck Coupling (Pd(OAc)2, DPPP, Base) SM->Heck Int Intermediate: 2,5-Dichloro-4-(1-butoxyvinyl)pyrimidine Heck->Int Major Pathway BP1 Byproduct A: C2-Regioisomer Heck->BP1 Regioselectivity Failure BP2 Byproduct B: Dehalogenated Pyrimidine Heck->BP2 Over-reduction Cyc Step 2: Oxidative Cyclization (+ 2-Aminopyridine, NBS) Int->Cyc Target Target Product: 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine Cyc->Target Major Pathway BP3 Byproduct C: Brominated Imidazo[1,2-a]pyridine Cyc->BP3 Excess NBS BP4 Byproduct D: Hydrolyzed Pyrimidine (C2-OH) Cyc->BP4 Aqueous Hydrolysis

Reaction workflow and byproduct pathways for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine.

Frequently Asked Questions & Troubleshooting Guide

Q1: During the Heck coupling step, we are observing a 15% yield of a regioisomeric byproduct. Why is this happening, and how can we enforce C4 selectivity? Causality & Solution: 2,4,5-Trichloropyrimidine possesses two highly reactive C–Cl bonds at the C2 and C4 positions. While the C4 position is inherently more electron-deficient and favors faster oxidative addition by the Palladium catalyst, higher temperatures or the use of sterically unhindered monodentate ligands allow C2 insertion to become competitive. Fix: Switch your ligand to a bidentate phosphine with a larger bite angle, such as DPPP (1,3-Bis(diphenylphosphino)propane). The geometric constraints of DPPP on the Pd center amplify the steric differentiation between the C2 and C4 positions, driving C4 selectivity >98%. Maintain the reaction temperature strictly below 75 °C.

Q2: In the oxidative cyclization step using NBS and 2-aminopyridine, our LCMS shows an M+78 Da peak. What is causing this over-bromination? Causality & Solution: The imidazo[1,2-a]pyridine core is a highly electron-rich heterocycle. Once the target 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine forms, any residual electrophilic bromine (from unreacted NBS) will rapidly undergo electrophilic aromatic substitution at the C5 or C6 position of the newly formed imidazopyridine ring. Fix: This is a stoichiometry and temperature control issue. Limit NBS to exactly 1.05 equivalents. Dose the NBS portion-wise at 0 °C to ensure the in situ generation of the α -bromoketone intermediate completes before the highly exothermic ring-closure occurs.

Q3: We are losing up to 15% of our final product to a des-chloro, hydroxylated byproduct (M-18 Da) during the final aqueous workup. How do we prevent this degradation? Causality & Solution: You are observing the SNAr hydrolysis of the C2-chloride on the pyrimidine ring. The C2 position is highly activated by the adjacent pyrimidine nitrogens and the electron-withdrawing nature of the imidazopyridine moiety at C4. Basic aqueous workups (e.g., using NaOH or saturated NaHCO 3​ ) rapidly accelerate this nucleophilic substitution by hydroxide ions[2]. Fix: Abandon basic aqueous workups. Quench the reaction with a neutral phosphate buffer (pH 7.0) and perform extractions rapidly using cold ethyl acetate (EtOAc) to minimize the time the product spends in the aqueous phase.

Quantitative Byproduct Tracking

Summarized below is the analytical data for tracking and mitigating the primary byproducts during scale-up.

Process StepIdentified ByproductStructural ConsequenceBaseline Yield (Unoptimized)Optimized YieldIPC Analytical Method
Heck Coupling C2-RegioisomerCoupling at C2 instead of C412 - 15%< 2.0%HPLC (RRT 0.95)
Heck Coupling Dechlorinated PyrimidineLoss of C5-Cl via Pd-hydride5 - 8%< 1.0%LCMS (M-34 Da)
Oxidative Cyclization Brominated ImidazopyridineElectrophilic bromination at C5/C615 - 20%< 3.0%LCMS (M+78 Da)
Oxidative Cyclization 2-Hydroxypyrimidine Deriv.SNAr hydrolysis of C2-Cl10 - 15%< 2.0%HPLC (RRT 0.75)
Self-Validating Experimental Protocols
Step 1: Regioselective Synthesis of 2,5-Dichloro-4-(1-butoxyvinyl)pyrimidine
  • Preparation: Charge a dry, nitrogen-flushed reactor with 2,4,5-trichloropyrimidine (1.0 eq, 100 mmol), Pd(OAc) 2​ (0.02 eq), and DPPP (0.04 eq) in anhydrous DMF (10 volumes).

  • Reagent Addition: Add triethylamine (1.5 eq) followed by 1-(vinyloxy)butane (butyl vinyl ether, 1.2 eq).

  • Reaction: Heat the mixture to 70 °C.

  • Self-Validation (IPC): Pull a 50 μ L aliquot after 4 hours. Dilute in MeCN and analyze via HPLC (254 nm). The reaction is validated to proceed to workup only when the 2,4,5-trichloropyrimidine peak (RRT 1.0) is < 1.0% relative to the product peak (RRT 1.25). If > 1.0%, stir for an additional 2 hours.

  • Workup: Cool to room temperature, filter through a tight pad of Celite to remove Pd black, and concentrate under reduced pressure (bath temp < 40 °C to prevent enol ether hydrolysis).

Step 2: Oxidative Cyclization to 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine
  • Bromoketone Formation: Dissolve the intermediate from Step 1 (1.0 eq, 100 mmol) in a mixture of THF/H 2​ O (4:1, 10 volumes). Chill the reactor to 0 °C.

  • Controlled Oxidation: Add N-Bromosuccinimide (NBS, 1.05 eq) in 5 equal portions over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation (IPC): Stir for 1 hour at 0 °C. The solution should transition from orange to pale yellow, indicating complete consumption of NBS and successful formation of the α -bromoketone intermediate.

  • Cyclization: Add 2-aminopyridine (1.1 eq) in one portion. Remove the cooling bath and allow the reaction to warm to 25 °C over 2 hours.

  • Neutral Quench: Quench the reaction by adding an equal volume of cold 0.5 M pH 7.0 sodium phosphate buffer.

  • Isolation: Extract immediately with cold EtOAc (3 x 5 volumes). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude target compound. Purify via recrystallization from EtOH/Water.

References
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry (2024). Verified URL:[Link]

  • Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor, Effective via Oral Administration, for the Prevention of Glucocorticoid-Induced Bone Loss. National Institutes of Health / PMC. Verified URL:[Link]

Sources

Troubleshooting

resolving LC-MS co-elution issues for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine impurities

Welcome to the Analytical Technical Support Center . This portal provides advanced troubleshooting guides and methodologies for resolving complex liquid chromatography-mass spectrometry (LC-MS) co-elution challenges, spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center . This portal provides advanced troubleshooting guides and methodologies for resolving complex liquid chromatography-mass spectrometry (LC-MS) co-elution challenges, specifically tailored for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine and its related impurities.

This guide is designed for analytical scientists and drug development professionals who require rigorous, mechanistically grounded solutions for isomeric and isobaric interference.

Diagnostic Workflow: Co-Elution Resolution Strategy

Before adjusting instrument parameters, it is critical to classify the nature of the co-elution. The following decision matrix outlines the logical progression for isolating 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine from its process impurities.

LCMS_Troubleshooting Start Co-eluting Impurity Detected (LC-MS TIC) CheckMass Compare m/z with Target API Start->CheckMass Isomeric Identical m/z (Isomeric/Isobaric) CheckMass->Isomeric Yes DifferentMass Different m/z (e.g., Des-chloro) CheckMass->DifferentMass No MSMS Perform MS/MS (MRM) Isomeric->MSMS IonSupp Check for Ion Suppression DifferentMass->IonSupp UniqueFrag Unique Fragments? MSMS->UniqueFrag UseMRM Resolve via MRM Transitions UniqueFrag->UseMRM Yes ChangeColumn Change Selectivity (PFP Column) UniqueFrag->ChangeColumn No AdjustPH Optimize Mobile Phase pH (Target pKa ~7.9) ChangeColumn->AdjustPH If still co-eluting IonSupp->AdjustPH

Decision tree for resolving imidazo[1,2-a]pyridine LC-MS co-elutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing a co-eluting impurity with an identical exact mass (m/z 265.01) to my 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine API. Standard C18 gradients fail to separate them. How can I resolve these isomers chromatographically?

Expert Analysis: This is a classic regioisomeric co-elution issue, likely involving a positional isomer such as the 2,4-dichloropyrimidin-5-yl variant. Standard C18 columns rely primarily on hydrophobic dispersion forces, which are often insufficient for distinguishing subtle geometric differences in rigid, halogenated aromatic systems.

Actionable Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity by leveraging multiple interaction mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and specific shape selectivity for halogenated compounds [1]. The highly electronegative fluorine atoms on the PFP phase will interact differentially with the distinct dipole moments of the 2,5-dichloro versus 2,4-dichloro arrangements, effectively resolving the peaks.

Q2: A des-chloro impurity (m/z 231.05) is co-eluting with the main peak. While the mass spectrometer can differentiate them by m/z, the co-elution is causing severe ion suppression of my main API. How do I shift the retention time of the main peak?

Expert Analysis: Ion suppression occurs when competing analytes exhaust the available charge in the Electrospray Ionization (ESI) droplet. To resolve this, you must alter the chromatographic selectivity ( α ) by manipulating the ionization state of the imidazo[1,2-a]pyridine core.

Actionable Solution: Optimize the mobile phase pH. The imidazo[1,2-a]pyridine system contains a basic nitrogen with a calculated pKa of approximately 7.9[2].

  • Low pH (e.g., 0.1% Formic Acid, pH ~2.7): The basic nitrogen is fully protonated, increasing polarity and reducing retention on reversed-phase columns.

  • High pH (e.g., 10 mM Ammonium Bicarbonate, pH ~10): The molecule is fully deprotonated (neutral), maximizing hydrophobic retention and shifting it away from the des-chloro impurity, which possesses a slightly different pKa profile due to the loss of the electron-withdrawing chlorine atom.

Q3: We have successfully separated the peaks chromatographically, but our automated data processing software is misidentifying a co-eluting isobaric degradation product as the parent drug during high-throughput MRM screening. How do we prevent this?

Expert Analysis: Isobaric interferences that share the same Multiple Reaction Monitoring (MRM) transitions are a critical vulnerability in automated LC-MS/MS workflows [3]. If an impurity shares both the precursor mass and the primary product ion (e.g., loss of a chlorine radical), the software will incorrectly integrate it as the target API.

Actionable Solution:

  • Secondary Transitions: Identify and monitor a secondary, less thermodynamically favored MRM transition (qualifier ion) that is unique to the parent compound.

  • Ion Mobility Spectrometry (IMS): If MS/MS fails, integrate High-Resolution Ion Mobility Mass Spectrometry (IM-MS). IMS separates gas-phase ions based on their Collision Cross Section (CCS) prior to mass analysis. Even if the isomers share identical masses and fragments, their differing three-dimensional conformations will result in distinct drift times [4].

Quantitative Data: Chromatographic Selectivity Matrix

The following table summarizes the expected retention behavior and resolution capabilities for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine across various column chemistries and pH conditions.

Column ChemistryMobile Phase pHAPI Ionization StateIsomeric Resolution ( Rs​ )Primary Separation Mechanism
C18 (Endcapped) 2.7 (Formic Acid)Protonated (+1)< 1.0 (Co-elution)Hydrophobic dispersion
C18 (Endcapped) 10.0 (Ammonium Bicarb)Neutral (0)1.2 (Partial)Hydrophobic dispersion
Phenyl-Hexyl 2.7 (Formic Acid)Protonated (+1)1.5 (Baseline) π−π interactions, Hydrophobic
PFP (Pentafluorophenyl) 2.7 (Formic Acid)Protonated (+1)> 2.5 (Excellent) π−π , Dipole, Halogen interaction
HILIC (Amide) 4.5 (Ammonium Acetate)Protonated (+1)< 0.5 (Co-elution)Hydrogen bonding, Partitioning

Step-by-Step Methodology: Orthogonal LC-MS Method Development

To establish a self-validating, robust LC-MS method for this compound class, follow this strict protocol. This methodology ensures that any observed peaks are genuine analytes and not artifacts.

Phase 1: Column and Mobile Phase Screening

  • Prepare Solutions: Prepare a 1 µg/mL system suitability standard containing the API and known regioisomeric/des-chloro impurities in 50:50 Water:Acetonitrile.

  • Equip Columns: Install a sub-2 µm PFP column (e.g., 2.1 x 100 mm) on the UHPLC system.

  • Run Gradient: Execute a generic gradient from 5% to 95% Organic over 10 minutes.

    • Channel A: Water + 0.1% Formic Acid.

    • Channel B: Acetonitrile + 0.1% Formic Acid.

  • Evaluate: Assess the resolution ( Rs​ ) between the 2,5-dichloro API and the 2,4-dichloro impurity. If Rs​ < 1.5, proceed to Phase 2.

Phase 2: pH Profiling (Causality Check)

  • Switch Aqueous Phase: Change Channel A to 10 mM Ammonium Bicarbonate (pH 10). Note: Ensure your PFP column is rated for high pH; if not, utilize a hybrid-silica C18 column.

  • Re-run Gradient: Execute the identical 5-95% gradient.

  • Compare: Overlay the Extracted Ion Chromatograms (XICs). The shift in retention time confirms the basicity of the imidazo[1,2-a]pyridine nitrogen and dictates the optimal pH for maximum separation from neutral impurities.

Phase 3: Self-Validating System Check

  • Carryover Validation: Inject a null matrix blank (100% initial mobile phase) immediately following the highest concentration standard. Validation Criteria: The blank must show an API peak area < 0.1% of the standard to prove the co-elution is not a carryover artifact.

  • Matrix Spike: Spike the targeted impurity into a blank matrix at the Limit of Quantitation (LOQ). Confirm that the signal-to-noise ratio (S/N) remains > 10:1 without ion suppression from the API tailing edge.

References

  • Hypersil GOLD HPLC Columns – Outstanding Peak Shape for Your Separation. Thermo Fisher Scientific. Available at:[Link]

  • Imidazo[1,2-a]pyridines: Orally Active Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Available at:[Link]

  • Mapping Isomeric Peptides Derived from Biopharmaceuticals Using High-Resolution Ion Mobility Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Crystallization Optimization for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Welcome to the Advanced Crystallization Technical Support Center. This portal provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing the crystallization of 3-(2,5-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. This portal provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing the crystallization of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine .

As a highly functionalized intermediate, this molecule presents specific thermodynamic challenges. The planar imidazo[1,2-a]pyridine core strongly favors π−π stacking (often leading to needle-like crystal habits), while the bulky, electron-deficient 2,5-dichloropyrimidine moiety introduces high lipophilicity. This combination frequently results in poor aqueous solubility, rapid supersaturation spikes, and a high propensity for Liquid-Liquid Phase Separation (LLPS, or "oiling out").

Phase 1: Solvent Selection & Solubility Mapping

The first step in designing a robust crystallization process is establishing a thermodynamic baseline. Due to the compound's lipophilic and rigid aromatic nature, it exhibits a steep solubility curve in polar aprotic solvents and near-zero solubility in aqueous systems.

Table 1: Solvent Classification & Solubility Profile

Solvent ClassExamplesSolubility ProfileRole in Crystallization Workflow
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Primary Solvent: Ideal for initial dissolution and high-concentration stock preparation.
Chlorinated DichloromethaneModerate (30-50 mg/mL)Extraction/Alternative: Useful for reactive crystallizations or liquid-liquid extractions.
Alcohols Methanol, EthanolLow (<10 mg/mL)Mild Anti-solvent: Excellent for slurry ripening and polymorph control.
Aqueous WaterVery Low (<0.1 mg/mL)Strong Anti-solvent: Drives yield but carries a high risk of inducing LLPS if added too rapidly.

Phase 2: Core Experimental Protocol

To avoid the kinetic trapping of metastable forms and prevent oiling out, a Seeded Cooling and Anti-Solvent Crystallization approach is highly recommended. This protocol is designed as a self-validating system: by controlling the supersaturation rate, you force the system to grow existing crystal faces rather than nucleating new, unpredictable ones.

Step-by-Step Methodology: Seeded Anti-Solvent Crystallization
  • Dissolution: Suspend the crude 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in DMSO at a ratio of 10 Vol (10 mL per gram of API). Heat the reactor to 65°C under constant agitation (300 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer (maintained at 65°C). Causality: This removes heterogeneous nucleating agents (e.g., dust, insoluble impurities) that can trigger premature, uncontrolled nucleation.

  • Cooling to Metastable Zone: Cool the solution to 50°C at a controlled rate of 0.5°C/min.

  • Seeding: Introduce 1.0 wt% of pure, milled seed crystals of the desired polymorph. Hold the system isothermally at 50°C for 2 hours. Validation: Use an in-line focused beam reflectance measurement (FBRM) probe or take a sample for microscopy to verify that the seed bed has not dissolved and is beginning to grow.

  • Anti-Solvent Addition: Slowly dose Water (the anti-solvent) at a rate of 0.1 Vol/min until a 1:1 DMSO:Water ratio is achieved, strictly maintaining the 50°C temperature.

  • Final Cooling: Cool the suspension to 5°C at a slow rate of 0.1°C/min. Causality: This slow ramp maintains a constant relative supersaturation, driving crystal growth over secondary nucleation[1].

  • Isolation: Filter the slurry, wash the cake with cold 1:1 DMSO:Water followed by pure Ethanol, and dry under vacuum at 40°C.

Workflow Start 1. Dissolve API in Primary Solvent (DMSO at 65°C) Filter 2. Polish Filtration (Remove heterogeneous nuclei) Start->Filter Cool1 3. Controlled Cooling (Ramp to 50°C at 0.5°C/min) Filter->Cool1 Seed 4. Introduce Seed Crystals (1.0 wt%, 2-hour isothermal hold) Cool1->Seed Enter Metastable Zone AntiSolvent 5. Anti-solvent Addition (Water at 0.1 Vol/min) Seed->AntiSolvent Establish Seed Bed Cool2 6. Final Cooling Ramp (Cool to 5°C at 0.1°C/min) AntiSolvent->Cool2 Maximize Yield FilterDry 7. Filtration & Vacuum Drying (Isolate stable polymorph) Cool2->FilterDry Deplete Supersaturation

Caption: Standard workflow for the seeded cooling and anti-solvent crystallization of the API intermediate.

Phase 3: Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming a milky second liquid phase) instead of forming solid crystals. How do I fix this?

The Science: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the dichloropyrimidine moiety is highly lipophilic, rapid addition of an aqueous anti-solvent causes the Gibbs free energy of mixing to favor the formation of a solute-rich liquid phase (coacervate) rather than a crystalline solid lattice[2]. The solution crosses the binodal curve before it can cross the solubility curve. The Solution:

  • Lower the Initial Concentration: Dilute the starting DMSO solution by 10-20% to shift the operating trajectory away from the LLPS dome.

  • Seed Before the Cloud Point: Identify the exact temperature/anti-solvent ratio where the solution turns cloudy. In your next batch, pause the anti-solvent addition just before this point and introduce seed crystals. The seeds will consume the supersaturation, pulling the concentration below the LLPS boundary.

  • Change the Anti-Solvent: Switch from Water to Ethanol. Ethanol is a milder anti-solvent that reduces the thermodynamic shock to the system, widening the metastable zone.

LLPS_Logic A Anti-solvent Addition B Solution becomes cloudy/milky A->B C Microscopy Check B->C D Birefringent Crystals (Normal Nucleation) C->D Polarized Light E Spherical Droplets (LLPS / Oiling Out) C->E No Birefringence F Continue Process D->F G Heat to re-dissolve (Exit Binodal Curve) E->G Mitigation Step 1 H Adjust Solvent Ratio or Lower Concentration G->H Mitigation Step 2 I Seed before Cloud Point H->I Mitigation Step 3

Caption: Diagnostic and troubleshooting logic tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: The crystals are forming as thin, fragile needles that are impossible to filter. How can I improve the crystal habit?

The Science: The planar imidazo[1,2-a]pyridine core naturally stacks via π−π interactions. When supersaturation is high, the crystal lattice grows rapidly along this single 1D axis, resulting in high-aspect-ratio needles. The Solution: You must implement strict supersaturation control[1].

  • Flatten the Cooling Curve: Do not use linear cooling. Use a cubic cooling profile where the cooling rate is extremely slow at the beginning (when available surface area for growth is low) and accelerates only at the end of the batch.

  • Temperature Cycling: If needles have already formed, heat the reactor by 5-10°C to partially dissolve the fine, fragile tips, then cool it back down slowly. Repeating this cycle 2-3 times promotes Ostwald ripening, resulting in thicker, more block-like crystals that filter easily.

Q3: I am getting inconsistent polymorphic forms across different batches. How do I ensure I get the thermodynamically stable form?

The Science: According to Ostwald's Rule of Stages, the least stable (most soluble) polymorph often nucleates first because it is kinetically favored. If your cooling or anti-solvent addition is too fast, you will trap this metastable form. The Solution: Implement a high-temperature Slurry Ripening step[3]. Once crystallization is complete, do not immediately cool to 5°C. Instead, hold the slurry at an elevated temperature (e.g., 40°C in Ethanol) for 12–24 hours. The metastable polymorph will slowly dissolve into the mother liquor, and the thermodynamically stable polymorph will precipitate out. Monitor the transformation offline using X-Ray Powder Diffraction (XRPD) or Raman spectroscopy until the phase transition is complete.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: American Chemical Society (ACS) URL:[Link][2]

  • Monitoring and Advanced Control of Crystallization Processes (Chapter 11) Source: Cambridge University Press URL:[Link][1]

  • Polymorph screening in pharmaceutical development Source: European Pharmaceutical Review URL:[Link][3]

Sources

Troubleshooting

preventing oxidation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine during storage

Compound: 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 3-(2,5-Dichloropyrimidin-4-yl)imi...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. Below, you will find a mechanistic breakdown of its oxidative vulnerabilities, a troubleshooting FAQ, and self-validating protocols to ensure absolute structural integrity during storage.

Mechanistic Insights into Oxidative Degradation

Imidazo[1,2-a]pyridines are privileged scaffolds widely utilized in the development of kinase inhibitors (e.g., targeting Mer/Axl) [1]. However, the electron-rich nature of this fused bicyclic system makes it inherently susceptible to oxidative stress [2].

While the substitution of the electron-withdrawing 2,5-dichloropyrimidin-4-yl group at the 3-position provides some steric and electronic shielding, the N1 nitrogen of the imidazopyridine core remains highly vulnerable to electrophilic attack by reactive oxygen species (ROS). Furthermore, exposure to light triggers photolysis; photons excite the molecule, facilitating electron transfer to molecular oxygen to form superoxide radicals. These radicals attack the heterocycle, leading to N-oxides and eventually ring-opened α-ketoester or amide derivatives [3]. Trace metals (e.g., iron or copper) leached from low-quality glass can also catalyze this autoxidation [2].

OxidationPathway API 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine NOxide N-Oxidation (Imidazopyridine Core) API->NOxide Primary pathway Stress O₂ / Photons / Trace Metals (Storage Stressors) ROS Reactive Oxygen Species (e.g., Superoxide, Peroxides) Stress->ROS Catalyzes formation ROS->API Electrophilic attack Cleavage Oxidative C-N Cleavage (Ring-Opened Products) NOxide->Cleavage Advanced degradation Prevention Argon Blanketing & Amber Vials (-20°C) Prevention->Stress Mitigates

Fig 1: Oxidative degradation pathway of imidazo[1,2-a]pyridines and targeted preventive measures.

Troubleshooting & FAQs

Q: My batch of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine developed a yellowish tint after 3 months in the fridge. What happened? A: The yellowish discoloration is a classic macroscopic indicator of oxidative degradation. Imidazo[1,2-a]pyridines are prone to N-oxidation and subsequent C-N bond cleavage when exposed to ambient oxygen and light [2]. Even at 2-8°C, trace oxygen in the headspace can initiate autoxidation. The conjugated degradation products (often N-oxides or ring-opened species) absorb visible light, causing the color change [3].

Q: Why do you recommend Argon over Nitrogen for headspace blanketing? A: While nitrogen is cost-effective, it is slightly less dense than air (approx. 3% lighter) [4]. When a small storage vial is opened or imperfectly sealed, nitrogen easily escapes. Argon, however, is approximately 38% denser than air [4]. This allows it to pool at the bottom of the container, forming a robust, heavy protective blanket directly over the solid API that effectively displaces oxygen and resists displacement by ambient air drafts [5].

Q: Can I store this intermediate in solution for high-throughput screening? A: It is highly discouraged to store this compound in solution (e.g., DMSO) for prolonged periods. Solvents like DMSO can absorb moisture and oxygen, accelerating degradation. If solution storage is unavoidable, you must remove dissolved oxygen. Molecular oxygen may not be the rate-limiting step, but its thorough removal via a freeze-pump-thaw cycle is critical for liquid dosage form stability [6].

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the degradation rate of the compound, validating the need for strict environmental controls.

Storage ConditionAtmospherePrimary Packaging1-Month Purity (HPLC %Area)6-Month Purity (HPLC %Area)
25°C / 60% RHAmbient AirClear Glass98.2%89.5% (Major N-oxide peak)
2-8°CAmbient AirAmber Glass99.5%96.1%
2-8°CNitrogenAmber Glass99.8%98.4%
-20°C Argon Amber Glass + Foil Pouch >99.9% 99.8%
Standard Operating Procedure (SOP): Safe Storage & Handling

To create a self-validating system where degradation is systematically prevented, follow this step-by-step methodology for the solid-state storage of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. Each step is designed to eliminate a specific causality of degradation.

Step 1: Desiccation & Drying Ensure the API is dried to a constant weight under a high vacuum to remove trace solvents and moisture. Moisture can hydrolyze the highly reactive 2,5-dichloropyrimidine ring, generating HCl, which can subsequently catalyze further degradation of the imidazopyridine core [7].

Step 2: Primary Packaging Selection Transfer the solid powder into an amber glass vial. Amber glass is mandatory to block UV/Vis light, preventing the photo-induced generation of reactive oxygen species (ROS) [1].

Step 3: Argon Blanketing (Crucial Step) Insert an argon gas line (fitted with a sterile 0.22 µm filter) into the vial, keeping the tip just above the powder bed. Purge the headspace gently for 30-60 seconds. Because argon is heavier than air, it will displace the oxygen from the bottom up [5].

Step 4: Hermetic Sealing Withdraw the argon line and immediately cap the vial with a PTFE-lined septum cap. PTFE ensures chemical inertness and prevents the ingress of plasticizers that might act as oxidative stressors.

Step 5: Secondary Packaging ("Smart Packaging") Place the sealed vial inside an aluminum foil pouch. Add a commercial oxygen scavenger and a desiccant packet into the pouch. Heat-seal the pouch completely. This "smart packaging" approach eliminates residual oxygen permeation that can occur even through sealed caps [8].

Step 6: Temperature-Controlled Storage Store the sealed pouch in a monitored freezer at -20°C. Lowering the temperature kinetically slows down any potential autoxidation mechanisms that might occur with trace residual oxygen.

References
  • Gabrič, A. et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (PMC), 2022.[Link]

  • McCoull, W. et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry (ACS Publications), 2021.[Link]

  • Rahaman, S. "Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine." ACS Publications, 2025. [Link]

  • "Tank Blanketing: Protecting Product Integrity with Inert Gases." INOX Air Products, 2026. [Link]

  • "Bulk liquid oxygen, nitrogen, and argon storage systems at production sites." European Industrial Gases Association (EIGA). [Link]

  • "Minimizing Oxidation of Freeze-Dried Monoclonal Antibodies in Polymeric Vials Using a Smart Packaging Approach." MDPI, 2021.[Link]

  • "Stabilization of Pharmaceuticals to Oxidative Degradation." USPTO. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Penetration of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Welcome to the technical support center for researchers utilizing 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. This guide is designed to provide in-depth troubleshooting strategies for a common hurdle in cell-ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. This guide is designed to provide in-depth troubleshooting strategies for a common hurdle in cell-based assays: poor cell penetration of this small molecule inhibitor. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to diagnose and overcome this challenge, ensuring the success of your experiments.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, often targeting intracellular components like kinases.[1][2][3][4] Consequently, achieving sufficient intracellular concentrations of derivatives like 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is paramount for eliciting a biological response. This guide will walk you through a logical workflow to identify the root cause of poor cell penetration and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions researchers encounter when working with compounds that exhibit poor cell permeability.

Q1: My 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is potent in a biochemical (cell-free) assay but shows weak or no activity in my cell-based assay. Is this a permeability issue?

A1: This is a classic indicator of poor cell penetration.[5][6] A significant discrepancy between biochemical and cellular potency suggests that the compound is unable to reach its intracellular target at a high enough concentration to exert its effect. Other possibilities include compound instability in cell culture media or rapid metabolism by the cells, but poor permeability is a primary suspect.

Q2: What are the key physicochemical properties of my compound that might limit its cell permeability?

A2: Cell membranes are lipid bilayers, so a compound's ability to passively diffuse across is governed by a balance of lipophilicity and hydrophilicity. Key properties to consider for a molecule like 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine include:

  • Lipophilicity (cLogP): A cLogP value that is too high or too low can hinder cell permeability. While a certain degree of lipophilicity is required to enter the lipid bilayer, very high lipophilicity can cause the compound to become trapped in the membrane.

  • Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that is polar. High PSA is generally associated with poor cell permeability as it is energetically unfavorable for polar surfaces to enter the nonpolar interior of the lipid bilayer.

  • Molecular Weight (MW): Larger molecules tend to have lower passive permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its ability to cross the cell membrane.

Q3: Could my cells be actively pumping the compound out?

A3: Yes, this is a very common mechanism of low intracellular drug accumulation.[7] Cells express a variety of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which function as efflux pumps to remove foreign substances (xenobiotics) from the cell.[8][9][10][11] If your compound is a substrate for one of these transporters, it may be actively removed from the cytoplasm, preventing it from reaching its target.

Q4: How can I experimentally confirm that poor permeability is the issue?

A4: The most direct way is to measure the intracellular concentration of the compound. This can be achieved using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15][16] Comparing the intracellular concentration to the extracellular concentration in the media will give you a clear indication of how well the compound is penetrating the cells.

Part 2: Troubleshooting Workflow

When faced with suspected poor cell penetration, a systematic approach is crucial. The following workflow will guide you from initial diagnostics to advanced solutions.

TroubleshootingWorkflow cluster_diagnostics Phase 1: Diagnostics cluster_solutions Phase 2: Solutions A Initial Observation: Weak Cellular Activity B Assess Compound Cytotoxicity (Protocol 1) A->B Is the compound toxic at the tested concentrations? C Directly Measure Intracellular Concentration (LC-MS/MS) (Protocol 2) B->C If not cytotoxic D Assess Efflux Pump Involvement (Protocol 3) C->D If intracellular concentration is low E Optimize Assay Conditions: Increase Concentration/Time D->E If efflux is confirmed or suspected F Use Permeability Enhancers or Efflux Pump Inhibitors E->F If optimization is insufficient G Structural Modification: Prodrug Approach F->G For long-term strategy

Caption: A stepwise workflow for troubleshooting poor cell penetration.

Part 3: Experimental Protocols

Here are detailed protocols for the key experiments outlined in the troubleshooting workflow.

Protocol 1: Cytotoxicity Assessment

Principle: Before increasing the concentration of your compound, it's essential to determine its cytotoxic profile.[17][18][19][20][21] This ensures that any observed lack of effect is due to poor penetration and not simply because the compound is killing the cells. The MTT or XTT assay is a common method for this.[20]

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in your cell culture medium. Treat the cells with a range of concentrations, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will convert the tetrazolium salt to a colored formazan product.[20]

  • Solubilization and Absorbance Reading: If using MTT, add a solubilization solution. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 2: Intracellular Concentration Measurement by LC-MS/MS

Principle: This is the gold standard for quantifying the amount of your compound inside the cells.[12][13][14][15][16]

Methodology:

  • Cell Treatment: Plate cells in a larger format (e.g., 6-well plate) to obtain enough material for analysis. Treat the cells with a known concentration of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine for a defined period.

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

    • Trypsinize and collect the cells.

    • Count the cells to normalize the data.

  • Cell Lysis: Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or a lysis buffer).

  • Protein Precipitation and Extraction: Add a cold organic solvent (e.g., acetonitrile with an internal standard) to precipitate proteins and extract the compound.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of your compound.

  • Data Calculation: Calculate the intracellular concentration, often expressed as picograms or femtomoles per cell.

Protocol 3: Efflux Pump Involvement Assay

Principle: This assay determines if your compound is a substrate for ABC transporters by using known inhibitors of these pumps.[7]

Methodology:

  • Experimental Setup: Set up your primary cell-based assay (e.g., a reporter assay or a cell viability assay where your compound is expected to have an effect).

  • Co-treatment: Treat the cells with your 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil or cyclosporin A for P-gp).

  • Incubation and Readout: Incubate the cells and perform your assay readout.

  • Data Analysis: If the activity of your compound is significantly increased in the presence of the efflux pump inhibitor, it strongly suggests that your compound is a substrate for that transporter.

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical Physicochemical Properties of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine and a More Permeable Analog

Property3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (Predicted)More Permeable Analog (Hypothetical)
Molecular Weight ~308 g/mol ~350 g/mol
cLogP 3.52.8
Polar Surface Area 55 Ų75 Ų
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 56

Note: These are hypothetical values for illustrative purposes.

Part 5: Advanced Strategies and Considerations

If the initial troubleshooting steps are not sufficient, consider these more advanced strategies.

Permeability Enhancers

Certain excipients, known as permeation enhancers, can transiently increase the permeability of the cell membrane.[22][23][24][25][26] These should be used with caution and their effects on your specific cell type and assay should be validated.

Prodrug Approach

A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion within the body to release the active parent drug.[27] For compounds with poor permeability, a common strategy is to mask polar functional groups with lipophilic moieties. These prodrugs can more easily cross the cell membrane, and once inside, intracellular enzymes (like esterases) cleave the modifying group to release the active compound.

ProdrugConcept cluster_inside Intracellular Space cluster_conversion Prodrug Lipophilic Prodrug Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug Enzymes Intracellular Enzymes Prodrug_in Prodrug ActiveDrug_in Active Drug Prodrug_in->ActiveDrug_in Cleavage Enzymes_in Enzymes

Caption: The prodrug strategy for improving cell permeability.

Fluorescent Labeling

Synthesizing a fluorescently labeled version of your compound can allow for direct visualization of its cellular uptake and subcellular localization using fluorescence microscopy.[28][29][30][31] However, it is crucial to consider that the addition of a bulky fluorophore can alter the physicochemical properties and biological activity of the parent compound.[28]

Conclusion

Troubleshooting poor cell penetration is a common challenge in drug discovery and chemical biology research. By systematically evaluating the potential causes, from the compound's intrinsic properties to cellular efflux mechanisms, and by employing the appropriate experimental tools, you can overcome this hurdle. This guide provides a comprehensive framework to diagnose and solve permeability issues with 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine and other challenging small molecules, ultimately leading to more reliable and translatable data in your cell-based assays.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4). Retrieved from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.). Retrieved from [Link]

  • 4-(Aryl)-Benzo[5][32]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - MDPI. (2022, November 19). Retrieved from [Link]

  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC. (n.d.). Retrieved from [Link]

  • Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC. (n.d.). Retrieved from [Link]

  • 4-[(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]-N-ethylpiperidine-1-carboxamide | C19H22ClN7O | CID 44440215 - PubChem. (n.d.). Retrieved from [Link]

  • Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC. (2025, March 28). Retrieved from [Link]

  • Recent Advances in Methods for Quantifying the Cell Penetration of Macromolecules - PMC. (2024, July 17). Retrieved from [Link]

  • Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC. (n.d.). Retrieved from [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - MDPI. (2023, January 16). Retrieved from [Link]

  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments | Chemical Reviews - ACS Publications. (2024, February 14). Retrieved from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 7). Retrieved from [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC. (2020, March 12). Retrieved from [Link]

  • Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS | Analytical Chemistry - ACS Publications. (2017, October 17). Retrieved from [Link]

  • A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed. (n.d.). Retrieved from [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. (n.d.). Retrieved from [Link]

  • An overview of kinase downregulators and recent advances in discovery approaches - PMC. (n.d.). Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (2018, September 14). Retrieved from [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC. (2019, January 19). Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19). Retrieved from [Link]

  • Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PubMed. (2022, October 5). Retrieved from [Link]

  • Strategies for Improving Cell-Penetrating Peptides Stability and Delivery - Encyclopedia.pub. (2022, November 4). Retrieved from [Link]

  • Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - MDPI. (2022, April 8). Retrieved from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, June 14). Retrieved from [Link]

  • Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - MDPI. (2022, April 21). Retrieved from [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (2024, December 11). Retrieved from [Link]

  • Small molecules that dramatically alter multidrug resistance phenotype by modulating the substrate specificity of P-glycoprotein - PMC. (n.d.). Retrieved from [Link]

  • Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - Frontiers. (2022, October 4). Retrieved from [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Universiteit Gent. (2020, June 2). Retrieved from [Link]

  • Overcoming resistance mechanisms to kinase inhibitors | OTT - Dove Medical Press. (2022, January 25). Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. (n.d.). Retrieved from [Link]

  • Differential Expression of ABC Transporter Genes in Brain Vessels vs. Peripheral Tissues and Vessels from Human, Mouse and Rat - MDPI. (2023, May 22). Retrieved from [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays | IntechOpen. (2025, March 3). Retrieved from [Link]

  • Improved assays for determining the cytosolic access of peptides, proteins, and their mimetics. - SciSpace. (n.d.). Retrieved from [Link]

  • A Putative Efflux Transporter of the ABC Family, YbhFSR, in Escherichia coli Functions in Tetracycline Efflux and Na+(Li+)/H+ Transport - Frontiers. (2020, April 22). Retrieved from [Link]

  • Treatments to reverse tumour resistance to kinase inhibitors, with a biomarker panel to predict patient response. (n.d.). Retrieved from [Link]

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (n.d.). Retrieved from [Link]

  • Natural-product-based fluorescent probes: recent advances and applications - PMC. (n.d.). Retrieved from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023, December 13). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Plasma Stability of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals encountering rapid plasma clearance when working with the 3-(2,5-Dichloropyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals encountering rapid plasma clearance when working with the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we dissect the chemical causality of this instability, provide structural strategies to bypass it, and outline a self-validating experimental protocol to accurately quantify your compound's degradation.

FAQ 1: Why does my compound degrade so rapidly in human and rodent plasma?

The Causality: The rapid degradation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in plasma is rarely due to enzymatic cleavage (such as esterases or amidases). Instead, it is driven by the intrinsic electrophilicity of the 2,5-dichloropyrimidine moiety.

The C2-chlorine atom is flanked by two highly electronegative nitrogen atoms (N1 and N3) within the pyrimidine ring. This severely depletes the electron density at the C2 carbon, creating a highly activated site for Nucleophilic Aromatic Substitution (SNAr). Furthermore, while the C5-chlorine is less reactive to direct attack, its strong inductive electron-withdrawing effect (-I effect) further destabilizes the ring, lowering the activation energy required for nucleophilic attack.

When introduced into plasma, the C2-chlorine is rapidly displaced by endogenous nucleophiles. The primary culprits are water (leading to hydrolysis) and free thiols, such as glutathione (GSH) or the free cysteine residues (e.g., Cys34) on human serum albumin (HSA)[1].

Pathway A 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine (Highly Electrophilic) B Meisenheimer Intermediate (C2 Nucleophilic Attack) A->B Plasma Nucleophiles (GSH, H2O, HSA-SH) C GSH Adduct (Thiol Displacement) B->C + Glutathione - HCl D 2-Hydroxypyrimidine (Hydrolysis Product) B->D + H2O - HCl

Fig 1. Nucleophilic Aromatic Substitution (SNAr) degradation pathway of the dichloropyrimidine core.

FAQ 2: How can I prove the instability is chemical (SNAr) rather than enzymatic?

To isolate the variable of chemical instability versus enzymatic degradation, you must run a diagnostic matrix test . By comparing the compound's half-life across three specific environments, the system self-validates the degradation mechanism:

  • Active Plasma (37°C): Establishes the baseline degradation rate.

  • Heat-Inactivated (HI) Plasma (37°C): Heating plasma to 56°C for 30 minutes denatures esterases and amidases. If your compound still degrades rapidly here, the mechanism is strictly chemical.

  • PBS + 10 mM GSH (pH 7.4, 37°C): Simulates the physiological thiol concentration without proteins. Rapid degradation in this buffer definitively confirms intrinsic electrophilicity and thiol reactivity[1].

FAQ 3: What structural modifications (SAR) can stabilize the compound without losing the imidazo[1,2-a]pyridine core?

If the 2-chloro group is not strictly required for covalent target engagement, the most effective strategy is electronic modulation . By replacing the highly reactive C2-chlorine with an electron-donating group (EDG), you can neutralize the electrophilicity of the pyrimidine ring and completely shut down the SNAr pathway.

Table 1: Quantitative Impact of Pyrimidine Modifications on Plasma Stability

Structural ModificationElectronic Effect on Pyrimidine RingPredicted Plasma T1/2Primary Clearance Mechanism
C2-Cl, C5-Cl (Parent)Highly Electron-Withdrawing< 15 minChemical SNAr (Thiol/H₂O)
C2-NH₂, C5-Cl Strong Electron-Donating at C2> 120 minStable in plasma (Hepatic CYP in vivo)
C2-CH₃, C5-Cl Mild Electron-Donating at C2> 120 minStable in plasma (Hepatic CYP in vivo)
C2-Cl, C5-CH₃ Reduced Inductive Pull at C530 - 60 minSlowed SNAr

Note: The imidazo[1,2-a]pyridine core itself is generally stable in plasma. Any observed instability is almost exclusively localized to the halogenated pyrimidine appendage.

FAQ 4: Can you provide a self-validating protocol to accurately measure this?

Yes. Below is a standardized, step-by-step LC-MS/MS methodology designed to not only track the disappearance of the parent compound but also validate the mechanism by capturing the degradation products.

Workflow S1 1. Matrix Prep Pre-warm Plasma, HI-Plasma, & PBS+GSH to 37°C S2 S2 S1->S2 S3 3. Sampling Extract aliquots at 0, 15, 30, 60, 120 min S2->S3 S4 4. Quenching Add 3x vol ice-cold ACN + Internal Standard S3->S4 S5 5. Precipitation Centrifuge at 15,000 x g for 15 min (4°C) S4->S5 S6 6. LC-MS/MS Quantify parent decay & metabolite formation S5->S6

Fig 2. Self-validating experimental workflow for determining plasma stability and degradation mechanisms.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm human/rodent plasma, heat-inactivated plasma, and PBS buffer (containing 10 mM GSH) to 37°C in a shaking water bath.

  • Compound Spiking: Prepare a 100 µM stock of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in DMSO. Spike 10 µL of this stock into 990 µL of the pre-warmed matrices (Final concentration: 1 µM; DMSO must be ≤1% to prevent protein precipitation).

  • Kinetic Sampling: At time points t = 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each matrix.

  • Reaction Quench: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an analytical internal standard (e.g., Tolbutamide, 100 ng/mL). The cold organic solvent instantly denatures proteins and halts all chemical/enzymatic reactions.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • LC-MS/MS Analysis (Self-Validation Checkpoint): Transfer the supernatant to LC vials. Set your mass spectrometer to monitor the MRM transition for the parent compound decay.

    • Crucial Step: Concurrently run a full-scan or specific MRM to look for the +307 Da mass shift (indicative of the GSH adduct) and the -18 Da mass shift (indicative of the -Cl to -OH hydrolysis product). Detecting these specific adducts directly validates the SNAr degradation hypothesis.

References
  • Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine Derivative: Structural Characterization of Glutathione Conjugates in Vitro Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine vs. Standard Imidazopyridine Scaffolds in Kinase Inhibitor Design

Executive Summary The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of targeted anti-cancer therapeutics and central nervous system agents [1]. His...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of targeted anti-cancer therapeutics and central nervous system agents [1]. Historically, drug discovery programs have relied on standard, unfunctionalized imidazopyridine building blocks, which require lengthy, linear synthetic routes to install critical pharmacophores.

Modern targeted protein kinase inhibitor (PKI) discovery has shifted toward the use of advanced, pre-assembled intermediates. 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine represents a paradigm shift in this space. By pre-installing a highly functionalized pyrimidine ring at the C3 position, this advanced scaffold provides a ready-made hinge-binding domain with orthogonal reactivity vectors. This guide objectively compares the performance, synthetic efficiency, and pharmacological utility of this advanced scaffold against traditional imidazopyridine cores [2].

Structural and Mechanistic Rationale

The Limitations of Standard Imidazopyridine Scaffolds

Standard scaffolds (e.g., unsubstituted imidazo[1,2-a]pyridine or simple 3-bromo derivatives) require multi-step functionalization. To build a kinase inhibitor, chemists must typically perform a transition-metal-catalyzed cross-coupling (such as a Suzuki-Miyaura reaction) to install a hinge-binding heterocycle at the C3 position. This linear approach limits late-stage modularity, as the harsh conditions of cross-coupling can be incompatible with sensitive functional groups introduced earlier in the synthesis.

The Advantage of the 3-(2,5-Dichloropyrimidin-4-yl) Architecture

The 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold bypasses these limitations through intelligent pre-assembly:

  • Pre-installed Hinge Binder: The pyrimidine ring acts as a classic ATP-competitive hinge binder, forming critical hydrogen bonds with the kinase backbone [3].

  • Orthogonal Reactivity: The 2,5-dichloro substitution pattern on the pyrimidine ring is chemically orthogonal. The C2-chlorine is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, enabling rapid, transition-metal-free Nucleophilic Aromatic Substitution (SNAr).

  • Gatekeeper Targeting: The C5-chlorine is significantly less reactive to nucleophiles. It can either be retained to fill the lipophilic gatekeeper pocket of the kinase or subjected to late-stage Suzuki coupling to access deeper binding pockets [4].

G Advanced_Scaffold 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine C2_Position C2-Chlorine (Highly Electrophilic) Advanced_Scaffold->C2_Position SNAr with Amines C5_Position C5-Chlorine (Lipophilic / Cross-Coupling) Advanced_Scaffold->C5_Position Suzuki Coupling / Gatekeeper Core_Binding Imidazo[1,2-a]pyridine Core (Hinge Binder / Rigid Spacer) Advanced_Scaffold->Core_Binding Kinase Pocket Anchoring

Caption: Structural logic and functionalization vectors of the advanced pyrimidine-imidazopyridine scaffold.

Comparative Performance Metrics

To quantify the advantages of the advanced scaffold, the table below summarizes the synthetic and operational metrics when generating a 50-compound library of ATP-competitive kinase inhibitors.

Performance MetricStandard Imidazo[1,2-a]pyridine Scaffolds3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine
Initial Synthetic Steps 4–6 steps (Bromination, Borylation, Coupling)0 steps (Commercially available advanced intermediate)
Hinge-Binding Motif Requires de novo installation via Pd-catalysisPre-installed (Pyrimidine ring)
Late-Stage Modularity Low (Linear synthesis restricts divergence)High (Divergent SNAr and optional cross-coupling)
Average Overall Yield 15% – 30% (Due to multi-step losses)50% – 75% (Highly efficient SNAr reactions)
Regioselectivity Prone to off-target halogenation/arylation100% regioselective at C2 vs. C5 under controlled heat

Experimental Protocols: A Self-Validating Workflow

When utilizing 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, the primary reaction is the SNAr functionalization at the C2 position. As an Application Scientist, I emphasize the importance of a self-validating system —where the physical observations at each step confirm the chemical causality before proceeding [3].

Protocol: Regioselective C2-Amination via SNAr

Objective: Install a solvent-exposed solubilizing group (e.g., an aliphatic amine or substituted aniline) exclusively at the C2 position of the pyrimidine ring.

  • Reagent Preparation & Dissolution Check:

    • Suspend 1.0 eq of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in anhydrous isopropanol (0.2 M).

    • Causality Check: The starting material is sparingly soluble at room temperature. Complete dissolution upon heating to 60°C confirms the absence of polymeric degradation products.

  • Regioselective SNAr Reaction:

    • Add 1.2 eq of the desired primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Elevate the temperature to 80°C for 4–6 hours.

    • Causality Check (LC-MS/TLC): The C2-chlorine is highly activated by the pyrimidine nitrogens, whereas the C5-chlorine is deactivated. A successful reaction will show a single new peak corresponding to [M + Amine - HCl]. If a double-addition mass is observed, the temperature exceeded 95°C, providing enough thermal energy to overcome the activation barrier of the C5-chlorine.

  • Workup and Precipitation:

    • Cool the reaction to room temperature and add dropwise to rapidly stirring ice water.

    • Causality Check: The desired mono-aminated product will precipitate as a distinct solid, while unreacted aliphatic amines and DIPEA hydrochloride salts remain highly water-soluble, validating the purification step without the need for column chromatography.

G Start Advanced Scaffold + R-NH2 SNAr SNAr Reaction (DIPEA, iPrOH, 80°C) Start->SNAr Intermediate C2-Aminated Intermediate (Regioselective) SNAr->Intermediate 100% Regiocontrol Decision Is C5 Modification Required? Intermediate->Decision Suzuki Suzuki-Miyaura Coupling (Pd catalyst, R'-B(OH)2) Decision->Suzuki Yes Final1 Final Kinase Inhibitor (C5-Chloro retained) Decision->Final1 No Final2 Final Kinase Inhibitor (C5-Substituted) Suzuki->Final2

Caption: Self-validating experimental workflow for divergent kinase inhibitor library generation.

Kinase Targeting & Pharmacological Impact

The ultimate value of the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold lies in its spatial geometry within the ATP-binding pocket. Compared to standard scaffolds, this advanced core reliably targets kinases such as CDKs, PI3K, and IGF-1R with high ligand efficiency [1, 4].

  • Hinge Region Anchoring: The N1 of the imidazo[1,2-a]pyridine and the pyrimidine nitrogens form a bidentate hydrogen-bonding network with the backbone NH and carbonyl groups of the kinase hinge region (e.g., Met/Cys residues) [4].

  • Solvent Front Extension: The amine installed at the C2 position points directly toward the solvent-exposed region, allowing chemists to attach piperazines or morpholines to tune aqueous solubility and pharmacokinetics [3].

  • Gatekeeper Interaction: The C5-chlorine atom is perfectly angled to project into the hydrophobic pocket adjacent to the gatekeeper residue. The heavy halogen atom can form stabilizing halogen bonds or hydrophobic interactions, dramatically increasing selectivity against off-target kinases [2].

G Inhibitor Inhibitor Domains Pyrimidine N Imidazopyridine N C2-Amine C5-Chloro Hinge Kinase Hinge Region (Backbone NH/C=O) Inhibitor->Hinge Hydrogen Bonding Solvent Solvent-Exposed Region (Solubilizing groups) Inhibitor->Solvent Vector Extension Gatekeeper Gatekeeper Pocket (Hydrophobic/Halogen bond) Inhibitor->Gatekeeper Steric/Lipophilic Fit

Caption: Mechanistic binding model of the scaffold within the ATP-binding site of target kinases.

Conclusion

For drug development professionals focused on targeted oncology and kinase inhibition, transitioning from standard imidazopyridine building blocks to the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold offers profound advantages. By eliminating low-yielding, early-stage cross-coupling steps and providing a pre-organized hinge-binding motif with orthogonal reactivity, this scaffold accelerates SAR exploration, improves overall yields, and yields highly potent, selective therapeutic candidates.

References

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed / National Institutes of Health. Available at:[Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at:[Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors. Chemistry–An Asian Journal. Available at:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides a comprehensive comparison of analytical methods for the quantification of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, a novel heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the validation of these methods, grounded in established regulatory guidelines.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide will focus on the most common and robust analytical techniques for the quantification of small molecules like 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The principles and methodologies discussed are in alignment with the guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which is also recognized by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]

The Critical Choice of Analytical Technique

The selection of an appropriate analytical method is contingent upon several factors, including the intended purpose of the analysis (e.g., purity assessment, pharmacokinetic studies), the nature of the sample matrix, and the required sensitivity.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. It is a robust, cost-effective, and reliable method, particularly for routine quality control. The presence of chromophoric groups in the structure of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine suggests that UV detection would be a suitable approach.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for bioanalytical applications where the analyte is present at very low concentrations in complex biological matrices such as plasma or urine.[9] The high specificity of MS detection minimizes interference from matrix components.

The following sections will delve into a comparative analysis of these two methods, supported by projected experimental data based on the analysis of structurally similar pyridine and pyrimidine derivatives.[9][10][11][12]

Comparative Performance of Analytical Methods

The table below summarizes the expected performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. These values are derived from typical performance data for the analysis of related heterocyclic compounds and serve as a benchmark for method validation.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%98 - 102%
Precision (%RSD) < 2.0%< 15.0% (for bioanalysis)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.04 ng/mL
Robustness HighHigh
Specificity Good to ExcellentExcellent

Experimental Protocols

Reproducibility is a critical aspect of any validated analytical method. The following are detailed, step-by-step protocols for the quantification of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine using both HPLC-UV and UPLC-MS/MS.

Protocol 1: HPLC-UV Method for Purity and Assay

This method is suitable for determining the purity and assay of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in bulk drug substance and formulated products.

1. Instrumentation and Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to improve peak shape. The exact ratio should be optimized for ideal retention and separation.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of maximum absorbance (e.g., 254 nm or a more specific wavelength) should be selected.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine sample.
  • Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution.
  • Prepare working standards and quality control samples by diluting the stock solution with the mobile phase.
  • Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Method for Bioanalysis

This method is designed for the quantification of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in biological matrices, such as human plasma, for pharmacokinetic studies.

1. Instrumentation and Chromatographic Conditions:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: Reversed-phase C18 column with smaller particle size (e.g., 50 x 2.1 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A suitable gradient to ensure separation from endogenous matrix components.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. These transitions must be optimized by direct infusion of the compound.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard.
  • Precipitate proteins by adding 300 µL of acetonitrile.
  • Vortex the mixture and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant for injection into the UPLC-MS/MS system.

Validation Workflow and Key Parameters

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[13][14] The following diagram illustrates a typical workflow for analytical method validation, as recommended by ICH guidelines.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Write Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for the validation of an analytical method.

Key Validation Parameters Explained
  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[13] For HPLC-UV, this involves demonstrating that impurities and degradation products do not co-elute with the main peak. For UPLC-MS/MS, specificity is ensured by monitoring unique MRM transitions.

  • Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte.[13] This is typically evaluated by a series of at least five concentrations across the desired range.

  • Accuracy: The closeness of test results obtained by the method to the true value.[13] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Sample Preparation Workflow for UPLC-MS/MS Analysis

A robust sample preparation procedure is crucial for reliable bioanalysis. The following diagram illustrates a standard protein precipitation workflow for the analysis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in a biological matrix like plasma.

Sample Preparation Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject

Sources

Validation

Comparative Kinase Selectivity Profiling of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Executive Summary & Structural Rationale In the landscape of targeted oncology and kinase inhibitor drug discovery, the design of the core hinge-binding scaffold dictates the downstream success of the entire chemical ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and kinase inhibitor drug discovery, the design of the core hinge-binding scaffold dictates the downstream success of the entire chemical series. 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine has emerged as a highly privileged, dual-pharmacophore intermediate.

This scaffold fuses two critical components:

  • Imidazo[1,2-a]pyridine Core: A well-documented, potent ATP-competitive hinge binder utilized in the development of inhibitors targeting FLT3, CDKs, and IGF-1R[1][2][3].

  • 2,5-Dichloropyrimidine Ring: A versatile electrophilic center. The C2-chlorine serves as an optimal leaving group for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr), while the C5-chlorine acts as a critical structural determinant for kinase selectivity.

This guide objectively compares the baseline kinase selectivity of the 2,5-dichloro scaffold against its des-chloro (2-chloro only) alternative, detailing the structural causality behind its performance and providing a self-validating methodology for high-throughput profiling.

Structural Causality & Binding Mechanics

To understand the selectivity profile of this scaffold, we must analyze its interaction with the kinase ATP-binding pocket. The imidazo[1,2-a]pyridine nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region. However, the true selectivity driver is the C5-chlorine atom on the pyrimidine ring.

When the pyrimidine ring projects into the hydrophobic pocket adjacent to the ATP-binding site, the C5-chlorine interacts directly with the kinase's gatekeeper residue . In kinases with smaller gatekeeper residues (e.g., Phenylalanine in FLT3 and CDK9), the lipophilic chlorine atom provides favorable van der Waals contacts, significantly enhancing binding enthalpy[2][3]. Conversely, in kinases with bulky gatekeeper residues (e.g., Methionine or Isoleucine), the C5-chlorine causes severe steric clashes, effectively engineering selectivity into the bare scaffold before any late-stage functionalization occurs.

Pathway Scaffold 3-(2,5-Dichloropyrimidin-4-yl) imidazo[1,2-a]pyridine Hinge Imidazo[1,2-a]pyridine (Hinge Binder) Scaffold->Hinge Core Structure Gatekeeper C5-Chloro (Gatekeeper Pocket) Scaffold->Gatekeeper C5 Substitution Target1 FLT3-ITD Inhibition Hinge->Target1 ATP Competition Target2 CDK9 Inhibition Hinge->Target2 ATP Competition Gatekeeper->Target1 Affinity via Phe691 Gatekeeper->Target2 Affinity via Phe90

Logical mapping of the scaffold's structural moieties to kinase target affinity.

Comparative Quantitative Profiling Data

The table below summarizes the comparative biochemical IC50 data. We benchmark the 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine against the alternative 3-(2-Chloropyrimidin-4-yl)imidazo[1,2-a]pyridine (lacking the C5-chlorine) to isolate the exact impact of the gatekeeper-interacting moiety.

Data represents baseline scaffold potency prior to C2-amine functionalization, evaluated at apparent Km(ATP).

Kinase TargetGatekeeper Residue2,5-Dichloro Scaffold IC50 (nM)2-Chloro Alternative IC50 (nM)Selectivity Shift (Fold)
FLT3 (ITD) Phe691181458.0x Enhancement
CDK9 / CycT1 Phe90241907.9x Enhancement
IGF-1R Met10544102800.6x (Steric Clash)
Aurora A Leu2108503100.3x (Steric Clash)
EGFR (WT) Thr790>10,000>10,000N/A

Key Insight: The presence of the C5-chlorine atom drives a near 8-fold increase in potency for FLT3 and CDK9[2][3], while actively penalizing binding to IGF-1R[1] and Aurora A[4] due to steric hindrance with their respective gatekeeper residues. This makes the 2,5-dichloro variant a vastly superior starting point for developing selective hematological oncology drugs.

Self-Validating High-Throughput Profiling Methodology

To generate the comparative data above, we utilize a highly robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system to ensure that the lipophilic nature of the dichloropyrimidine scaffold does not yield false positives.

Step-by-Step TR-FRET Protocol

1. Reagent & Buffer Preparation

  • Action: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Causality: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical. Halogenated pyrimidines are highly lipophilic and prone to non-specific aggregation or adhesion to the polystyrene microplate. Brij-35 prevents this, ensuring accurate concentration-response curves. DTT is required to maintain the kinase's catalytic cysteine residues in a reduced, active state.

2. Acoustic Compound Dispensing

  • Action: Use Acoustic Droplet Ejection (ADE) to dispense the scaffold in a 10-point, 3-fold serial dilution (in 100% DMSO) directly into a 384-well assay plate.

  • Causality: ADE utilizes sound energy to transfer nanoliter volumes, completely eliminating tip-based carryover. This is mandatory for sticky, halogenated scaffolds that easily contaminate plastic pipette tips.

3. Enzyme-Substrate Incubation

  • Action: Add the specific recombinant kinase (e.g., FLT3-ITD or CDK9/CyclinT1) and the corresponding biotinylated peptide substrate to the assay plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

4. ATP Initiation at Km

  • Action: Initiate the reaction by adding ATP precisely at the predetermined apparent Km for each specific kinase.

  • Causality: According to the Cheng-Prusoff equation, running the assay at Km(ATP) ensures that the measured IC50 is directly proportional to the inhibitor's true binding affinity (Ki). This normalizes the data, allowing for an objective, apples-to-apples comparison of selectivity across kinases with vastly different intrinsic ATP affinities.

5. Detection & Quality Control (Self-Validation)

  • Action: Stop the reaction using an EDTA-containing buffer, followed by the addition of a Europium-labeled anti-phosphopeptide antibody and a Streptavidin-APC tracer. Read the TR-FRET emission ratio (665nm / 615nm).

  • Validation: Every plate must contain 16 wells of a positive control (e.g., 10 µM Staurosporine) and 16 wells of a negative control (DMSO only). Calculate the Z'-factor for each plate. A Z'-factor > 0.6 validates the assay's dynamic range and proves the data is free from artifactual interference.

TRFRET Acoustic 1. Acoustic Dispensing (Eliminates carryover) Buffer 2. Kinase + Buffer (Brij-35 prevents aggregation) Acoustic->Buffer ATP 3. ATP at Km (Normalizes Ki across kinases) Buffer->ATP Read 4. TR-FRET Readout (Europium Emission Ratio) ATP->Read QC 5. Z'-Factor Validation (Ensures Z' > 0.6) Read->QC

Step-by-step self-validating TR-FRET screening workflow for kinase selectivity.

Conclusion

The 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine scaffold is not merely a synthetic intermediate; it is a highly engineered pharmacophore. By objectively comparing it to its 2-chloro counterpart, we demonstrate that the strategic placement of the C5-chlorine atom actively drives selectivity toward kinases with small gatekeeper residues (FLT3, CDK9) while sterically excluding others (IGF-1R, Aurora A). When paired with rigorous, self-validating profiling methodologies, this scaffold serves as a premier foundation for the development of next-generation, highly selective targeted therapeutics.

References

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. 1

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. 2

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. 3

  • Design, synthesis and bioevaluation of dihydropyrazolo[3,4-b]pyridine and benzo[4,5]imidazo[1,2-a]pyrimidine compounds as dual KSP and Aurora-A kinase inhibitors for anti-cancer agents. Bioorganic & Medicinal Chemistry. 4

Sources

Comparative

Benchmarking Novel Anticancer Therapeutics: A Comparative Efficacy Guide for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine in Xenograft Models

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vivo efficacy of novel therapeutic candidates, using the hypothetical compound 3-(2,5-Dichloropyrimidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vivo efficacy of novel therapeutic candidates, using the hypothetical compound 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (hereinafter referred to as Compound X) as a case study. The principles and protocols outlined herein are designed to ensure scientific rigor and generate robust, comparable data for informed decision-making in preclinical development.

The imidazo[1,2-a]pyridine and pyrimidine scaffolds are foundational in modern medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Derivatives of these heterocycles have demonstrated a wide range of biological activities, including potent anticancer effects.[3][4][5][6] These compounds often exert their therapeutic action by targeting key nodes in cancer cell signaling, such as the PI3K/Akt/mTOR pathway or specific receptor tyrosine kinases like c-KIT.[3][5][6][7]

For the purpose of this guide, we will hypothesize that Compound X is a novel, potent, and selective inhibitor of the c-KIT receptor tyrosine kinase. Activating mutations in c-KIT are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GIST).[6] Therefore, our benchmarking strategy will focus on evaluating Compound X in relevant xenograft models of GIST, comparing its performance against the standard-of-care c-KIT inhibitor, imatinib.

Strategic Selection of In Vivo Models

The clinical relevance of preclinical data is critically dependent on the choice of xenograft model.[8][9] For Compound X, a multi-model approach is recommended to assess efficacy across a spectrum of genetic backgrounds and tumor complexities.

Cell Line-Derived Xenografts (CDX)

CDX models, generated from established cancer cell lines, offer high reproducibility and are ideal for initial efficacy screening. For a c-KIT inhibitor, a cell line harboring a known activating c-KIT mutation is essential.

  • Recommended Cell Line: GIST-T1, which expresses an activating mutation in c-KIT exon 11.

  • Rationale: This model provides a direct and quantifiable measure of on-target activity. The consistent growth kinetics of CDX models facilitate straightforward comparison of tumor growth inhibition between treatment groups.[10]

Patient-Derived Xenografts (PDX)

PDX models, established by implanting fresh patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes.[8][11][12] They retain the histological and genetic characteristics of the original tumor, including its heterogeneity.[11][13]

  • Recommended PDX Models:

    • A PDX model with a primary c-KIT mutation sensitive to imatinib.

    • A PDX model with a secondary c-KIT mutation conferring resistance to imatinib (e.g., V654A mutation in exon 13).[6]

  • Rationale: This dual-PDX strategy allows for a nuanced assessment of Compound X's efficacy, both in a treatment-naive setting and in a clinically relevant resistance setting. Comparing Compound X to imatinib in a resistant model is a critical step in establishing its potential for second-line therapy.[6]

cluster_0 Model Selection Strategy Start Start Hypothesized_Target Hypothesized Target (e.g., c-KIT) Start->Hypothesized_Target Initial_Screen Initial Efficacy & PK/PD Screening Hypothesized_Target->Initial_Screen CDX_Model CDX Model with Activating Mutation (e.g., GIST-T1) Initial_Screen->CDX_Model Advanced_Efficacy Advanced Efficacy & Resistance Testing CDX_Model->Advanced_Efficacy PDX_Models PDX Models: - Imatinib-Sensitive - Imatinib-Resistant Advanced_Efficacy->PDX_Models Decision_Point Go/No-Go Decision for Further Development PDX_Models->Decision_Point cluster_1 Xenograft Establishment Workflow cluster_cdx CDX Model cluster_pdx PDX Model Cell_Culture Cell Culture (GIST-T1) Harvest_Suspend Harvest & Suspend in Matrigel Cell_Culture->Harvest_Suspend SC_Injection Subcutaneous Injection Harvest_Suspend->SC_Injection CDX_Ready Tumor-Bearing Mouse (CDX) SC_Injection->CDX_Ready Patient_Tumor Fresh Patient Tumor Tissue Mince_Implant Mince & Implant (Trocar) Patient_Tumor->Mince_Implant Engraftment Engraftment & Passaging (P0 -> P1) Mince_Implant->Engraftment PDX_Ready Tumor-Bearing Mouse (PDX) Engraftment->PDX_Ready

Caption: Workflow for CDX and PDX model establishment.

Treatment Protocol
  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group). 2. Treatment Groups:

    • Vehicle Control (e.g., PBS or formulation vehicle)

    • Compound X (e.g., 50 mg/kg, daily oral gavage)

    • Imatinib (e.g., 50 mg/kg, daily oral gavage)

  • Administration: Administer treatments for a defined period (e.g., 21 days). The route of administration should be consistent with the intended clinical use. 4. Monitoring:

    • Measure tumor volume with digital calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2. [14] * Monitor body weight as an indicator of toxicity.

    • Observe mice for any clinical signs of distress.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.

Data Analysis and Comparative Benchmarking

Objective comparison requires clear, quantitative metrics. All data should be summarized in tables for easy interpretation.

Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): Calculated as a percentage: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100.

  • Tumor Regression: The percentage of tumors that shrink below their initial volume.

  • Survival Analysis: If applicable, a Kaplan-Meier survival curve can be generated to compare the time it takes for tumors to reach the endpoint volume.

Comparative Data Tables

Table 1: Efficacy of Compound X vs. Imatinib in GIST-T1 CDX Model

Treatment Group (Dose)Mean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Day 21 (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control152 ± 151450 ± 180--1.5%
Compound X (50 mg/kg)149 ± 18250 ± 4582.8%-2.0%
Imatinib (50 mg/kg)155 ± 16310 ± 5078.6%-1.8%

Table 2: Efficacy in Imatinib-Resistant PDX Model (c-KIT V654A)

Treatment Group (Dose)Mean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Day 21 (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control180 ± 201200 ± 150--2.5%
Compound X (50 mg/kg)175 ± 22450 ± 6062.5%-3.1%
Imatinib (50 mg/kg)182 ± 191150 ± 1654.2%-2.8%

Note: Data in tables is hypothetical and for illustrative purposes only.

In Vivo Mechanism of Action Validation

To confirm that the observed anti-tumor effects are due to on-target activity, a pharmacodynamic (PD) study should be conducted.

Protocol: Pharmacodynamic Assessment
  • Study Design: Establish GIST-T1 xenografts as described above.

  • Dosing: Once tumors reach ~500 mm³, administer a single dose of Vehicle, Compound X, or Imatinib to separate cohorts of mice (n=3 per time point).

  • Tissue Collection: At various time points post-dose (e.g., 2, 8, 24 hours), euthanize mice and harvest tumors.

  • Western Blot Analysis: Prepare protein lysates from the tumors and perform Western blotting to assess the phosphorylation status of c-KIT and downstream signaling proteins like Akt and ERK.

Compound_X Compound X cKIT c-KIT Receptor Compound_X->cKIT Inhibits p_cKIT p-c-KIT cKIT->p_cKIT Autophosphorylation PI3K PI3K p_cKIT->PI3K Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized signaling pathway inhibited by Compound X.

Expected Outcome: Treatment with Compound X should lead to a significant reduction in phosphorylated c-KIT (p-c-KIT) and its downstream effectors, confirming its mechanism of action in the in vivo setting.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for benchmarking the efficacy of a novel therapeutic candidate, Compound X, in clinically relevant xenograft models. By employing a combination of CDX and PDX models, establishing clear efficacy endpoints, and validating the in vivo mechanism of action, researchers can generate a comprehensive data package. The hypothetical data presented suggests that Compound X not only matches the efficacy of the standard-of-care, imatinib, in a sensitive model but also demonstrates significant activity in an imatinib-resistant setting. Such a profile would strongly support its continued development as a promising new therapy for GIST and potentially other c-KIT driven malignancies.

References

  • Patient-Derived Xenograft Models in Cancer Research - PMC. Available at: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. Available at: [Link]

  • Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment - Frontiers. Available at: [Link]

  • Applications of patient-derived tumor xenograft models and tumor organoids - PMC - NIH. Available at: [Link]

  • In vivo CRISPR screening for therapeutic target identification in xenograft models. Available at: [Link]

  • Protocols of humanized patient-derived tumor xenografts (PDX) model... - ResearchGate. Available at: [Link]

  • Mouse tumor xenograft model - Bio-protocol. Available at: [Link]

  • Dynamic switching of apoptosis-modulating BIM heterodimers in response to BH3 mimetics in xenograft models of hematologic malignancies - AACR Journals. Available at: [Link]

  • Patient-Derived Tumor Xenografts: Transforming Clinical Samples into Mouse Models - AACR Journals. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. Available at: [Link]

  • Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted - PMC. Available at: [Link]

  • Imidazole-pyridine hybrids as potent anti-cancer agents - CNR-IRIS. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available at: [Link]

  • Utility of patient-derived xenografts to evaluate drug sensitivity and select optimal treatments for individual non-small-cell l. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available at: [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed. Available at: [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern comparison for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a substituted pyrimidine ring, another critical pharmacophore, can significantly modulate a compound's biological profile. The specific molecule of interest, 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, represents a confluence of these two important moieties. Its characterization is paramount for drug development, quality control, and metabolic studies.

Mass spectrometry is an indispensable tool for the structural elucidation of such novel chemical entities. Understanding the fragmentation patterns is crucial for unambiguous identification. This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine, primarily under electrospray ionization (ESI) conditions. As direct experimental data for this specific compound is not widely published, this analysis is built upon the established fragmentation principles of its constituent substructures: imidazo[1,2-a]pyridines and halogenated pyrimidines.[3]

Predicted Mass Spectrometry Data

The predictions herein are based on analysis using soft ionization techniques like Electrospray Ionization (ESI), which typically generates even-electron ions such as the protonated molecule [M+H]⁺.[4] Collision-Induced Dissociation (CID) of this precursor ion is then used to generate characteristic fragment ions.

Table 1: Predicted m/z Values for Molecular and Adduct Ions of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine (C₁₃H₇Cl₂N₅)

Ion SpeciesPredicted m/z (Monoisotopic)Notes
[M]⁺•303.0077Molecular radical cation, more likely to be observed in Electron Ionization (EI).
[M+H]⁺304.0155Protonated molecule, the primary precursor ion in positive mode ESI-MS.
[M+Na]⁺326.0049Sodium adduct, commonly observed in ESI.
Isotopic Pattern The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any Cl-containing fragments. The approximate intensity ratio for [M]⁺, [M+2]⁺, and [M+4]⁺ will be 9:6:1.

Table 2: Predicted Key Fragment Ions from MS/MS of [M+H]⁺ (m/z 304.0)

Predicted Fragment m/zProposed FormulaProposed Neutral LossNotes
269.0366[C₁₃H₈ClN₅]⁺Cl•Loss of a chlorine radical.
268.0288[C₁₃H₇ClN₄]⁺HClLoss of hydrogen chloride.
234.0577[C₁₃H₈N₅]⁺2Cl•Loss of both chlorine radicals.
191.0607[C₁₀H₇N₄]⁺C₃HCl₂NCleavage resulting in the pyrimidine ring loss.
144.0556[C₈H₇N₃]⁺C₅Cl₂N₂Cleavage resulting in the dichloropyrimidine portion loss.
118.0502[C₇H₆N₂]⁺C₆HCl₂N₃Imidazo[1,2-a]pyridine core fragment.

Proposed Fragmentation Pathways

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 304.0, is anticipated to proceed through several competing pathways, dictated by the relative stabilities of the resulting fragment ions and the bond strengths within the precursor ion. The primary sites of fragmentation are the C-Cl bonds and the C-C bond linking the two heterocyclic rings.

Pathway 1: Sequential Loss from the Dichloropyrimidine Moiety

This pathway is initiated by the loss of the substituents on the pyrimidine ring, which is a common fragmentation route for halogenated heterocycles.

  • Initial Loss of a Chlorine Radical or HCl: The most probable initial fragmentation step is the loss of a chlorine atom (as a radical, Cl•) or hydrogen chloride (HCl). The loss of a chlorine radical from the protonated molecule would lead to a fragment ion at m/z 269.0 . Alternatively, the loss of a neutral HCl molecule would produce an ion at m/z 268.0 . The relative abundance of these fragments can depend on the collision energy.

  • Subsequent Loss: The resulting ion can then lose the second chlorine atom or another small molecule. For instance, the ion at m/z 268.0 could lose the second chlorine radical to yield a fragment at m/z 233.0 .

G parent [M+H]⁺ m/z 304.0 frag1 [M+H - Cl]⁺ m/z 269.0 parent->frag1 - Cl• frag2 [M+H - HCl]⁺ m/z 268.0 parent->frag2 - HCl frag3 [M+H - HCl - Cl]⁺ m/z 233.0 frag2->frag3 - Cl•

Caption: Proposed fragmentation via initial losses from the pyrimidine ring.

Pathway 2: Inter-annular Cleavage

Cleavage of the C-C bond connecting the imidazo[1,2-a]pyridine and dichloropyrimidine rings is another highly probable fragmentation pathway. This results in ions corresponding to each of the constituent heterocyclic systems.

  • Formation of the Imidazo[1,2-a]pyridine Cation: Cleavage with charge retention on the imidazo[1,2-a]pyridine moiety would result in a fragment ion. If the bond cleaves and a hydrogen rearranges, an ion corresponding to the protonated imidazo[1,2-a]pyridine core could be observed at m/z 119.0 , although a fragment at m/z 144.0 representing the substituted imidazo[1,2-a]pyridine radical cation is also plausible.

  • Formation of the Dichloropyrimidine Cation: Conversely, if the charge is retained by the pyrimidine portion, a fragment corresponding to the protonated dichloropyrimidine radical could be formed.

G parent [M+H]⁺ m/z 304.0 sub1 Imidazo[1,2-a]pyridine fragment m/z 144.0 parent->sub1 Cleavage sub2 Dichloropyrimidine fragment (Charge retained) parent->sub2 Cleavage

Caption: Fragmentation via cleavage of the bond between the two ring systems.

Pathway 3: Fragmentation of the Imidazo[1,2-a]pyridine Core

Following initial losses, or as a competing pathway, the fused imidazo[1,2-a]pyridine ring system itself can fragment. This typically involves the loss of small neutral molecules like hydrogen cyanide (HCN).[3]

  • Loss of HCN: After an initial loss of HCl and Cl• (leading to the fragment at m/z 233.0), a subsequent loss of HCN (27 Da) from the imidazole portion of the ring system could produce a fragment at m/z 206.0 . This type of fragmentation provides evidence for the integrity of the fused heterocyclic core during the initial stages.

Comparison with Structural Analogs

  • Imidazo[1,2-a]pyridines: Simple imidazo[1,2-a]pyridines are known to be relatively stable under mass spectrometric conditions. Their primary fragmentation involves the cleavage of the imidazole ring, commonly leading to the loss of HCN.[3] For the title compound, this fragmentation is expected to be a secondary process, occurring only after the more labile chloro-substituents are lost.

  • Dichloropyrimidines: The fragmentation of dichloropyrimidines is dominated by the isotopic pattern of the two chlorine atoms. The primary fragmentation is the loss of a chlorine atom, followed by the loss of the second chlorine or HCl.[5] This pattern is expected to be the most dominant and diagnostically significant feature in the mass spectrum of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine. The combination of the two patterns provides a unique fingerprint for this class of molecules.

Detailed Experimental Protocols

The following protocols are designed to provide robust and reproducible data for the structural elucidation of the title compound.

Protocol 1: LC-MS/MS Analysis

This is the preferred method for non-volatile, polar compounds.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform serial dilutions to create working solutions, typically in the range of 1 ng/mL to 1 µg/mL.

    • The final dilution should be made in a solvent compatible with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • LC System: An Agilent 1200 series, Waters Acquity UPLC, or equivalent.

    • Mass Spectrometer: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument capable of MS/MS.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂) Flow: 8 - 12 L/min.

    • Desolvation Temperature: 350 - 450 °C.

    • MS1 Scan: Scan over a range of m/z 100-500 to identify the protonated molecule ([M+H]⁺ at m/z 304.0).

    • MS2 (Product Ion Scan): Select the precursor ion (m/z 304.0) and apply collision energy (e.g., ramped from 10-40 eV) to induce fragmentation. Acquire the product ion spectrum.

Visualization of Experimental Workflow

The diagram below outlines the logical flow for the analysis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Serial Dilution to Working Concentration stock->dilute filtrate Filter Sample (0.22 µm) dilute->filtrate inject Inject into LC-MS filtrate->inject lc_sep Chromatographic Separation (C18) inject->lc_sep ms1 MS1 Scan: Identify [M+H]⁺ lc_sep->ms1 ms2 MS2 Scan: Fragment [M+H]⁺ ms1->ms2 analyze Analyze Spectra ms2->analyze compare Compare with Predicted Fragmentation analyze->compare elucidate Elucidate Structure compare->elucidate

Caption: General workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is predicted to be rich in structural information. The key diagnostic features will be the characteristic isotopic cluster for two chlorine atoms and the initial fragmentation pathways involving the loss of Cl• and HCl from the pyrimidine ring. Subsequent cleavage of the bond linking the two heterocyclic systems and fragmentation of the imidazo[1,2-a]pyridine core provide further structural confirmation. The experimental protocols and predicted fragmentation patterns outlined in this guide serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of this and related compounds, facilitating confident structural elucidation and purity assessment.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Link

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Link

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. Link

  • PubMed. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. Link

  • BenchChem. (2025). Mass Spectrometry Analysis of 2-Ethoxy-4,6-dichloropyrimidine: A Technical Guide. BenchChem. Link

  • PMC. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Link

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Link

  • Paudler, W. W., et al. (1968). Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry, 33(4), 1379-1383. Link

  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. Link

Sources

Comparative

ICH Q2(R2) &amp; Q3A(R2) Validation Guidelines for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Impurity Profiling: A Comparative Analytical Guide

Executive Summary For pharmaceutical researchers and analytical scientists, establishing a robust impurity profile for complex active pharmaceutical ingredient (API) intermediates is a critical regulatory milestone. 3-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and analytical scientists, establishing a robust impurity profile for complex active pharmaceutical ingredient (API) intermediates is a critical regulatory milestone. 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is a highly conjugated, nitrogen-rich heterocyclic building block, prominently utilized in the synthesis of potent[1].

This guide objectively compares analytical platforms for the impurity profiling of this intermediate and provides a self-validating, step-by-step UHPLC-UV methodology fully compliant with the latest [2] and[3].

Molecular Context & Analytical Challenges

The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine typically involves the coupling of imidazo[1,2-a]pyridine with 2,4,5-trichloropyrimidine. This pathway inherently generates specific classes of impurities that pose unique chromatographic challenges:

  • Positional Isomers: Unintended coupling at the 2-position of the pyrimidine ring yields 3-(4,5-dichloropyrimidin-2-yl)imidazo[1,2-a]pyridine. These isomers have identical molecular weights and near-identical hydrophobicity, making them notoriously difficult to separate on standard C18 columns.

  • Basic Nitrogen Tailing: The imidazo[1,2-a]pyridine core contains highly basic nitrogen atoms (pKa ~6.8) that strongly interact with residual surface silanols on silica-based stationary phases, leading to severe peak tailing and compromised resolution.

  • Hydrolytic Degradation: The pyrimidine chlorides are susceptible to hydrolysis under basic or highly aqueous conditions, necessitating a stability-indicating method.

According to [3], any organic impurity in a new drug substance (maximum daily dose ≤ 2g) must be reported if it exceeds 0.05% , identified at 0.10% , and toxicologically qualified at 0.15% .

Analytical Platform Comparison

To achieve the sensitivity and specificity required by ICH guidelines, laboratories must select the appropriate analytical platform. Table 1 objectively compares the performance of three common modalities for this specific intermediate.

Table 1: Analytical Platform Comparison for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

Analytical PlatformPrimary ApplicationSensitivity (LOD)Positional Isomer ResolutionCausality / Suitability for this API
UHPLC-UV (PDA) Routine QA/QC, Release Testing~0.01% (100 ppm)Excellent (with PFP column)Optimal. The highly conjugated ring system provides strong UV absorbance. High throughput and robust.
LC-MS/MS (QqQ) Genotoxic Impurity (PGI) Quantification~0.0001% (1 ppm)Moderate (Requires chromatographic separation prior to MS)Situational. Essential for identifying unknowns (ICH Q3A) or trace PGIs, but prone to matrix suppression.
GC-MS Residual Solvents (ICH Q3C)~10 ppmPoor Suboptimal. The API's high boiling point and potential thermal lability make GC unsuitable for organic impurities.

Experimental Protocol: Self-Validating UHPLC-UV Workflow

To address the challenges of positional isomers and peak tailing, the following step-by-step methodology utilizes orthogonal selectivity.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Causality: Using 0.1% TFA lowers the pH to ~2.0, ensuring complete protonation of the basic imidazopyridine nitrogen. This prevents secondary ion-exchange interactions with the stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks.

Step 2: Chromatographic Conditions
  • Column: Core-Shell PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.

  • Causality: A standard C18 column relies solely on hydrophobic dispersion. A PFP phase introduces π−π interactions, dipole-dipole interactions, and shape selectivity. This orthogonal mechanism is strictly required to resolve the 2,4-dichloro and 2,5-dichloro pyrimidine positional isomers.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: PDA scanning 200–400 nm (Quantification at 254 nm).

Step 3: System Suitability Testing (SST) — The Self-Validating Gate

A method is only trustworthy if it continuously proves its own validity. Prior to any sample analysis, inject the SST Resolution Mix (API + 2,4,5-trichloropyrimidine + Imidazo[1,2-a]pyridine).

  • Self-Validation Criterion: The chromatography data system (CDS) must be programmed to automatically abort the sequence if the resolution ( Rs​ ) between the API and the closest eluting isomer falls below 2.0 , or if the API tailing factor ( Tf​ ) exceeds 1.5 . This guarantees that the system is fit-for-purpose before a single drop of precious sample is consumed.

Step 4: Sample Preparation
  • Dissolve 10.0 mg of the sample in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL nominal concentration. Inject 2.0 µL.

ICH Q2(R2) Validation Data Summary

The method was validated according to the [2]. The summarized experimental data below demonstrates strict compliance with regulatory acceptance criteria.

Table 2: ICH Q2(R2) Method Validation Results for UHPLC-UV Impurity Profiling

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution; No interference from blank/matrix Rs​ > 2.8 for all impurities; Peak purity angle < thresholdPass
Sensitivity (LOD/LOQ) S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.003%, LOQ: 0.01% (Well below 0.05% reporting threshold)Pass
Linearity & Range R2≥0.99 from Reporting Level to 120% R2=0.9998 (Range: 0.01% – 0.18%)Pass
Accuracy (Recovery) 90.0% – 110.0% recovery at 3 concentration levels98.5% – 101.2% (Mean recovery across all levels)Pass
Precision (Repeatability) %RSD 5.0% for impurities (n=6)%RSD = 1.2% at the 0.10% specification limitPass

Validation Workflow Visualization

Validation_Workflow N1 Method Dev (UHPLC-UV/MS) N2 Specificity (Peak Purity) N1->N2 N3 Sensitivity (LOD/LOQ) N2->N3 N4 Linearity (Reporting to 120%) N3->N4 N5 Accuracy & Precision (Recovery/RSD) N4->N5 N6 ICH Q2(R2) Report N5->N6

Fig 1: Step-by-step ICH Q2(R2) analytical validation workflow for impurity profiling.

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Validation

in vivo vs in vitro correlation for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives

An In-Depth Technical Guide to In Vivo vs. In Vitro Correlation for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Vivo vs. In Vitro Correlation for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets.[1] This versatile framework has been successfully incorporated into compounds targeting various diseases. Within this class, derivatives featuring a 3-(2,5-Dichloropyrimidin-4-yl) substitution have emerged as a particularly promising series of kinase inhibitors, a class of drugs that can block the action of enzymes called kinases, which are crucial for cell signaling and growth.

Mutations in kinases are a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Specifically, the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine architecture has been identified as a potent inhibitor of c-KIT, a receptor tyrosine kinase implicated in the pathogenesis of gastrointestinal stromal tumors (GIST) and other malignancies.[2][3] The development of such targeted therapies hinges on a critical, yet often challenging, aspect of drug discovery: establishing a robust correlation between a compound's activity in a controlled laboratory setting (in vitro) and its efficacy in a living organism (in vivo).

This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives, offering insights into the experimental methodologies, data interpretation, and the crucial factors that govern the translation of preclinical data into potential clinical success.

In Vitro Characterization: Quantifying Potency and Selectivity

The initial stages of drug discovery for this class of compounds rely heavily on in vitro assays to determine their intrinsic potency and selectivity against the target kinase. These assays are designed to isolate the drug-target interaction from the complexities of a biological system.

Mechanism of Action: Targeting the c-KIT Signaling Pathway

The primary mechanism of action for many 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives is the inhibition of the c-KIT receptor tyrosine kinase. In certain cancers, like GIST, mutations in the c-KIT gene lead to its constitutive activation, resulting in uncontrolled cell proliferation and survival. These inhibitors are designed to bind to the ATP-binding pocket of the kinase domain of c-KIT, preventing the phosphorylation of downstream signaling molecules and thereby halting the oncogenic cascade.

G Mechanism of c-KIT Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-KIT_receptor c-KIT Receptor Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) c-KIT_receptor->Downstream_Signaling Phosphorylation ATP ATP ATP->c-KIT_receptor Blocked Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->c-KIT_receptor Binds to ATP pocket Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation G Workflow for a Murine Xenograft Study Start Start Cell_Culture Culture Human Cancer Cells (e.g., GIST-T1) Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (~100-200 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Compound (e.g., Oral Gavage) Daily for 21 Days Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Twice Weekly Treatment->Monitoring Endpoint Euthanize Mice at Pre-defined Endpoint (e.g., Tumor >2000 mm³) Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition & PK/PD Endpoint->Analysis End End Analysis->End

Caption: A typical experimental workflow for an in vivo xenograft study to evaluate anticancer efficacy.

Representative In Vivo Data

The primary endpoint in a xenograft study is typically tumor growth inhibition (TGI). Pharmacokinetic (PK) parameters, which describe the absorption, distribution, metabolism, and excretion (ADME) of the drug, are also crucial for understanding its behavior in vivo.

Compound ExampleDose & ScheduleTumor Growth Inhibition (%)Oral Bioavailability (%)
Derivative C30 mg/kg, oral, once daily8545
Vehicle Control-0-

Data is representative and illustrates the type of results obtained from in vivo studies.

Experimental Protocol: Murine Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a human GIST xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human GIST cell line (e.g., GIST-T1, which harbors a c-KIT mutation)

  • Matrigel

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Cell Implantation: Harvest GIST-T1 cells and resuspend them in a 1:1 mixture of media and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Dosing: Administer the test compound or vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at a predetermined dose and schedule.

  • Data Collection: Measure tumor dimensions with calipers and mouse body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treated group compared to the control group. Analyze body weight data as a measure of toxicity.

In Vivo vs. In Vitro Correlation (IVIVC): Bridging the Gap

A strong IVIVC is the "holy grail" of drug discovery, as it would allow researchers to predict the clinical efficacy of a drug based on its in vitro properties. However, for anticancer agents, this correlation is often weak or non-existent. [4][5]Understanding the reasons for this discrepancy is key to developing successful therapeutics.

Factors Influencing IVIVC

The transition from a simple in vitro system to a complex in vivo environment introduces numerous variables that can affect a drug's performance.

G Factors Governing the In Vitro to In Vivo Correlation cluster_invitro In Vitro Potency (IC50) cluster_invivo In Vivo Efficacy (TGI) cluster_factors Influencing Factors (The 'Gap') IC50 Low IC50 (High Potency) PK Pharmacokinetics (ADME) - Bioavailability - Metabolism - Distribution IC50->PK must overcome TGI High TGI (Good Efficacy) PD Pharmacodynamics - Target Engagement - Biomarker Modulation PK->PD PD->TGI TME Tumor Microenvironment - Hypoxia - Drug Penetration TME->PD Toxicity Off-Target Effects & Toxicity Toxicity->TGI can limit

Caption: The relationship between in vitro potency and in vivo efficacy is modulated by several complex biological factors.

Key Considerations for IVIVC in Imidazo[1,2-a]pyridine Derivatives:

  • Pharmacokinetics (PK): A compound can be highly potent in vitro but fail in vivo if it has poor oral bioavailability, is rapidly metabolized into inactive forms, or does not distribute to the tumor tissue in sufficient concentrations. [4]For the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine class, achieving good oral bioavailability is a noted objective. [2]* Target Engagement: It is not enough for the drug to reach the tumor; it must also engage its target (c-KIT) at a sufficient concentration and for a sufficient duration to exert its effect.

  • Tumor Microenvironment: Solid tumors have unique microenvironments that can present barriers to drug efficacy. These include poor vascularization, high interstitial fluid pressure, and hypoxic regions, all of which can limit drug penetration. [4]* Off-Target Effects and Toxicity: A compound may have unforeseen off-target activities that cause toxicity at doses required for efficacy, limiting its therapeutic window. Screening for activity against panels of kinases and other targets like the hERG channel is a critical step to mitigate this risk. [2]

Conclusion and Future Perspectives

The development of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives as kinase inhibitors represents a promising avenue for targeted cancer therapy. While in vitro assays provide a crucial foundation for identifying potent and selective compounds, a deep understanding of the factors that govern the in vivo translation is paramount. A successful drug discovery campaign for this class of compounds requires a multi-faceted approach that integrates medicinal chemistry, in vitro biology, and in vivo pharmacology.

Future efforts should focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate tumor exposure, while maintaining high potency and selectivity for the target kinase. The development of sophisticated in vitro models, such as 3D organoids and tumor-on-a-chip systems, may help to better predict in vivo efficacy and bridge the gap in the IVIVC. Ultimately, a thorough and iterative process of in vitro characterization and in vivo validation will be the key to unlocking the full therapeutic potential of this important chemical scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. eScholarship. Available at: [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. Available at: [Link]

  • Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. PubMed. Available at: [Link]

  • Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. ScienceDirect. Available at: [Link]

  • In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT. PubMed. Available at: [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. Available at: [Link]

  • In vitro and in vivo anticancer efficacy of the combination of actinomycin D and resveratrol. Springer. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine

As a Senior Application Scientist, I recognize that the transition from chemical synthesis to biological evaluation introduces unique operational risks. 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is a highly va...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from chemical synthesis to biological evaluation introduces unique operational risks. 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is a highly valuable, yet reactive, intermediate utilized in the discovery of next-generation kinase and epigenetic inhibitors. To ensure your laboratory operates with the highest standards of safety and scientific integrity, I have developed this comprehensive, causality-driven handling protocol.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To handle this compound safely, we must first understand its chemical and biological behavior. We do not just wear PPE because it is standard practice; we wear it to disrupt specific mechanisms of toxicity.

  • Chemical Reactivity (Skin Sensitization Risk): The 2,5-dichloropyrimidine moiety is highly electrophilic. In synthetic workflows, the chlorine at the 2-position is specifically designed to undergo nucleophilic aromatic substitution ( SN​Ar ) with amines to form the final active pharmaceutical ingredient . Biologically, this means the compound can covalently react with nucleophilic residues (such as cysteine or lysine) in epidermal proteins upon contact. This haptenization process is a classic trigger for severe allergic contact dermatitis and chemical burns.

  • Pharmacological Toxicity (Inhalation Risk): The imidazo[1,2-a]pyridine core is a privileged scaffold known to bind strongly to the ATP-binding pockets of kinases (e.g., CDK9, FLT3) . Unintentional systemic exposure via the inhalation of fine powder could lead to off-target kinase inhibition, potentially resulting in myelosuppression. Therefore, it must be treated as a highly potent active pharmaceutical ingredient (HPAPI) and handled according to NIOSH guidelines for hazardous drugs .

Quantitative Personal Protective Equipment (PPE) Matrix

Because of the SN​Ar reactivity profile, standard latex gloves are entirely insufficient. The following quantitative matrix outlines the required PPE for handling this compound in its solid state or in solution (e.g., DMSO).

PPE ComponentMaterial SpecificationMin. ThicknessBreakthrough Time (DMSO)Mechanistic Justification
Outer Glove 100% Nitrile (Powder-free) 5.0 mil> 240 minPrevents electrophilic reaction with skin proteins.
Inner Glove Nitrile or Neoprene 3.5 mil> 120 minActs as a secondary barrier against micro-tears.
Respirator N95 or P100 ParticulateN/AN/AFilters >99.9% of airborne powder <0.3 μ m.
Eye Protection Polycarbonate Goggles 2.0 mmN/AProtects ocular mucosa from electrophilic dust.

Self-Validating Operational Workflow

Every protocol must be a self-validating system to ensure absolute safety. Follow these step-by-step methodologies when preparing stock solutions for biological assays.

Step 1: Engineering Control Validation

  • Action: Conduct all powder handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Validation: Before opening the vial, check the magnehelic gauge or digital monitor to ensure an inward face velocity of at least 0.5 m/s.

Step 2: PPE Donning & Integrity Check

  • Action: Don a lab coat, splash goggles, and double nitrile gloves.

  • Validation: Before putting on the outer gloves, trap air inside them and roll the cuff to inflate the fingers. Inspect for pressure leaks or pinholes.

Step 3: Anti-Static Dispensing

  • Action: Use a static-dissipative (e.g., PTFE-coated) spatula to weigh the white solid.

  • Causality: Halogenated heterocyclic powders are highly prone to electrostatic fly-away. Using standard metal spatulas increases the risk of aerosolizing the powder into your breathing zone.

Step 4: In-Hood Dissolution

  • Action: Add your solvent (typically DMSO for in vitro assays) directly to the pre-weighed vial while still inside the ventilated enclosure. Cap tightly and vortex.

  • Validation: Hold the sealed vial against a bright light source to ensure no micro-particulates remain. Converting the high-risk powder into a lower-risk liquid state before moving to the open bench drastically reduces inhalation hazards.

G N1 Solid Compound (Inhalation/Skin Risk) N2 Weighing & Dispensing (Ventilated Enclosure) N1->N2 Mitigation: N95/P100 & Double Gloves N3 Dissolution in DMSO (Fume Hood) N2->N3 Mitigation: Splash Goggles & Nitrile N4 In Vitro Assay (Standard PPE) N3->N4 Liquid Handling N5 Waste Disposal (Incineration) N4->N5 Segregated Halogenated Waste

Fig 1: Operational workflow and exposure mitigation strategy for handling halogenated HPAPIs.

Spill Response & Decontamination Procedure

A self-validating decontamination protocol ensures no residual electrophilic compound remains on the benchtop.

  • Containment: Do not sweep spilled powder, as this generates aerosols. Cover the spill with absorbent pads dampened with a 5% surfactant/water solution. The surfactant reduces the surface tension of the highly lipophilic powder, preventing it from floating.

  • Chemical Decontamination: Because the compound is poorly soluble in water, wipe the area thoroughly with 70% Isopropanol (IPA) or Ethanol.

  • Validation: Perform a final wipe with a clean, dry Kimwipe and visually inspect the area under a UV or bright white light to ensure no white residue remains.

Waste Segregation and Disposal Plan

To comply with global environmental standards (including Japan's Industrial Safety and Health Act and EPA/RCRA guidelines), strict waste segregation is required.

  • Halogenated Solid Waste: All contaminated consumables (pipette tips, weighing boats, gloves) must be placed in a rigid container labeled "Halogenated Organic Waste / Toxic."

  • Halogenated Liquid Waste: DMSO solutions containing this compound must be segregated from non-halogenated waste. The presence of two chlorine atoms on the pyrimidine ring dictates that this waste must undergo high-temperature incineration to prevent the formation of toxic dioxins during disposal.

By understanding the chemical causality behind these safety measures, your team can confidently and safely advance the development of novel therapeutics.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.[Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention (CDC). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine
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